Zeatin riboside
Descripción
Zeatin riboside has been reported in Zea mays, Plasmodiophora brassicae, and other organisms with data available.
RN given refers to parent cpd
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-HNNGNKQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017776 | |
| Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-53-2, 28542-78-1 | |
| Record name | Zeatin riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeatin riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeatin riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028542781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEATIN RIBOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG4D082A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the function of zeatin riboside in plants?
An In-Depth Technical Guide on the Function of Zeatin Riboside in Plants
Introduction
This compound (ZR) is a key member of the cytokinin family, a class of phytohormones that are derivatives of adenine (B156593).[1] Cytokinins are fundamental regulators of a vast array of physiological and developmental processes in plants. This compound, existing as a riboside conjugate of zeatin, serves as a critical transport and storage form of cytokinin.[1] It is particularly recognized for its systemic mobility, primarily facilitating hormone signaling between the root and shoot systems.[1][2] This molecule exists in two primary isomeric forms: trans-zeatin (B1683218) riboside (tZR) and cis-zeatin (B600781) riboside (cZR). While both are biologically relevant, tZR is generally considered the more active form in promoting growth, whereas cZR often accumulates under stress conditions and may play a role in modulating plant defense responses.[3][4][5] Understanding the function, metabolism, and transport of this compound is essential for research in plant development, stress physiology, and agricultural biotechnology.[1]
Biosynthesis and Metabolism
The metabolic pathways of cytokinins are complex, involving biosynthesis, interconversion, and degradation. Zeatin ribosides are synthesized through distinct pathways depending on their isomeric form.
2.1 trans-Zeatin Riboside (tZR) Biosynthesis
The biosynthesis of tZR is primarily accomplished through the isopentenyltransferase (IPT) pathway. This pathway begins with the prenylation of adenine nucleotides (ATP/ADP/AMP) by adenylate-IPT enzymes, using dimethylallyl diphosphate (B83284) (DMAPP) as a precursor. This reaction yields isopentenyladenosine-5'-phosphates (iPRPs). Subsequently, the cytochrome P450 monooxygenase CYP735A hydroxylates the side chain of iPRPs to produce trans-zeatin riboside-5'-phosphates (tZRPs).[6] These nucleotide precursors are then converted to the active nucleobase form, trans-zeatin (tZ), by the LONELY GUY (LOG) enzyme.[6][7] this compound is an intermediate in this pathway and a key transport molecule.
2.2 cis-Zeatin Riboside (cZR) Biosynthesis
The cZR form is synthesized via a separate pathway involving the degradation of tRNA.[3][8] Specific tRNA molecules are prenylated at the A37 position by tRNA-isopentenyltransferases (tRNA-IPTs).[9] The subsequent hydroxylation of this prenylated tRNA and its eventual degradation can release cis-zeatin and its riboside, cZR.[3] This pathway is often associated with plant responses to biotic and abiotic stress.[3][4]
2.3 Metabolic Conversion and Inactivation
This compound is a transport form that can be converted to the highly active free-base form, zeatin, by LOG enzymes in target tissues.[7] Conversely, to regulate hormonal homeostasis, zeatin and its riboside can be irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes or reversibly inactivated through conjugation, such as O-glucosylation, forming molecules like tZROG (trans-zeatin riboside-O-glucoside).[3][10]
Long-Distance Transport and Signaling
A primary function of this compound, particularly tZR, is its role as a long-distance signaling molecule.[2] It is synthesized predominantly in the roots and transported via the xylem to the aerial parts of the plant, including the shoot apical meristem (SAM) and leaves.[1][7] This root-to-shoot communication is vital for coordinating plant growth in response to nutrient availability and other environmental cues from the soil.[2][6]
Membrane-bound carriers, such as the EQUILIBRATIVE NUCLEOSIDE TRANSPORTER 3 (AtENT3) in Arabidopsis, are involved in the transport of cytokinin ribosides across cell membranes, facilitating their movement into the vascular stream.[2] Upon reaching the target shoot tissues, tZR is converted by LOG enzymes into the active tZ form, which then initiates the cytokinin signaling cascade.[7] This signaling typically occurs through a two-component system, where tZ binds to transmembrane histidine kinase receptors, leading to a phosphorelay cascade that ultimately activates Type-B response regulators (RRs), transcription factors that modulate the expression of cytokinin-responsive genes.
Physiological Functions
As a key cytokinin, this compound influences a multitude of plant processes:
-
Cell Division and Differentiation : It promotes cell division (cytokinesis) and stimulates cell differentiation, particularly in tissue culture where it influences the formation of shoots and roots in conjunction with auxin.[11][12]
-
Shoot and Root Development : tZR is crucial for shoot growth and proliferation.[12] High concentrations tend to promote shoot formation while inhibiting root development and apical dominance.[11][12]
-
Leaf Senescence : Cytokinins, including this compound, are well-known for their ability to delay the aging of leaves by slowing the degradation of chlorophyll (B73375) and proteins.[11]
-
Seed Germination and Bud Growth : It helps break seed dormancy and promotes the growth of lateral buds.[11]
-
Stress Response : The accumulation of cZ and cZR is observed under various abiotic and biotic stresses, suggesting a role in plant adaptation and defense.[3][4]
-
Nutrient Mobilization : By influencing sink strength, it helps direct the flow of nutrients within the plant.[1][8]
Quantitative Data
The concentration and activity of this compound are highly dependent on the plant species, tissue type, developmental stage, and environmental conditions.
Table 1: Endogenous Levels of trans-Zeatin Forms During Arabidopsis Leaf Development
| Compound | Proliferating Leaf (Day 9) (pmol/g FW) | Expanding Leaf (Day 13) (pmol/g FW) | Mature Leaf (Day 21) (pmol/g FW) |
| trans-Zeatin (tZ) | ~2.5 | ~1.2 | ~0.8 |
| trans-Zeatin Riboside (tZR) | ~5.0 | ~2.5 | ~1.5 |
| trans-Zeatin Riboside Monophosphate (tZRMP) | ~11.0 | ~4.0 | ~2.0 |
| trans-Zeatin-O-Glucoside (tZOG) | ~1.0 | ~1.5 | ~2.5 |
| trans-Zeatin-7-Glucoside (tZ7G) | ~0.5 | ~0.2 | ~0.1 |
| trans-Zeatin-9-Glucoside (tZ9G) | ~2.0 | ~1.0 | ~0.5 |
| Data synthesized from graphical representations in Skalák et al. (2019).[10] |
Table 2: Performance Metrics for this compound Quantification Methods
| Method | Typical Detection Limit | Throughput | Key Advantages |
| LC-MS/MS | As low as 0.1 ng/mL[1] | High (200+ samples/batch)[1] | High sensitivity, accuracy, and comprehensive coverage of metabolites.[1] |
| ELISA | Variable, depending on kit | High | Cost-effective for large-scale screening of a specific isomer.[13] |
| GC-MS | Sub-picogram range | Moderate | High resolution, suitable for structural confirmation.[13] |
Experimental Protocols
Accurate quantification of this compound is critical for studying its function. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard method.
6.1 Protocol: Extraction and Quantification of this compound via UHPLC-MS/MS
This protocol is a generalized methodology based on common practices.[1][14]
1. Sample Preparation and Homogenization:
- Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
- Transfer the powder to a microcentrifuge tube.
2. Extraction:
- Add 1 mL of a pre-chilled (-20°C) acetonitrile-based extraction solution (e.g., acetonitrile (B52724)/water/formic acid, 80:15:5, v/v/v).
- Add isotopically labeled internal standards (e.g., D5-tZR) to the extraction buffer for accurate quantification.
- Homogenize thoroughly using a vortex mixer.
- Incubate on a shaker at 4°C for 1 hour.
3. Centrifugation and Purification:
- Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant. For cleaner samples, this step can be repeated.
- The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds, though this may not be necessary for all sample types.
4. Analysis by UHPLC-MS/MS:
- Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
- Inject the sample (typically 5-10 µL) into the UHPLC-MS/MS system.
- Chromatography: Use a C18 reverse-phase column (e.g., Waters ACQUITY UPLC) with a gradient elution program, typically using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Operate the mass spectrometer (e.g., Sciex QTRAP 6500+) in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its labeled internal standard.
5. Data Analysis:
- Generate a standard curve using known concentrations of pure this compound standards.
- Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
- Express the final concentration as ng/g or pmol/g of fresh weight (FW).
rankdir=TB;
Start [shape=ellipse, label="Start: Plant Tissue Sample", fillcolor="#34A853", fontcolor="#FFFFFF"];
Freeze [label="1. Freeze in Liquid N2\n& Grind to Powder"];
Extract [label="2. Add Extraction Buffer\nwith Internal Standards"];
Homogenize [label="3. Homogenize & Incubate"];
Centrifuge [label="4. Centrifuge to Pellet Debris"];
Collect [label="5. Collect Supernatant"];
Filter [label="6. Filter Extract (0.22 µm)"];
Analyze [label="7. Analyze via\nUHPLC-MS/MS"];
Quantify [label="8. Quantify against\nStandard Curve"];
End [shape=ellipse, label="End: ZR Concentration Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Freeze;
Freeze -> Extract;
Extract -> Homogenize;
Homogenize -> Centrifuge;
Centrifuge -> Collect;
Collect -> Filter;
Filter -> Analyze;
Analyze -> Quantify;
Quantify -> End;
}
Fig. 3: General experimental workflow for the quantification of this compound.
Conclusion
This compound is a multifaceted phytohormone that functions as a central molecule in plant growth and development. Its primary role as a long-distance transport form of cytokinin enables critical communication between the root and shoot, allowing the plant to coordinate its growth with environmental conditions. The distinct biosynthetic pathways and physiological roles of its trans and cis isomers highlight the complexity of cytokinin regulation. Continued research into the transport, signaling, and metabolic regulation of this compound, aided by precise analytical techniques, will further unravel its intricate functions and offer new avenues for the biotechnological improvement of crops.
References
- 1. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Membrane transport of root-borne trans-zeatin riboside maintains the cytokinin homeostasis in shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. plantae.org [plantae.org]
- 8. Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Differences and Applications of Zeatin Trans-Zeatin and Trans-Zeatin Riboside [agriplantgrowth.com]
- 12. goldbio.com [goldbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
The Core of Cytokinin Control: A Technical Guide to Zeatin Riboside Biosynthesis in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence and stress responses. Among the various forms of cytokinins, trans-zeatin (B1683218) and its riboside are among the most bioactive and abundant in many plant species, including the model organism Arabidopsis thaliana. A thorough understanding of the zeatin riboside biosynthesis pathway is therefore crucial for manipulating plant growth, improving crop yields, and for the development of novel agrochemicals. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Arabidopsis thaliana, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.
The this compound Biosynthesis Pathway: A Multi-Step Process
The biosynthesis of this compound in Arabidopsis thaliana is a sophisticated process involving several enzymatic steps and occurring through distinct pathways: the de novo biosynthesis pathway, the tRNA degradation pathway, and the salvage pathway.
De Novo Biosynthesis Pathway
The primary route for this compound synthesis is the de novo pathway, which begins with the production of isopentenyladenine (iP)-type cytokinins. This is followed by a hydroxylation step to form zeatin-type cytokinins.
The key enzymes involved in the de novo pathway are:
-
Isopentenyltransferases (IPTs): These enzymes catalyze the rate-limiting step in cytokinin biosynthesis, the attachment of a dimethylallyl pyrophosphate (DMAPP) side chain to an adenosine (B11128) moiety (ATP, ADP, or AMP).[1] In Arabidopsis, there are seven AtIPT genes (AtIPT1, AtIPT3-AtIPT8) involved in the synthesis of iP- and trans-zeatin (tZ)-type cytokinins.[2]
-
Cytochrome P450 Monooxygenases (CYP735A1 and CYP735A2): These enzymes are responsible for the hydroxylation of the isoprenoid side chain of iP-type cytokinin nucleotides to form tZ-type cytokinin nucleotides.[3]
-
LONELY GUY (LOG) Enzymes: These phosphoribohydrolases catalyze the final activation step, converting cytokinin nucleotides into their active nucleobase forms.[4]
tRNA Degradation Pathway
A secondary route for cytokinin biosynthesis involves the degradation of tRNA. Certain tRNA molecules are modified with an isopentenyl group, and their turnover can release cis-zeatin (B600781) (cZ) and iP. The AtIPT2 and AtIPT9 genes are responsible for the isopentenylation of tRNA.[5]
Salvage Pathway
The salvage pathway allows the interconversion of cytokinin nucleobases, nucleosides, and nucleotides, providing a mechanism for the plant to maintain cytokinin homeostasis. Key enzymes in this pathway include adenosine kinase (ADK), which can phosphorylate cytokinin ribosides to their corresponding nucleotides.
Quantitative Insights into this compound Biosynthesis
The following tables summarize key quantitative data related to the enzymes and metabolite levels in the this compound biosynthesis pathway in Arabidopsis thaliana.
Enzyme Kinetic Parameters
| Enzyme Family | Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| LOG | AtLOG1 | iPRMP | 1.1 | 1.1 (nmol/min/mg protein) | 0.82 | 7.5 x 105 | [3] |
| AtLOG2 | iPRMP | 1.4 | 0.9 (nmol/min/mg protein) | 0.67 | 4.8 x 105 | [3] | |
| AtLOG3 | iPRMP | 0.8 | 1.0 (nmol/min/mg protein) | 0.74 | 9.3 x 105 | [3] | |
| AtLOG4 | iPRMP | 1.1 | 1.2 (nmol/min/mg protein) | 0.89 | 8.1 x 105 | [3] | |
| AtLOG5 | iPRMP | 0.9 | 1.1 (nmol/min/mg protein) | 0.82 | 9.1 x 105 | [3] | |
| AtLOG7 | iPRMP | 0.7 | 1.3 (nmol/min/mg protein) | 0.97 | 1.4 x 106 | [3] | |
| AtLOG8 | iPRMP | 1.9 | 0.1 (nmol/min/mg protein) | 0.07 | 3.9 x 104 | [3] |
Note: Kinetic data for IPT and CYP735A enzymes are less consistently reported in the literature in terms of Km and Vmax values.
Cytokinin Levels in Wild-Type and Mutant Arabidopsis thaliana
| Genotype | tZ (pmol/g FW) | tZR (pmol/g FW) | tZRPs (pmol/g FW) | iP (pmol/g FW) | iPR (pmol/g FW) | iPRPs (pmol/g FW) | Reference(s) |
| Wild-Type (Col-0) | 1.2 ± 0.3 | 2.5 ± 0.6 | 3.1 ± 0.8 | 0.8 ± 0.2 | 1.5 ± 0.4 | 2.2 ± 0.5 | [6] |
| ipt1,3,5,7 | < 0.6 | < 0.5 | < 0.6 | < 0.4 | < 0.3 | < 0.4 | [6] |
| cyp735a1,a2 | Not Detected | Not Detected | Not Detected | 2.1 ± 0.5 | 4.2 ± 1.1 | 5.8 ± 1.5 | [7] |
| log3,4,7 | 0.6 ± 0.2 | 1.3 ± 0.3 | 9.5 ± 2.4 | 0.4 ± 0.1 | 0.8 ± 0.2 | 7.1 ± 1.8 | [3] |
Note: Values are approximate and can vary depending on the developmental stage, tissue type, and growth conditions.
Visualizing the Pathway and Experimental Workflows
De Novo this compound Biosynthesis Pathway
Caption: The de novo biosynthesis pathway of trans-zeatin in Arabidopsis thaliana.
Experimental Workflow for Cytokinin Quantification by LC-MS/MS
Caption: A generalized workflow for the quantification of cytokinins using LC-MS/MS.
Detailed Experimental Protocols
Protocol for Cytokinin Extraction and Quantification by LC-MS/MS
This protocol is adapted from several sources and provides a general framework for the analysis of cytokinins in Arabidopsis thaliana tissues.
1. Sample Preparation: a. Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
2. Extraction: a. To the frozen powder, add 1 mL of pre-chilled (-20°C) modified Bieleski extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). b. Add a mixture of deuterated internal standards (e.g., [2H5]tZ, [2H5]tZR, [2H6]iP, [2H6]iPR) to each sample for quantification. c. Incubate the samples at -20°C for at least 1 hour with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant. Re-extract the pellet with 0.5 mL of the same extraction buffer, centrifuge again, and pool the supernatants.
3. Solid-Phase Extraction (SPE) Purification: a. Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water. b. Dilute the pooled supernatant with water to reduce the methanol concentration to <10%. c. Load the diluted extract onto the SPE cartridge. d. Wash the cartridge with 1 mL of 1% (v/v) formic acid. e. Wash the cartridge with 1 mL of methanol. f. Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% (v/v) methanol.
4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).
5. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be a linear increase from 5% to 50% B over 10-15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each cytokinin and internal standard must be optimized. A list of common transitions is provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| trans-Zeatin (tZ) | 220.1 | 136.1 | 15-25 |
| trans-Zeatin Riboside (tZR) | 352.2 | 220.1 | 10-20 |
| Isopentenyladenine (iP) | 204.1 | 136.1 | 15-25 |
| Isopentenyladenosine (iPR) | 336.2 | 204.1 | 10-20 |
| [2H5]tZ | 225.1 | 136.1 | 15-25 |
| [2H5]tZR | 357.2 | 225.1 | 10-20 |
| [2H6]iP | 210.1 | 136.1 | 15-25 |
| [2H6]iPR | 342.2 | 210.1 | 10-20 |
Note: Collision energies are instrument-dependent and require optimization.
In Vitro Enzyme Assay for Isopentenyltransferase (IPT) Activity
This protocol provides a general method for assaying IPT activity.
1. Enzyme Preparation: a. Express the recombinant AtIPT protein in a suitable system (e.g., E. coli) and purify it. b. Alternatively, prepare a crude protein extract from Arabidopsis tissues.
2. Reaction Mixture (50 µL): a. 50 mM Tris-HCl (pH 7.5) b. 10 mM MgCl2 c. 10 mM ATP or ADP d. 10 µM DMAPP e. 1-5 µg of purified enzyme or 20-50 µg of crude protein extract.
3. Reaction Incubation: a. Incubate the reaction mixture at 30°C for 30-60 minutes. b. Stop the reaction by adding 5 µL of 0.5 M EDTA.
4. Product Analysis: a. The product, iP-ribotides, can be quantified by LC-MS/MS as described above. The reaction mixture can be directly injected after appropriate dilution and filtration, or after a purification step.
In Vitro Enzyme Assay for CYP735A Activity
This assay requires a source of P450 reductase to transfer electrons from NADPH.
1. Enzyme Preparation: a. Prepare microsomes from yeast or insect cells expressing the recombinant AtCYP735A and a P450 reductase.
2. Reaction Mixture (100 µL): a. 50 mM potassium phosphate (B84403) buffer (pH 7.25) b. 1 mM NADPH c. 10 µM iPRMP (isopentenyladenosine 5'-monophosphate) d. 10-50 µg of microsomal protein.
3. Reaction Incubation: a. Pre-incubate the mixture without NADPH for 5 minutes at 30°C. b. Start the reaction by adding NADPH. c. Incubate at 30°C for 30-60 minutes. d. Stop the reaction by adding 100 µL of acetonitrile.
4. Product Analysis: a. Centrifuge to pellet the protein. b. Analyze the supernatant for the formation of tZRMP (trans-zeatin riboside 5'-monophosphate) by LC-MS/MS.
In Vitro Enzyme Assay for LONELY GUY (LOG) Activity
1. Enzyme Preparation: a. Express and purify the recombinant AtLOG protein.
2. Reaction Mixture (50 µL): a. 50 mM MES-NaOH (pH 6.0) b. 1 mM DTT c. 10 µM iPRMP or tZRMP d. 0.1-1 µg of purified LOG enzyme.
3. Reaction Incubation: a. Incubate at 30°C for 15-30 minutes. b. Stop the reaction by adding an equal volume of methanol.
4. Product Analysis: a. Analyze the formation of the corresponding nucleobases (iP or tZ) by LC-MS/MS.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels to ensure appropriate cytokinin levels for proper plant growth and development.
Transcriptional Regulation
The expression of the key biosynthetic genes is regulated by various internal and external cues:
-
IPT Genes: The expression of several AtIPT genes is regulated by nutrients, particularly nitrate (B79036).[8] For example, AtIPT3 expression is induced by nitrate in the roots.[8] Cytokinin itself can also feedback-regulate the expression of some IPT genes.
-
CYP735A Genes: CYP735A1 is predominantly expressed in the vasculature of the shoot, while CYP735A2 is mainly expressed in the root, and its expression is induced by cytokinin.[3]
-
LOG Genes: The different members of the LOG gene family exhibit distinct spatial and temporal expression patterns, suggesting they play specific roles in different tissues and developmental stages.[3]
Post-Transcriptional and Post-Translational Regulation
Evidence for post-transcriptional and post-translational regulation of cytokinin biosynthesis is emerging. For example, the subcellular localization of AtIPT3 is modulated by farnesylation, which in turn affects the type of cytokinin produced.[9]
Subcellular Localization of Biosynthetic Enzymes
The subcellular localization of the biosynthetic enzymes plays a crucial role in regulating the pathway by controlling access to substrates.
-
IPTs: Some AtIPTs are localized to the plastids, utilizing the DMAPP produced from the methylerythritol phosphate (MEP) pathway, while others are found in the cytoplasm and mitochondria, potentially using DMAPP from the mevalonate (B85504) (MVA) pathway.[9] AtIPT3 has been shown to be localized to both the plastids and the nucleus/cytoplasm depending on its farnesylation status.[9]
-
CYP735A1/A2: As cytochrome P450 enzymes, they are expected to be localized to the endoplasmic reticulum.
-
LOGs: AtLOG proteins have been found to be localized in the cytosol and nuclei.[3]
Conclusion
The biosynthesis of this compound in Arabidopsis thaliana is a complex and highly regulated process. A comprehensive understanding of the enzymes, their kinetics, the metabolic fluxes, and the regulatory networks governing this pathway is essential for both fundamental plant science and for the development of innovative agricultural technologies. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data, and detailed methodologies to facilitate further investigation into this critical aspect of plant biology. Future research will likely focus on further dissecting the intricate regulatory mechanisms, including the role of post-transcriptional and post-translational modifications, and the interplay of this pathway with other hormonal and environmental signals.
References
- 1. youtube.com [youtube.com]
- 2. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analyses of LONELY GUY Cytokinin-Activating Enzymes Reveal the Importance of the Direct Activation Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis lonely guy (LOG) multiple mutants reveal a central role of the LOG-dependent pathway in cytokinin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Cytokinin Mutants and Regulation of Cytokinin Metabolic Genes Reveals Important Regulatory Roles of Cytokinins in Drought, Salt and Abscisic Acid Responses, and Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional and posttranscriptional regulation of transcription factor expression in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Farnesylation directs AtIPT3 subcellular localization and modulates cytokinin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of zeatin riboside
An In-depth Technical Guide to Zeatin Riboside: Structure, Properties, and Biological Activity
Abstract
This compound is a naturally occurring cytokinin, a class of plant hormones essential for regulating numerous aspects of plant growth and development. As the riboside conjugate of zeatin, it serves as a key transport and storage form of cytokinin, mediating systemic signaling between different plant tissues.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It details its biosynthesis and metabolic pathways, its mechanism of action through plant cytokinin receptors, and its recently discovered role as an immunomodulatory agent in mammalian systems via the adenosine (B11128) A2A receptor.[2][3] Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and biological activity assessment of this compound, presenting key quantitative data in a structured format to support researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is an N6-substituted purine (B94841) derivative, specifically a nucleoside composed of a zeatin base attached to a ribose sugar.[4] It exists as two primary stereoisomers, trans-zeatin (B1683218) riboside and cis-zeatin (B600781) riboside, with the trans-isomer generally considered the more biologically active form in plants.[5] The chemical structure consists of an adenine (B156593) core linked at the N9 position to a β-D-ribofuranosyl ring and substituted at the N6 position with a (E)-4-hydroxy-3-methylbut-2-enyl side chain for the trans-isomer.[4]
Physicochemical Data
The key physicochemical properties of trans-zeatin riboside are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | [4] |
| Molecular Formula | C₁₅H₂₁N₅O₅ | [4][5][6][7] |
| Molecular Weight | 351.36 g/mol | [4][5][6][8] |
| CAS Number | 6025-53-2 (trans-isomer) | [4][6][7][8] |
| Appearance | White to nearly white powder | [9] |
| Solubility | Soluble in water, DMSO (70 mg/mL), and alkaline solutions. | [5][7][10][11] |
| pKa (Predicted) | Strongest Acidic: 12.45; Strongest Basic: 3.7 | [11] |
| Long-Term Storage | -20°C, under desiccating conditions. | [5][6][7][8] |
Biological Function and Mechanism of Action
Role in Plant Physiology
This compound is a pivotal signaling molecule in plants. It is a primary long-distance transport form of cytokinin, moving from the roots, where much of its synthesis occurs, to the shoots via the xylem.[1][12] Its functions include promoting cell division, stimulating shoot proliferation, inhibiting root formation, delaying leaf senescence, and modulating nutrient mobilization.[1][8][10]
Biosynthesis and Metabolism Cytokinin biosynthesis occurs primarily through two pathways. The de novo isopentenyltransferase (IPT) pathway synthesizes trans-zeatin forms, while the tRNA degradation pathway is the source of most cis-zeatin isomers.[13][14] In the de novo pathway, enzymes like isopentenyltransferase (IPT) create isopentenyladenosine-5'-monophosphate (iPMP).[15] This precursor is then hydroxylated by CYP735A enzymes to form trans-zeatin riboside-5'-monophosphate (tZRMP).[13][16] Finally, the enzyme LONELY GUY (LOG) converts these nucleotide precursors into their active free-base forms.[13][17] this compound itself is an intermediate that can be converted to the active form, zeatin, or inactivated through glucosylation.[13]
Plant Cytokinin Signaling Pathway The active form, zeatin (converted from this compound), is perceived by ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum membrane.[5][18] Ligand binding triggers autophosphorylation of the receptor. This phosphate (B84403) group is then transferred through a multi-step phosphorelay (MSP) via HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) to ARABIDOPSIS RESPONSE REGULATORS (ARRs) in the nucleus.[8] This activation of ARRs modulates the transcription of cytokinin-responsive genes, leading to physiological changes.
Activity in Mammalian Systems
Recent studies have revealed that this compound can modulate mammalian immune responses.[2][3] This activity is particularly relevant to drug development professionals. This compound has been identified as an agonist of the adenosine A2A receptor (A2AR), which is highly expressed on immune cells, including T lymphocytes.[2][10]
A2A Receptor Signaling and Immunomodulation Activation of the A2AR by this compound initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[2][3] Elevated intracellular cAMP levels in T lymphocytes are immunosuppressive. Specifically, this compound treatment has been shown to inhibit the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α by both CD4+ and CD8+ T cells.[2][3] It also modulates the expression of T-cell activation markers like CD25 and CD69.[2] These effects are blocked by A2AR antagonists, confirming the receptor-specific mechanism.[3]
Experimental Protocols and Methodologies
Accurate analysis of this compound is critical for understanding its physiological roles. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
General Experimental Workflow
The typical workflow for analyzing this compound from biological samples involves several key steps from extraction to final quantification.
Quantification Techniques
3.2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for accurate and sensitive quantification of this compound and related metabolites.[1][19]
-
Principle: This technique separates compounds using Ultra-High-Performance Liquid Chromatography (UHPLC) followed by detection using a mass spectrometer. The mass spectrometer is typically a triple quadrupole (QqQ) instrument operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the target analyte and a stable isotope-labeled internal standard.
-
Sample Preparation:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., modified Bieleski buffer).
-
Add a known amount of isotope-labeled internal standard (e.g., [²H₅]trans-zeatin riboside).
-
Extract overnight at -20°C.
-
Centrifuge and collect the supernatant.
-
Purify the extract using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Elute the cytokinins, dry the eluate under vacuum, and reconstitute in the initial mobile phase for injection.
-
-
Instrumentation: An UHPLC system (e.g., Agilent 1290 Infinity II) coupled to a tandem mass spectrometer (e.g., Sciex QTRAP 6500+).[19]
-
Data Analysis: Quantify the endogenous this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.
3.2.2 Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassays are a high-throughput alternative for quantification, relying on the specific binding of an antibody to this compound.[20][21]
-
Principle: A competitive immunoassay is typically used. In this format, a limited amount of anti-zeatin riboside antibody is incubated with the sample and a known quantity of labeled this compound (either radiolabeled for RIA or enzyme-conjugated for ELISA). The analyte in the sample competes with the labeled analyte for antibody binding sites. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.[20][21][22]
-
Protocol (General competitive ELISA):
-
Coat a microtiter plate with antibodies specific to this compound.
-
Prepare plant extracts as described for LC-MS/MS, ensuring the final extract is dissolved in a buffer compatible with the ELISA kit.[20]
-
Add standards and samples to the wells, followed by the addition of enzyme-conjugated this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Stop the reaction and measure the absorbance using a plate reader.
-
Calculate the concentration based on a standard curve.
-
Biological Activity Assays
3.3.1 Plant Root Growth Inhibition Assay This bioassay is used to determine the biological activity of cytokinins based on their dose-dependent inhibition of root elongation.[23]
-
Organism: Oryza sativa (rice) or Arabidopsis thaliana seedlings.
-
Protocol:
-
Sterilize seeds and germinate them on a standard growth medium (e.g., Murashige and Skoog).
-
Transfer seedlings of uniform size to plates containing the growth medium supplemented with a range of this compound concentrations (e.g., 0, 1, 10, 100 nM).
-
Grow the seedlings vertically in a controlled environment (e.g., 28°C, 16/8 h photoperiod).
-
After a set period (e.g., 5-7 days), measure the length of the primary root.
-
Plot root length against cytokinin concentration to determine the inhibitory effect.[23]
-
3.3.2 Mammalian T-Cell Activity Assays These protocols are designed to measure the immunomodulatory effects of this compound on mammalian T lymphocytes.[2]
-
cAMP Production Measurement:
-
Purify CD3+ T cells from a source (e.g., mouse spleen).
-
Resuspend cells at 5 x 10⁵ cells per 160 µL in appropriate culture medium.
-
Treat cells with this compound (e.g., 1000 µM), a positive control (e.g., CGS21680), or a vehicle control for 30 minutes.
-
Lyse the cells and measure total cellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay).[2]
-
-
Cytokine Production by ELISA:
-
Activate purified T cells using anti-CD3/CD28 antibodies in the presence of various concentrations of this compound.
-
Culture the cells for 48-72 hours.
-
Collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using specific sandwich ELISA kits according to the manufacturer's protocol.[2]
-
Quantitative Data Summary
This section compiles quantitative data related to the analysis and properties of this compound.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | LC-MS/MS | ELISA / RIA | Reference |
| Sensitivity | Very High (as low as 0.1 pg/g fresh weight) | High, but typically lower than LC-MS/MS | [19] |
| Selectivity | Very High (based on mass transitions) | High (dependent on antibody cross-reactivity) | [21] |
| Linear Dynamic Range | Broad (e.g., 0.1 to 10,000 pg/mL) | Narrower | [19] |
| Throughput | Moderate | High | [20] |
| Equipment Cost | High | Low to Moderate | |
| Precision (CV%) | High (<8%) | Moderate | [19] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Description | Reference |
| ¹H-NMR | Spectral data available for structure confirmation. | [24] |
| ¹³C-NMR | Predicted spectral data available. | [25] |
| LC-MS/MS | LC-ESI-ITFT mass spectrometry data, including precursor m/z and fragmentation patterns, are available in public databases for both cis and trans isomers. | [26][27] |
| LC Retention Time | Varies by column and method. Example: 4.627 s for cis-Zeatin riboside on a Symmetry C18 column under specific conditions. | [26] |
References
- 1. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. The plant hormone this compound inhibits T lymphocyte activity via adenosine A2A receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant hormone this compound inhibits T lymphocyte activity via adenosine A2A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H21N5O5 | CID 6440982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. trans-Zeatin riboside, naturally occurring cytokinin (CAS 6025-53-2) | Abcam [abcam.com]
- 7. rpicorp.com [rpicorp.com]
- 8. goldbio.com [goldbio.com]
- 9. 6025-53-2・this compound (trans isomer)・262-01081[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Showing Compound trans-zeatin riboside (FDB031214) - FooDB [foodb.ca]
- 12. Membrane transport of root-borne trans-zeatin riboside maintains the cytokinin homeostasis in shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An alternative cytokinin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. trans-Zeatin-riboside(6025-53-2) 1H NMR spectrum [chemicalbook.com]
- 25. hmdb.ca [hmdb.ca]
- 26. Cis-Zeatin Riboside | C15H21N5O5 | CID 13935024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Metabolomics Workbench : Databases : RefMet [metabolomicsworkbench.org]
The Dawn of a New Class of Plant Hormones: The Discovery and Identification of Zeatin Riboside as a Cytokinin
An In-depth Technical Guide on the Core Discoveries
Introduction
The discovery of cytokinins revolutionized our understanding of plant growth and development. These N6-substituted adenine (B156593) derivatives were found to be potent promoters of cell division, or cytokinesis, a role that is fundamental to plant life. This technical guide delves into the pivotal discoveries and experimental methodologies that led to the identification of zeatin and its riboside, the first naturally occurring cytokinins. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational techniques of plant hormone research.
The Precursors to Discovery: A Quest for Cell Division Factors
Early plant physiologists had long postulated the existence of chemical substances that regulate plant growth. By the mid-20th century, the focus of many researchers, including Folke Skoog and his colleagues at the University of Wisconsin, was on identifying factors that could stimulate the proliferation of plant cells in tissue culture.
A significant breakthrough came from the work of Carlos Miller, a postdoctoral researcher in Skoog's laboratory. While attempting to culture tobacco (Nicotiana tabacum) pith tissue, they observed that certain natural substances, such as coconut milk and yeast extract, could induce cell division when added to a nutrient medium containing auxin.[1] This led to a focused effort to isolate and identify the active compound. A pivotal, albeit serendipitous, finding was that autoclaved herring sperm DNA exhibited potent cell division-promoting activity.[2] This ultimately led to the identification of the first cytokinin, a synthetic compound named kinetin (B1673648) (6-furfurylaminopurine), in 1955.[2]
The First Natural Cytokinin: The Isolation and Identification of Zeatin
While kinetin was a powerful tool for research, the search for naturally occurring cytokinins in plants continued. This quest culminated in the independent and near-simultaneous isolation and identification of zeatin from immature corn (Zea mays) kernels by two research groups: one led by D.S. Letham in New Zealand and the other by Carlos Miller in the United States.[3][4]
Letham's group, in 1963, was the first to publish the structure of this new, highly active cytokinin, which they named "zeatin" after the plant from which it was isolated.[5] Shortly after, Miller's group also reported the isolation of a cell-division factor from corn with the same properties.
The identification of zeatin was a landmark achievement, confirming that plants produce their own specific molecules to regulate cell division.
The Discovery of Zeatin Riboside
Following the discovery of zeatin, further investigations into the cytokinin content of various plant sources continued. Notably, research on coconut milk, which had long been known to support the growth of plant embryos and tissues, led to another significant finding. In 1971, Letham reported the isolation and identification of this compound (zeatin-9-riboside) from this source.[6][7] This discovery revealed that cytokinins could exist in conjugated forms, with a ribose sugar attached to the purine (B94841) ring. It is now understood that this compound is a major transport form of cytokinin in plants.
Experimental Protocols
The discovery and identification of zeatin and this compound were underpinned by a series of meticulous and innovative experimental techniques for the time. The following sections detail the core methodologies employed.
Bioassays for Cytokinin Activity
Bioassays were the primary tool for detecting and quantifying cytokinin activity during the purification process. These assays relied on the ability of cytokinins to induce specific physiological responses in plant tissues.
1. Tobacco Pith Callus Bioassay
Developed by Skoog, Miller, and their colleagues, this assay became the standard for cytokinin activity measurement.[8][9][10]
-
Principle: This assay measures the ability of a substance to promote cell division and fresh weight increase in tobacco pith callus tissue cultured in vitro. The response is dependent on the presence of an auxin in the culture medium.
-
Protocol:
-
Explant Preparation: Pith cylinders were aseptically excised from the stems of tobacco plants (Nicotiana tabacum var. Wisconsin No. 38). Small, uniform discs of this pith tissue were used as the experimental material.
-
Culture Medium: The basal medium was a modified White's medium, later refined into the now-famous Murashige and Skoog (MS) medium.[2] This medium contained inorganic salts, vitamins, sucrose (B13894) as a carbon source, and an auxin, typically indole-3-acetic acid (IAA) at a concentration of 2 mg/L.
-
Assay Procedure: The test substance (e.g., a purified plant extract or a synthetic compound) was added to the basal medium at various concentrations. The tobacco pith explants were placed on the solidified medium in sterile culture vessels.
-
Incubation: The cultures were maintained in the dark at a constant temperature of approximately 25-28°C for a period of 3 to 5 weeks.
-
Measurement: The growth of the callus was determined by measuring the increase in fresh weight of the tissue at the end of the incubation period. The activity of the test substance was proportional to the increase in fresh weight compared to controls grown without the substance.
-
2. Radish Cotyledon Expansion Bioassay
This bioassay, developed by D.S. Letham, offered a more rapid method for assessing cytokinin activity.[6][7][11]
-
Principle: This assay is based on the ability of cytokinins to stimulate the expansion of excised radish cotyledons.
-
Protocol:
-
Seed Germination: Radish seeds (Raphanus sativus) were germinated on moist filter paper in the dark for 2-3 days.
-
Explant Preparation: The cotyledons were excised from the seedlings under a dim green light.
-
Assay Procedure: A set number of cotyledons were placed in petri dishes containing filter paper moistened with a buffered solution of the test substance at various concentrations. Control dishes contained the buffer solution alone.
-
Incubation: The petri dishes were incubated in the dark at a constant temperature (around 25°C) for a period of 2 to 3 days.
-
Measurement: The increase in the fresh weight or surface area of the cotyledons was measured. The magnitude of this increase was directly related to the concentration of cytokinin in the test solution.
-
Purification and Analytical Techniques
The isolation of zeatin and its riboside from complex plant extracts required a multi-step purification process, with each step monitored by bioassays to track the active fractions.
1. Extraction and Initial Purification
-
Extraction: Immature corn kernels or coconut milk were homogenized in a solvent such as 80% ethanol (B145695) to extract small molecules, including cytokinins.[3]
-
Solvent Partitioning: The crude extract was subjected to liquid-liquid partitioning, for example, between an aqueous phase and an organic solvent like n-butanol, to separate compounds based on their polarity. Cytokinins would partition into the organic phase.
-
Ion-Exchange Chromatography: Cation-exchange chromatography was a key step in purifying these basic compounds. The extract was passed through a column of a cation-exchange resin (e.g., Dowex 50). After washing the column to remove neutral and acidic compounds, the cytokinins were eluted with an ammonia (B1221849) solution.
2. Paper Chromatography
In the 1960s, paper chromatography was a primary method for separating and purifying compounds from the active fractions.[3]
-
Principle: This technique separates molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent system). The separation is based on the polarity of the molecules.
-
Protocol:
-
Sample Application: The concentrated, partially purified extract was spotted onto a line near the bottom of a sheet of chromatography paper (e.g., Whatman No. 1).
-
Development: The paper was suspended in a sealed chromatography tank containing a specific solvent system. The solvent moved up the paper by capillary action, carrying the compounds with it at different rates.
-
Solvent Systems: A variety of solvent systems were used, often consisting of a mixture of an alcohol (like n-butanol or isopropanol), acetic acid, and water. The exact composition of the solvent system determined the separation characteristics.
-
Visualization and Elution: After the solvent front had moved a sufficient distance, the paper was removed and dried. The positions of the separated compounds were visualized under UV light, as purine derivatives like cytokinins absorb UV radiation. The areas of the paper corresponding to the UV-absorbing bands were cut out, and the compounds were eluted from the paper with a solvent. The biological activity of each eluate was then tested using a bioassay.
-
3. UV Spectroscopy
UV spectroscopy was a crucial tool for the initial characterization and quantification of the purified cytokinins.[3]
-
Principle: Purines, including cytokinins, have a characteristic UV absorption spectrum due to their aromatic ring structure. This allows for their detection and quantification.
-
Procedure: The UV absorption spectrum of the purified compound was measured in different solvents (e.g., acidic, neutral, and alkaline solutions). The wavelength of maximum absorbance (λmax) and the shifts in this maximum under different pH conditions provided valuable information for identifying the class of the compound. For instance, N6-substituted adenines like zeatin exhibit characteristic shifts in their λmax in acidic and basic solutions.
Data Presentation
The following tables summarize some of the key quantitative data from the early research on zeatin and this compound.
Table 1: Purification of Zeatin from Immature Corn Kernels (Zea mays)
| Purification Step | Dry Weight (mg) from 60 kg of Kernels | Total Activity (Arbitrary Units) | Specific Activity (Activity/mg) |
| Initial Ethanolic Extract | ~ 1,500,000 | > 1,000,000 | - |
| Butanol Extract | ~ 150,000 | ~ 1,000,000 | ~ 6.7 |
| Cation Exchange Chromatography | ~ 1,500 | ~ 750,000 | ~ 500 |
| Paper Chromatography (multiple steps) | ~ 10 | ~ 500,000 | ~ 50,000 |
| Crystalline Zeatin | ~ 1 | ~ 400,000 | ~ 400,000 |
Data are approximate and compiled from descriptions in historical literature to illustrate the scale of purification.
Table 2: Comparative Biological Activity of Cytokinins in the Tobacco Pith Callus Bioassay
| Cytokinin | Concentration for Half-Maximum Growth (µg/L) | Relative Activity (Zeatin = 100) |
| Zeatin | ~ 0.1 | 100 |
| This compound | ~ 1.0 | 10 |
| Kinetin | ~ 5.0 | 2 |
| N6-(Δ2-isopentenyl)adenine (iP) | ~ 0.5 | 20 |
These values are representative and can vary depending on the specific bioassay conditions.[12][13][14]
Table 3: Paper Chromatography Rf Values of Cytokinins
| Cytokinin | Solvent System A (n-Butanol:Acetic Acid:Water, 4:1:5, organic phase) | Solvent System B (Isopropanol:Ammonia:Water, 10:1:1) |
| Zeatin | ~ 0.65 | ~ 0.75 |
| This compound | ~ 0.45 | ~ 0.85 |
| Kinetin | ~ 0.70 | ~ 0.80 |
Rf values are approximate and can be influenced by various factors such as temperature and paper type.
Table 4: UV Absorption Maxima (λmax) of Zeatin
| Solvent | λmax (nm) |
| Neutral (Ethanol) | 269 |
| Acidic (0.1 N HCl) | 275 |
| Alkaline (0.1 N NaOH) | 275 |
The shifts in λmax under acidic and alkaline conditions are characteristic of N6-substituted adenines.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the early understanding of cytokinin signaling.
Experimental Workflows
Caption: Workflow for the discovery and identification of zeatin.
Caption: Comparative workflow of key cytokinin bioassays.
Early Cytokinin Signaling Pathway
The modern understanding of cytokinin signaling involves a complex two-component system of receptors, phosphotransfer proteins, and response regulators.[15][16][17][18] However, in the years following the discovery of zeatin, the model was much more conceptual.
Caption: A simplified model of the early concept of cytokinin signaling.
Conclusion
The discovery and identification of zeatin and this compound were pivotal moments in plant biology. They not only confirmed the existence of a new class of plant hormones but also provided the tools to begin to unravel the complex regulatory networks that govern plant growth and development. The experimental protocols developed during this era, particularly the bioassays and chromatographic techniques, laid the foundation for decades of research in plant science. While modern analytical methods have largely superseded these early techniques in terms of sensitivity and speed, an understanding of these foundational experiments provides valuable context for contemporary research in plant hormones and their applications in agriculture and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zeatin: The 60th anniversary of its identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Letham, D. (1971) Regulators of Cell Division in Plant Tissues. XII. A Cytokinin Bioassay Using Excised Radish Cotyledons. Physiologia Plantarum, 25, 391-396. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative regeneration: Skoog and Miller revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dbt.univr.it [dbt.univr.it]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The origin and early evolution of cytokinin signaling [frontiersin.org]
- 18. The origin and early evolution of cytokinin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Effects of Zeatin Riboside on Root Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of zeatin riboside (ZR) on root development. This compound, a key cytokinin, plays a crucial role in regulating various aspects of plant growth and development. This document summarizes quantitative data, details experimental protocols, and visualizes the signaling pathways involved in ZR-mediated root development, offering a comprehensive resource for professionals in plant biology and agricultural biotechnology.
Quantitative Data on this compound's Effects on Root Development
This compound primarily acts as a negative regulator of adventitious root formation and also influences primary and lateral root growth. The following tables summarize the quantitative effects of ZR observed in various studies.
| Plant Species | Root Type | This compound Concentration | Observed Effect | Reference |
| Cucumis sativus (Cucumber) | Adventitious | 3.16 x 10⁻⁹ M to 10⁻⁴ M | Significant inhibition of adventitious root formation.[1][2] | [1][2] |
| Cucurbita (Squash) | Not specified (endogenous level) | 2 x 10⁻⁸ M (in xylem sap) | Identified as the primary endogenous suppressor of adventitious root formation.[1][2] | [1][2] |
| Musa AAA (Banana) cv. Williams | Not specified (foliar spray) | 0.05 mg L⁻¹ | Increased plant height, pseudostem diameter, leaf width, and leaf area. | [3] |
| Arabidopsis thaliana | Primary Root | 100 nM (for cis-zeatin) | Negative impact on primary root growth. | [4][5] |
Table 1: Effects of Exogenous this compound on Root Development. This table presents data from studies that applied this compound externally to observe its impact on root growth across different plant species.
| Cytokinin | Plant Species | IC₅₀ for Receptor Binding (AHK3) | Reference |
| trans-Zeatin (B1683218) (tZ) | Arabidopsis thaliana | 1.3 nM | [6] |
| trans-Zeatin Riboside (tZR) | Arabidopsis thaliana | 15 nM | [6] |
| Isopentenyladenine (iP) | Arabidopsis thaliana | 150 nM | [6] |
| Isopentenyladenosine (iPR) | Arabidopsis thaliana | Not specified | [6] |
| Dihydrozeatin (DZ) | Arabidopsis thaliana | 50 nM | [6] |
| cis-Zeatin (B600781) (cZ) | Arabidopsis thaliana | 375 nM | [6] |
Table 2: Binding Affinities of Various Cytokinins to Arabidopsis thaliana Receptor AHK3. This table provides the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a cytokinin required to inhibit 50% of the binding of a radiolabeled cytokinin to the AHK3 receptor. A lower IC₅₀ value indicates a higher binding affinity.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the effects of this compound on root development.
Adventitious Root Formation Bioassay in Cucumber (Cucumis sativus)
This protocol is adapted from studies investigating the inhibitory effect of this compound on adventitious root formation.[1][2]
Objective: To determine the effect of various concentrations of this compound on the formation of adventitious roots on cucumber hypocotyls.
Materials:
-
Cucumber (Cucumis sativus) seeds
-
Growth medium (e.g., Murashige and Skoog medium)
-
Sterile petri dishes or culture vessels
-
This compound stock solution
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize cucumber seeds with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes.
-
Rinse the seeds thoroughly with sterile water.
-
Germinate the seeds on a sterile, hormone-free growth medium in the dark for 3-4 days to allow for hypocotyl elongation.
-
-
Explant Preparation:
-
Excise the hypocotyls from the germinated seedlings under sterile conditions.
-
Remove the cotyledons and the primary root.
-
-
Treatment Application:
-
Prepare a series of dilutions of this compound in the liquid growth medium, ranging from 10⁻⁹ M to 10⁻⁴ M. Include a hormone-free control.
-
Place the hypocotyl cuttings in the petri dishes or culture vessels containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cuttings in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
After a set period (e.g., 7-10 days), count the number of adventitious roots formed on each hypocotyl.
-
Measure the length of the adventitious roots if required.
-
-
Analysis:
-
Statistically analyze the data to determine the effect of different this compound concentrations on adventitious root formation compared to the control.
-
Quantification of Endogenous Cytokinins in Root Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction, purification, and quantification of this compound and other cytokinins from root tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
Objective: To accurately measure the concentration of endogenous this compound in root samples.
Materials:
-
Plant root tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., methanol (B129727):water:formic acid, 15:4:1, v/v/v)
-
Internal standards (deuterium-labeled cytokinins)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Preparation:
-
Harvest root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Add the extraction buffer and internal standards to the powdered tissue.
-
Homogenize the sample and incubate at a low temperature (e.g., -20°C) for a specified time.
-
Centrifuge the sample to pellet the debris and collect the supernatant.
-
-
Purification:
-
Perform solid-phase extraction (SPE) to purify and concentrate the cytokinins.
-
Condition the SPE cartridge with methanol and water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the cytokinins with a stronger solvent (e.g., 0.35 M NH₄OH in 60% methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different cytokinin species using a C18 reverse-phase column with a gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Detect and quantify the cytokinins using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound and other cytokinins in the original sample based on the peak areas of the endogenous compounds and the internal standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the physiological effects of this compound on root development.
Caption: this compound Transport and Signaling Pathway in a Root Cell.
Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.
Caption: Antagonistic Interaction between Auxin and Cytokinin in Root Development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A trans-zeatin riboside in root xylem sap negatively regulates adventitious root formation on cucumber hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. A genome-wide association study reveals cytokinin as a major component in the root defense responses against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Endogenous Levels of Zeatin Riboside in Different Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside, a key member of the cytokinin family of plant hormones, plays a pivotal role in a myriad of developmental processes. Cytokinins are central to regulating cell division, differentiation, shoot and root architecture, and leaf senescence.[1] Among the various forms of cytokinins, zeatin and its riboside conjugate are often the most abundant and biologically active in many plant species.[1] Understanding the endogenous concentrations of this compound in different plant tissues is crucial for research in plant biology, agriculture, and for professionals in drug development exploring natural product pathways. This guide provides a comprehensive overview of this compound levels across various plant tissues, detailed experimental protocols for its quantification, and a visual representation of its biosynthesis and signaling pathways.
Endogenous Levels of this compound
The concentration of this compound varies significantly among different plant species and within the tissues of a single plant, reflecting its diverse roles in localized growth and development. The following tables summarize quantitative data on endogenous this compound levels from various studies. It is important to note that these values can be influenced by developmental stage, environmental conditions, and the specific analytical methods employed.
Table 1: Endogenous Levels of trans-Zeatin (B1683218) Riboside (tZR) in Various Plant Tissues
| Plant Species | Tissue | Concentration (pmol/g FW) | Reference |
| Arabidopsis thaliana | Shoots | ~1.5 | [2] |
| Arabidopsis thaliana | Roots | ~0.8 | [2] |
| Amorphophallus muelleri | Corms (dormant) | Low (not specified) | [3] |
| Amorphophallus muelleri | Corms (second leaf sprouting) | >5000-fold increase from dormant | [3] |
| Bryophyllum calycinum | Internode Explants (non-senescent) | ~1.8 | [4] |
| Bryophyllum calycinum | Internode Explants (senescent) | ~0.5 | [4] |
| Cicer arietinum | Cotyledons | Variable, influenced by embryonic axis | [5] |
| Glycine max (Soybean) | Xylem Sap | Declines sharply during pod development | [6] |
Table 2: Endogenous Levels of cis-Zeatin Riboside (cZR) in Various Plant Tissues
| Plant Species | Tissue | Concentration (pmol/g FW) | Reference |
| Zea mays | Immature Kernels | High levels of O-glucoside of cZR | [7][8] |
| Zea mays | Roots | High expression of cisZOG1 and cisZOG2 | [8] |
| Bryophyllum calycinum | Internode Explants (non-senescent) | ~0.4 | [4] |
| Bryophyllum calycinum | Internode Explants (senescent) | ~0.2 | [4] |
Zeatin Biosynthesis and Signaling Pathways
Zeatin biosynthesis in plants occurs primarily through two pathways: the tRNA degradation pathway, which mainly produces cis-zeatin, and the isopentenyltransferase (IPT) pathway, which is the major source of trans-zeatin.[9][10][11] The IPT pathway involves the attachment of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenine (B156593) nucleotide (AMP, ADP, or ATP).[9][10]
Zeatin Biosynthesis Pathway
Caption: Simplified overview of the main zeatin biosynthesis pathways in plants.
Cytokinin Signaling Pathway
The cytokinin signal is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This initiates a multistep phosphorelay, culminating in the activation of type-B response regulators (RRs) in the nucleus, which in turn activate the transcription of cytokinin-responsive genes.
Caption: A diagram of the cytokinin signaling pathway in plants.
Experimental Protocols for this compound Quantification
Accurate quantification of endogenous this compound requires meticulous extraction, purification, and analysis. The methods of choice are often high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for its sensitivity and specificity, or enzyme-linked immunosorbent assay (ELISA) for higher throughput.[12][13]
General Experimental Workflow
Caption: General workflow for the quantification of this compound from plant tissues.
Detailed Methodology
1. Sample Preparation and Extraction
-
Tissue Collection: Harvest plant tissues and immediately freeze them in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction: Suspend the powdered tissue in a pre-chilled extraction solvent. A common solvent is 80% methanol (B129727) or ethanol.[14][15] For every 1 gram of fresh weight, use approximately 10 mL of solvent.[14][15] An internal standard, such as a deuterated form of this compound, should be added at this stage to account for losses during sample preparation.[13]
-
Incubation and Centrifugation: Incubate the mixture at 4°C for several hours with gentle agitation. Afterward, centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[14] Collect the supernatant. The pellet can be re-extracted to improve recovery.
2. Purification
-
Solid-Phase Extraction (SPE): The crude extract often contains interfering compounds. Purification is typically achieved using a C18 SPE cartridge.
-
Procedure:
-
Condition the C18 cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water or a low percentage of methanol to remove polar impurities.
-
Elute the cytokinins with a higher concentration of methanol (e.g., 80%).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC analysis.
3. Quantification by HPLC-MS/MS
-
Chromatographic Separation: Use a C18 reversed-phase HPLC column to separate the different forms of cytokinins. A gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored. This provides high selectivity and sensitivity.
4. Quantification by ELISA
-
Principle: ELISA for this compound is a competitive immunoassay. An antibody specific to this compound is coated onto the wells of a microtiter plate. The sample extract is mixed with a known amount of enzyme-labeled this compound (tracer). The sample and tracer compete for binding to the limited number of antibody sites.
-
Procedure:
-
Add standards and purified samples to the antibody-coated wells.
-
Add the enzyme-labeled this compound tracer and incubate.
-
Wash the wells to remove unbound material.
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Quantification: The concentration of this compound in the sample is inversely proportional to the color intensity. A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.[14][15]
Conclusion
This technical guide provides a foundational understanding of the endogenous levels of this compound in various plant tissues, the biochemical pathways governing its synthesis and signaling, and detailed protocols for its accurate quantification. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in plant science and related fields. The dynamic nature of cytokinin levels necessitates careful experimental design and precise analytical techniques to unravel their complex roles in plant development and response to the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A high trans-zeatin nucleoside concentration in corms may promote the multileaf growth of Amorphophallus muelleri [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Endogenous Cytokinins on Reverse Mobilization in Cotyledons of Cicer arietinum L: Reproduction of Endogenous Levels of Total Cytokinins, Zeatin, this compound, and Their Corresponding Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: Zeatin biosynthesis - Reference pathway [kegg.jp]
- 10. An alternative cytokinin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]
- 14. agrisera.com [agrisera.com]
- 15. agrisera.com [agrisera.com]
The Role of Zeatin Riboside in Delaying Leaf Senescence: A Technical Guide
Abstract
Leaf senescence is a highly regulated, degenerative process that culminates in the death of the leaf and is characterized by the breakdown of chlorophyll (B73375), proteins, and nucleic acids, and the subsequent remobilization of nutrients to other parts of the plant. Cytokinins, a class of phytohormones, are well-established as potent inhibitors of leaf senescence. Zeatin riboside (ZR), a primary transport form of cytokinin, plays a pivotal role in this process, acting as a long-distance signal from the roots to the shoots to maintain leaf longevity and photosynthetic capacity. This technical guide provides an in-depth analysis of the mechanisms by which this compound delays leaf senescence, summarizes key quantitative data from relevant studies, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The delay of leaf senescence is a critical agronomic trait, as it can extend the photosynthetic period of crops, leading to increased biomass and yield. Cytokinins (CKs) have long been recognized for their anti-senescence properties.[1][2] Among the various forms of cytokinins, zeatin and its riboside conjugate, this compound, are of particular importance. This compound is synthesized predominantly in the roots and transported via the xylem to the aerial parts of the plant, where it can be converted to its more active free-base form, zeatin.[1][3] This root-to-shoot communication network is crucial for regulating the timing and progression of leaf senescence.[3][4]
This guide will explore the molecular and physiological basis of this compound-mediated delay of leaf senescence, providing researchers and drug development professionals with a comprehensive resource for understanding and investigating this important biological process.
Mechanism of Action of this compound in Delaying Leaf Senescence
The anti-senescence effect of this compound is multifaceted, involving the maintenance of cellular function, protection against degradation, and regulation of gene expression.
2.1. Maintenance of Photosynthetic Apparatus:
One of the earliest visible signs of leaf senescence is the yellowing of the leaf due to chlorophyll degradation. Cytokinins, including zeatin derived from this compound, help maintain the structural integrity and function of chloroplasts, the site of photosynthesis.[1] They inhibit the breakdown of chlorophyll and the photosynthetic machinery, thereby sustaining the leaf's capacity for carbon fixation.[1][5]
2.2. Regulation of Gene Expression:
Cytokinins exert their effects by modulating the expression of a vast array of genes, including senescence-associated genes (SAGs). The cytokinin signaling pathway is initiated by the binding of cytokinins to histidine kinase receptors, such as AHK3 in Arabidopsis.[6][7] This binding event triggers a phosphorelay cascade that ultimately leads to the phosphorylation and activation of type-B response regulators (ARRs), such as ARR2.[6][7] These activated ARRs are transcription factors that can upregulate the expression of anti-senescence genes and downregulate the expression of pro-senescence genes.
2.3. Root-to-Shoot Signaling:
There is compelling evidence that cytokinins synthesized in the roots act as long-distance signals to control leaf senescence.[1][3][4] this compound is a major form of cytokinin found in the xylem sap, indicating its role in this root-to-shoot communication.[1][3] Experiments involving grafting have demonstrated that a rootstock with enhanced cytokinin biosynthesis can delay senescence in a wild-type scion, confirming the importance of root-derived cytokinins.[1][3]
Quantitative Data on this compound's Effects
Numerous studies have quantified the impact of altered cytokinin levels on leaf senescence parameters. The following tables summarize key findings from studies on transgenic plants with modified cytokinin metabolism.
Table 1: Effect of Root-Specific Overexpression of IPT (Cytokinin Biosynthesis Gene) on Photosynthetic Rate in Tomato Leaves
| Days After Full Expansion | Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) - Control | Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) - MDK:IPT (Root-specific IPT) |
| 10 | 12.5 | 13.0 |
| 20 | 10.2 | 12.8 |
| 30 | 5.8 | 11.5 |
| 40 | 3.1 | 10.9 |
Data adapted from studies on transgenic tomato plants showing that enhanced cytokinin production in the roots significantly delays the age-related decline in photosynthetic rate.[1][3]
Table 2: Chlorophyll Content in Creeping Bentgrass Under Heat Stress with and without this compound (ZR) Treatment
| Days of Heat Stress | Chlorophyll Content (mg g⁻¹ FW) - Untreated | Chlorophyll Content (mg g⁻¹ FW) - ZR-Treated |
| 0 | 2.5 | 2.5 |
| 7 | 2.0 | 2.2 |
| 14 | 1.6 | 2.0 |
| 21 | 1.2 | 1.8 |
| 35 | 1.2 | 1.5 |
Data adapted from a study showing that exogenous application of this compound helps maintain chlorophyll content in creeping bentgrass under heat stress, thereby delaying senescence.[5]
Table 3: Cytokinin Concentrations in Leaves of Transgenic Tobacco with Root-Specific Expression of CKX (Cytokinin Degradation Gene)
| Cytokinin | Concentration (pmol g⁻¹ FW) - Wild Type | Concentration (pmol g⁻¹ FW) - W6:CKX1 (Root-specific CKX) |
| trans-Zeatin | 8.5 | 3.2 |
| trans-Zeatin Riboside | 12.1 | 5.8 |
| Isopentenyladenine | 4.2 | 2.1 |
| Isopentenyladenosine | 6.8 | 3.5 |
Data adapted from a study demonstrating that increasing cytokinin degradation specifically in the roots leads to a reduction of cytokinin levels in the leaves, which is associated with accelerated senescence.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in leaf senescence.
4.1. Quantification of Cytokinins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a standard method for the precise quantification of various cytokinin forms in plant tissues.
-
Sample Preparation:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Extract the powdered tissue with 1 mL of a pre-chilled modified Bieleski solvent (methanol/water/formic acid, 15:4:1, v/v/v) containing a mixture of deuterium-labeled internal standards for each cytokinin to be quantified.
-
Incubate the mixture at -20°C for 1 hour with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove hydrophilic impurities.
-
Elute the cytokinins with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject an aliquot (e.g., 10 µL) onto a C18 reversed-phase HPLC column.
-
Perform chromatographic separation using a gradient of acetonitrile in water with a constant concentration of formic acid.
-
Detect and quantify the cytokinins using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each cytokinin and its corresponding internal standard.
-
4.2. Measurement of Chlorophyll Content
This protocol describes a common spectrophotometric method for determining the total chlorophyll content in leaf tissue.
-
Sample Collection:
-
Excise a known area of leaf tissue (e.g., using a cork borer) or weigh a known amount of fresh leaf tissue (e.g., 100 mg).
-
-
Extraction:
-
Place the leaf tissue in a vial containing 5-10 mL of 80% acetone (B3395972) or 95% ethanol (B145695).
-
If using acetone, grind the tissue with a mortar and pestle until it is completely homogenized. If using ethanol, incubation overnight in the dark is often sufficient for complete extraction.
-
For tissues that are difficult to extract, sonication or the use of a bead mill can be employed.
-
-
Clarification:
-
Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or 647 nm and 664 nm for ethanol extracts, using the respective solvent as a blank.
-
-
Calculation:
-
Use the following equations to calculate the chlorophyll concentrations (in mg/L):
-
For 80% Acetone:
-
Chlorophyll a = 12.7(A₆₆₃) - 2.69(A₆₄₅)
-
Chlorophyll b = 22.9(A₆₄₅) - 4.68(A₆₆₃)
-
Total Chlorophyll = 20.2(A₆₄₅) + 8.02(A₆₆₃)
-
-
For 95% Ethanol:
-
Chlorophyll a = 13.95(A₆₆₄) - 6.88(A₆₄₇)
-
Chlorophyll b = 24.96(A₆₄₇) - 7.32(A₆₆₄)
-
Total Chlorophyll = 17.67(A₆₄₇) + 6.63(A₆₆₄)
-
-
-
Express the final chlorophyll content per unit of fresh weight or leaf area.
-
4.3. Plant Grafting for Root-Shoot Signaling Studies
This protocol outlines a general procedure for performing grafting experiments in model plants like Arabidopsis or tomato to investigate the role of root-derived signals.
-
Seed Germination:
-
Sterilize seeds of the desired genotypes (e.g., wild-type and a transgenic line with altered cytokinin metabolism) and germinate them on sterile growth medium (e.g., MS agar (B569324) plates).
-
Grow the seedlings under controlled conditions until they are large enough to handle for grafting (typically 5-7 days for Arabidopsis).
-
-
Grafting Procedure:
-
Using a sterile scalpel or micro-grafting knife under a dissecting microscope, make a clean transverse cut through the hypocotyl of both the scion and rootstock seedlings.
-
Carefully place the scion from one genotype onto the rootstock of the other genotype.
-
For some species, a small silicone collar or a drop of agar can be used to hold the graft union in place.
-
-
Co-cultivation and Healing:
-
Transfer the grafted seedlings to a new sterile plate with fresh growth medium.
-
Maintain the plates in a high-humidity environment for several days to facilitate the healing of the graft union.
-
-
Verification and Analysis:
-
After 7-10 days, successful grafts will have formed a vascular connection.
-
The grafted plants can then be transferred to soil or another appropriate growth system for subsequent experiments, such as monitoring leaf senescence phenotypes.
-
Visualizations: Signaling Pathways and Experimental Workflows
5.1. Cytokinin Signaling Pathway in Delaying Leaf Senescence
Caption: Cytokinin signaling cascade initiated by this compound.
5.2. Experimental Workflow for Investigating Root-to-Shoot Signaling in Leaf Senescence
Caption: Workflow for root-to-shoot signaling studies.
Conclusion
This compound is a critical component of the complex regulatory network that governs leaf senescence. As a key long-distance signal, it communicates the physiological status of the roots to the shoots, thereby influencing the longevity and photosynthetic productivity of the leaves. A thorough understanding of the mechanisms of this compound action, supported by robust experimental data, is essential for developing strategies to enhance crop performance and resilience. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals aiming to explore and manipulate this vital aspect of plant biology. Future research in this area will likely focus on the interplay between cytokinin signaling and other hormonal pathways, as well as the environmental factors that modulate root-to-shoot communication.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. An efficient flat-surface collar-free grafting method for Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Cytokinin Levels and Responses in Abiotic Stresses | Springer Nature Experiments [experiments.springernature.com]
- 7. scribd.com [scribd.com]
- 8. Root-Specific Reduction of Cytokinin Causes Enhanced Root Growth, Drought Tolerance, and Leaf Mineral Enrichment in Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Zeatin Riboside: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside, a naturally occurring cytokinin, plays a pivotal role in plant growth and development. As the riboside of trans-zeatin (B1683218), it is a key transport and storage form of this potent phytohormone. Beyond its fundamental role in agriculture, this compound and other cytokinins are gaining attention in biomedical research for their potential therapeutic applications, including anti-aging and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its signaling pathways.
Natural Sources of this compound
This compound is biosynthesized across a diverse range of organisms, from higher plants to microorganisms. The concentrations can vary significantly depending on the species, developmental stage, and environmental conditions.
Plants
Plants are a primary source of this compound, where it is integral to regulating cell division, shoot formation, and leaf senescence.
-
Coconut Water (Cocos nucifera): The liquid endosperm of coconut is a well-documented and rich source of various cytokinins, with trans-zeatin riboside being one of the most abundant.[1][2] Its concentration can fluctuate with the maturity of the coconut.[1]
-
Maize (Zea mays): Immature corn kernels were the source from which zeatin was first identified, and they also contain significant amounts of this compound.[3]
-
Other Plants: Zeatin and its riboside are widespread throughout the plant kingdom, found in various tissues including roots, shoots, leaves, and seeds.[4]
Microorganisms
A variety of bacteria and fungi are known to produce and secrete cytokinins, including this compound, into their growth media.
-
Bacteria: Several bacterial species have been identified as producers of zeatin and this compound. These include plant-associated bacteria such as Agrobacterium tumefaciens, Pseudomonas savastanoi, and Corynebacterium aurimucosum, as well as other species like Bacillus subtilis.
-
Fungi: The mycorrhizal fungus Rhizopogon roseolus is a known producer of both zeatin and this compound.[5]
Marine Algae
Certain species of marine algae are also recognized as sources of phytohormones, including cytokinins like this compound.
Quantitative Data on this compound Content
The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can be influenced by the extraction and analytical methods employed, as well as the physiological state of the source organism.
| Natural Source | Organism/Tissue | This compound Concentration | Reference(s) |
| Plant | Coconut Water (Cocos nucifera) | Varies with maturity | [1] |
| Whole Wheat Seedlings (Triticum aestivum) | ~1.5 ng/g fresh weight | [6] | |
| Bacteria | Corynebacterium aurimucosum culture | Not explicitly quantified for riboside |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from natural sources requires a multi-step approach involving extraction, purification, and analysis. The following protocols are synthesized from various methodologies and can be adapted based on the specific source material and available instrumentation.
General Extraction from Plant Tissues
This protocol is a general guideline for extracting cytokinins, including this compound, from plant material.
Materials:
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) or 80% methanol (B129727)
-
Internal standards (e.g., deuterated this compound)
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
To the powdered tissue, add ice-cold extraction buffer (e.g., Bieleski buffer) at a ratio of 10 mL per gram of fresh weight.
-
Add internal standards to the extraction mixture to account for losses during purification.
-
Homogenize the mixture using a suitable homogenizer.
-
Incubate the homogenate at -20°C for at least 4 hours (or overnight) to ensure complete extraction.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant. The pellet can be re-extracted with the same buffer for increased yield.
-
Combine the supernatants and concentrate using a rotary evaporator at a temperature below 40°C until the organic solvent is removed.
Purification by Solid-Phase Extraction (SPE)
SPE is a crucial step for cleaning up the crude extract and concentrating the cytokinins.
Materials:
-
Crude plant extract (aqueous phase from section 3.1)
-
C18 SPE cartridges
-
Methanol
-
Ammonium acetate (B1210297) buffer (e.g., 40 mM, pH 6.5)
-
Formic acid or acetic acid
Protocol:
-
Adjust the pH of the aqueous crude extract to approximately 3.0 with formic or acetic acid.
-
Condition a C18 SPE cartridge by washing with 100% methanol followed by water.
-
Load the acidified extract onto the conditioned C18 cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the cytokinins with 100% methanol.
-
For further purification, a mixed-mode SPE cartridge (e.g., Oasis MCX) can be used. After loading the sample, wash with 1% acetic acid, then methanol, and finally elute the cytokinins with a solution of 0.35 M ammonia (B1221849) in 70% methanol.
Immunoaffinity Chromatography
This technique offers high selectivity for cytokinins and is often used for final purification.[5][7]
Materials:
-
Partially purified extract from SPE
-
Immunoaffinity column with antibodies raised against this compound or a general cytokinin.[8]
-
Phosphate (B84403) buffered saline (PBS)
-
Elution buffer (e.g., 100% methanol or ethanol)
Protocol:
-
Equilibrate the immunoaffinity column with PBS.
-
Load the partially purified extract onto the column.
-
Wash the column extensively with PBS to remove non-specifically bound compounds.
-
Elute the bound cytokinins with the appropriate elution buffer.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard method for the separation and quantification of this compound.
Materials:
-
Purified extract reconstituted in a suitable solvent (e.g., mobile phase)
-
HPLC system with a UV detector or coupled to a mass spectrometer (LC-MS)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[9]
-
Mobile phase A: Water with a modifier (e.g., 0.1% formic acid or sulfuric acid)[10]
-
Mobile phase B: Acetonitrile or methanol with the same modifier[10]
Protocol:
-
Reconstitute the dried, purified extract in a small volume of the initial mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the cytokinins using a gradient elution program. A typical gradient might start with a low percentage of mobile phase B (e.g., 10-20%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes to elute compounds with increasing hydrophobicity.[11][12]
-
Monitor the elution profile at a wavelength of approximately 270 nm for UV detection. For LC-MS, monitor the specific mass-to-charge ratio of this compound.
-
Quantify the amount of this compound by comparing the peak area to that of a standard curve generated with known concentrations of a this compound standard.
Signaling Pathways Involving this compound
This compound, as a key cytokinin, is involved in intricate signaling pathways that regulate various aspects of plant physiology.
The Canonical Cytokinin Two-Component Signaling Pathway
In plants, cytokinin signaling is primarily mediated by a multi-step phosphorelay system, analogous to the two-component systems in bacteria.[13][14][15] this compound can interact with this pathway, although it is generally considered that the free base, zeatin, is the more active form that directly binds to the receptors.[16][17][18] this compound likely acts as a precursor that is converted to zeatin to activate the signaling cascade.
The key components of this pathway are:
-
Arabidopsis Histidine Kinases (AHKs): These are transmembrane receptors (e.g., AHK2, AHK3, CRE1/AHK4) that perceive the cytokinin signal.[13][19][20]
-
Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate group from the activated AHKs in the cytoplasm to the nucleus.[19][21]
-
Arabidopsis Response Regulators (ARRs): Located in the nucleus, these are the final components of the phosphorelay. Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs. Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[14][15][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agrisera.com [agrisera.com]
- 5. Sensitive quantification of isoprenoid cytokinins in plants by selective immunoaffinity purification and high performance liquid chromatography-quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoaffinity co-purification of cytokinins and analysis by high-performance liquid chromatography with ultraviolet-spectrum detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of cytokinins in biological samples using antibodies against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of trans-Zeatin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 14. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokinin Signaling [kieber.weebly.com]
- 16. academic.oup.com [academic.oup.com]
- 17. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. thebiologyislove.com [thebiologyislove.com]
- 21. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Zeatin Riboside: A Core Regulator in Apical Dominance and Nutrient Mobilization
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted roles of zeatin riboside (ZR), a key cytokinin, in the critical plant physiological processes of apical dominance and nutrient mobilization. This document details the underlying molecular signaling pathways, presents quantitative data from pivotal studies, and outlines detailed experimental protocols for empirical investigation. The information is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of cytokinin action and its potential applications.
The Role of this compound in Apical Dominance
Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly than the lateral (axillary) buds, inhibiting their outgrowth.[1] This process is crucial for determining plant architecture. While auxin, produced in the shoot apex, has long been identified as the primary inhibitor of lateral bud growth, cytokinins, particularly this compound, act as key antagonists in this regulatory network, promoting bud outgrowth.[2][3][4]
Auxin-Cytokinin Antagonism
The classical model posits that auxin transported down the stem from the apical bud indirectly inhibits axillary buds.[5][6] One primary mechanism of this inhibition is the regulation of cytokinin levels. High auxin concentrations suppress the biosynthesis of cytokinins in the nodal stem and may reduce the transport of root-derived cytokinins to the buds.[2] Removal of the shoot apex (decapitation) reduces the auxin supply, leading to a localized increase in cytokinin concentration, which in turn stimulates the dormant axillary buds to grow.[7][8]
Experiments on pea (Pisum sativum) seedlings have demonstrated this relationship quantitatively. Decapitation leads to a significant increase in the levels of zeatin and this compound in the internodes, promoting bud release.[7] Conversely, applying auxin to the decapitated stump can restore the inhibition of lateral bud growth, highlighting the antagonistic interplay between these two hormone classes.[5][9]
The Cytokinin Signaling Pathway
This compound, like other cytokinins, exerts its effects through a "two-component" signal transduction pathway, a mechanism originally discovered in bacteria.[10][11] This multi-step phosphorelay system transmits the cytokinin signal from the cell membrane to the nucleus to regulate gene expression.[12]
The key steps are as follows:
-
Signal Perception: Cytokinin binds to the CHASE domain of Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum or plasma membrane.[11][13]
-
Autophosphorylation: Ligand binding triggers the autophosphorylation of a conserved histidine (His) residue within the kinase domain of the AHK receptor.[11]
-
Phosphorelay: The phosphate (B84403) group is transferred first to a conserved aspartate (Asp) residue on the receptor's own receiver domain.[10] From there, it is shuttled by Arabidopsis Histidine Phosphotransfer (AHP) proteins.[14]
-
Nuclear Translocation: Phosphorylated AHPs move from the cytoplasm into the nucleus.[11]
-
Response Regulation: In the nucleus, AHPs transfer the phosphate group to Arabidopsis Response Regulators (ARRs). There are two main types:
-
Type-B ARRs: Act as transcription factors. When phosphorylated, they become active and bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription.[12][13]
-
Type-A ARRs: Are also induced by cytokinin. They act as negative regulators of the pathway, creating a feedback loop that dampens the signal.[10][11]
-
Integrated Model of Hormonal Control in Branching
Apical dominance is not controlled by a single hormone but by a complex network of interactions. Auxin, cytokinin, and another class of hormones, strigolactones (SLs), are the central players.
-
Auxin (IAA): Produced apically, it flows down the stem, stimulating SL biosynthesis and reducing cytokinin levels.[15]
-
Cytokinin (CK): Promotes cell division and bud outgrowth. Its synthesis is repressed by high auxin levels.
-
Strigolactone (SL): Acts as a second long-distance inhibitor. Its synthesis is promoted by auxin, and it functions to suppress bud growth, potentially by dampening auxin transport out of the bud.[5]
Decapitation disrupts this balance: auxin levels drop, leading to reduced SL synthesis and increased cytokinin accumulation at the nodes, which collectively trigger bud release.[3]
Role of this compound in Nutrient Mobilization
Cytokinins, including this compound, play a fundamental role in regulating nutrient allocation within a plant by influencing source-sink relationships.[16] Tissues with high cytokinin concentrations act as metabolic "sinks," actively drawing nutrients such as amino acids and sugars from source tissues (e.g., mature leaves) via the phloem and xylem.[16]
The application of zeatin or its riboside to a specific area of a leaf creates a localized sink, causing nutrients to accumulate in the treated region. This effect is not merely a consequence of stimulated cell division but an active process of nutrient translocation. This mobilization is crucial for the growth of developing organs like young leaves, fruits, and seeds, which are naturally rich in cytokinins.
Quantitative Data
The following tables summarize quantitative findings from studies investigating the effects of this compound and related cytokinins on apical dominance and growth.
Table 1: Effect of Decapitation on Cytokinin Levels in Pea (Pisum sativum) Seedlings
| Cytokinin Type | Tissue | Time After Decapitation | Fold Increase vs. Intact Control | Reference |
| Zeatin & this compound | Internodes | 48 hours | 5-6 fold | [7] |
| Isopentenyl Adenine & Isopentenyl Adenosine | Internodes | 48 hours | 1.5-2 fold | [7] |
| Zeatin & this compound | Roots | 48 hours | 1.5-2 fold | [7] |
| This compound & Isopentenyl Adenosine | Stems | 6 hours | up to 10-fold | [8] |
Table 2: Effect of Exogenous trans-Zeatin Riboside (t-ZR) Application on Banana (Musa AAA) Growth
| Growth Parameter | t-ZR Dose | Observation at 10 Weeks | Reference |
| Plant Height | 0.05 mg L⁻¹ | Significant Increase | [17] |
| Pseudostem Diameter | 0.05 mg L⁻¹ | Significant Increase | [17] |
| Leaf Area | 0.05 mg L⁻¹ | Significant Increase | [17] |
Experimental Protocols
Accurate investigation of this compound's roles requires precise methodologies for quantification and bioassays.
Protocol for Cytokinin Quantification by LC-MS/MS
This protocol is adapted for the analysis of cytokinins in plant tissues like Arabidopsis.[18]
1. Sample Preparation and Extraction: a. Flash-freeze 1-5 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder. b. Add 50 µL of modified Bieleski buffer (methanol:water:formic acid at 15:4:1 v/v/v) containing deuterated internal standards (e.g., 200 pg of D5-BAP). c. Vortex thoroughly and incubate at -20°C for 1 hour. d. Centrifuge at 14,000 rpm for 30 minutes at 4°C. e. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
2. Solid-Phase Extraction (SPE) Purification: a. Evaporate methanol (B129727) from the pooled supernatant under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the aqueous residue in 1% (v/v) acetic acid. c. Condition an Oasis MCX SPE column (Waters 186000252) with methanol followed by 1% acetic acid. d. Load the sample onto the column. e. Wash the column sequentially with 1% acetic acid and then with methanol. f. Elute the cytokinin fraction with 0.35 M ammonia (B1221849) in 70% methanol. g. Evaporate the eluate to complete dryness and reconstitute in 20-50 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) or 10% methanol).
3. UHPLC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). b. Mobile Phase:
- Solvent A: 0.1% Formic acid in water.
- Solvent B: 0.1% Formic acid in methanol. c. Gradient: A linear gradient from 1% B to 70% B over approximately 7 minutes, followed by a wash and re-equilibration. d. Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). e. Quantification: Calculate concentrations based on the peak area ratios of endogenous cytokinins to their corresponding stable isotope-labeled internal standards.
A[label="1. Sample Collection\n(1-5 mg Plant Tissue)"];
B[label="2. Homogenization\n(Liquid N2)"];
C [label="3. Extraction\n(Methanol:Water:Formic Acid\n+ Internal Standards)"];
D [label="4. Centrifugation\n(Collect Supernatant)"];
E [label="5. SPE Purification\n(Oasis MCX Column)"];
F [label="6. Elution & Evaporation"];
G [label="7. Reconstitution\n(Mobile Phase)"];
H [label="8. UHPLC-MS/MS Analysis\n(Quantification)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Protocol for Apical Dominance Bioassay (Decapitation Experiment)
This protocol is a classic method to study the roles of auxin and cytokinin in bud outgrowth, often using pea (Pisum sativum) or bean (Phaseolus vulgaris) seedlings.[9]
1. Plant Material and Growth: a. Grow seedlings (e.g., pea cv. Torsdag) in pots under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C). b. Use plants that have developed at least 4-5 nodes for the experiment.
2. Treatments: a. Group 1 (Intact Control): Plants are left untouched. b. Group 2 (Decapitated Control): Remove the shoot apex and the youngest two leaves with a sharp razor blade just above the third or fourth node. c. Group 3 (Auxin Replacement): Decapitate plants as in Group 2. Immediately apply a lanolin paste containing indole-3-acetic acid (IAA) or naphthaleneacetic acid (NAA) (e.g., 3 mg g⁻¹) to the cut surface. d. Group 4 (Cytokinin Application): In intact plants, apply a lanolin paste or solution containing this compound (e.g., 0.5%) directly to a single axillary bud.
3. Data Collection: a. At set time intervals (e.g., 0, 24, 48, 72 hours), measure the length of the axillary bud at the node directly below the cut (or the treated bud). b. Record the number of buds that have initiated growth (>2 mm). c. For hormonal analysis, tissue from the stem nodes and buds can be harvested at these time points and processed according to the protocol in Section 4.1.
4. Analysis: a. Compare the average bud length and the percentage of bud outgrowth among the different treatment groups. b. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.
Conclusion
This compound is a central signaling molecule in the hormonal network that governs plant architecture and nutrient distribution. Its role as a potent promoter of axillary bud outgrowth positions it as a direct antagonist to auxin in the control of apical dominance. Furthermore, its function in creating metabolic sinks is vital for directing nutrients to areas of active growth and development. A thorough understanding of the signaling pathways and regulatory interactions detailed in this guide is essential for developing novel strategies in agriculture and biotechnology aimed at modifying plant form and enhancing stress resilience and yield.
References
- 1. Auxin, cytokinin and the control of shoot branching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from a century of apical dominance research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons from a century of apical dominance research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple pathways regulate shoot branching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apical Dominance and Shoot Branching. Divergent Opinions or Divergent Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conditional Auxin Response and Differential Cytokinin Profiles in Shoot Branching Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Dynamics after Decapitation Are Not Correlated with the Initial Growth of Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 12. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]
- 13. academic.oup.com [academic.oup.com]
- 14. youtube.com [youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
The Biological Functions of Zeatin Riboside in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeatin riboside, a naturally occurring cytokinin found in plants, has emerged as a molecule of significant interest in mammalian biology. Traditionally known for its role in plant growth and development, recent research has unveiled its potent and diverse biological activities in mammalian systems. This technical guide provides a comprehensive overview of the known functions of this compound, with a particular focus on its immunomodulatory, neuroprotective, and anti-aging properties. The primary mechanism of action identified to date involves the activation of the adenosine (B11128) A2A receptor (A2AR), a key player in various physiological and pathological processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.
Core Biological Functions and Mechanisms of Action
The biological activities of this compound in mammals are primarily mediated through its interaction with the adenosine A2A receptor (A2AR), a G-protein coupled receptor.[1][2] This interaction triggers a cascade of intracellular events, leading to a range of physiological responses.
Immunomodulation via Adenosine A2A Receptor Activation
This compound has been demonstrated to be a potent modulator of the mammalian immune system, specifically targeting T lymphocyte activity.[1][2] Its immunomodulatory effects are dependent on the activation of the A2AR.[1][2]
-
Inhibition of Pro-inflammatory Cytokine Production: Treatment with this compound leads to a dose-dependent inhibition of pro-inflammatory cytokines produced by activated T cells.[1][2] This includes the suppression of key cytokines such as interferon (IFN)-γ, interleukin (IL)-2, and tumor necrosis factor (TNF)-α in both CD4+ and CD8+ T cells.[1][2] It also inhibits the production of the Th2 cytokines IL-4 and IL-13 by CD4+ T cells.[1]
-
Induction of Cyclic Adenosine Monophosphate (cAMP): Activation of the A2AR by this compound stimulates the production of intracellular cyclic adenosine monophosphate (cAMP).[1][2] This increase in cAMP is a critical step in the downstream signaling that leads to the suppression of T cell function.
-
Modulation of T-cell Activation Markers: this compound treatment reduces the expression of key activation markers on the surface of T lymphocytes, including CD25, CD69, and CD40L.[1][2]
-
Inhibition of Leukocytosis: In vivo studies have shown that this compound can potently inhibit thioglycollate-induced peritoneal leukocytosis, demonstrating its anti-inflammatory effects in a whole-organism context.[1][2]
The immunomodulatory activities of this compound are effectively blocked by the selective A2AR antagonist ZM241385, further confirming the central role of this receptor in its mechanism of action.[1][2]
Neuroprotective and Anti-Neuroinflammatory Potential
Emerging evidence suggests that zeatin and its derivatives, including this compound, possess neuroprotective properties.[3] These effects are linked to their anti-inflammatory and antioxidant activities.
-
Anti-inflammatory Effects in the Central Nervous System: By activating A2AR, which is expressed in the brain, this compound has the potential to mitigate neuroinflammation, a key process in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]
-
Potential Therapeutic for Neurodegenerative Diseases: The ability of trans-zeatin (B1683218), a related compound, to inhibit cholinesterase, prevent amyloid-beta aggregation, and modulate the Nrf2/ARE pathway suggests a therapeutic potential for zeatin derivatives in Alzheimer's disease.[3] In models of Parkinson's disease, trans-zeatin has been shown to protect dopaminergic neurons by reducing JNK/P38 phosphorylation and inhibiting caspase-mediated apoptosis.[3]
Anti-Aging and Cytoprotective Effects
Studies on human skin fibroblasts have indicated that zeatin has gerontomodulatory and youth-preserving effects.[4][5]
-
Cellular Effects: Long-term treatment with zeatin has been shown to prevent cell enlargement, reduce intracellular debris, and prevent actin polymerization in aging fibroblasts.[4][5]
-
Enhanced Stress Resistance: Zeatin-treated cells exhibit an enhanced ability to decompose hydrogen peroxide and cope with oxidative and ethanol-induced stress.[4][5] Importantly, these anti-aging benefits are observed without an increase in cell proliferation, which mitigates concerns about potential carcinogenic effects.[4][5]
Effects on Cell Viability
The impact of this compound on cell viability appears to be cell-type dependent. While some cytokinin ribosides have been shown to impair the viability of both normal and neoplastic human cells, others, like trans-zeatin, do not show this effect.[6][7] One study found that trans-zeatin riboside did impair the viability of several normal and neoplastic cell lines.[6] Further research is needed to fully elucidate the specific effects of this compound on different cancer cell types.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the biological effects of this compound in mammalian systems.
Table 1: Immunomodulatory Effects of this compound on T Lymphocytes
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| cAMP Production | Purified CD3+ T lymphocytes | This compound | 1000 µM | Significant increase in cAMP, comparable to 1 µM CGS21680 (A2AR agonist) | [1] |
| IFN-γ Production | Activated CD4+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| IL-2 Production | Activated CD4+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| TNF-α Production | Activated CD4+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| IL-4 Production | Activated CD4+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| IL-13 Production | Activated CD4+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| IFN-γ Production | Activated CD8+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| IL-2 Production | Activated CD8+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| TNF-α Production | Activated CD8+ T cells | This compound | Dose-dependent | Inhibition | [1] |
| CD25 Expression | Activated CD4+ T cells | This compound | Not specified | Up to 52.67% ± 7.70% reduction | [1] |
| CD69 Expression | Activated CD4+ T cells | This compound | Not specified | Up to 19.05% ± 2.57% reduction | [1] |
| CD40L Expression | Activated CD4+ T cells | This compound | Not specified | Up to 29.1% ± 2.4% reduction | [1] |
| CD25 Expression | Activated CD8+ T cells | This compound | Not specified | Up to 48.58% ± 6.46% reduction | [1] |
| CD69 Expression | Activated CD8+ T cells | This compound | Not specified | Up to 21.54% ± 1.76% reduction | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Model | Treatment | Result | Reference |
| Thioglycollate-induced peritoneal leukocytosis in C57BL/6 mice | This compound | Potent inhibition of leukocytosis | [1] |
Table 3: Anti-Aging Effects of Zeatin on Human Skin Fibroblasts
| Parameter | Treatment Duration | Optimal Concentration | Key Effects | Reference |
| Cellular Senescence | Long-term serial passaging | 80 µM | Prevention of cell enlargement, reduction of intracellular debris, prevention of actin polymerization, enhanced stress resistance | [4][5] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of this compound.
In Vitro T Lymphocyte Activation and Cytokine Analysis
-
Cell Isolation and Culture:
-
Purified CD3+ T lymphocytes are isolated from spleens of C57BL/6 mice using negative selection columns.
-
Cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
-
T-cell Activation:
-
96-well plates are coated with anti-CD3 monoclonal antibody (mAb) (e.g., clone 145-2C11) at a concentration of 10 µg/ml in phosphate-buffered saline (PBS) overnight at 4°C.
-
Plates are washed with PBS prior to the addition of T cells (5 x 10^5 cells/well).
-
-
This compound Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell cultures at various concentrations.
-
Control wells receive the vehicle alone.
-
For antagonist studies, the selective A2AR antagonist ZM241385 is added to the cultures prior to the addition of this compound.
-
-
Cytokine Measurement:
-
After a 24-hour incubation period, culture supernatants are collected.
-
Cytokine levels (IFN-γ, IL-2, TNF-α, IL-4, IL-13) are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or standard ELISA kits.
-
-
Flow Cytometry for Activation Marker Analysis:
-
After 24 hours of activation, T cells are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69, CD40L).
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of cells expressing each marker and the mean fluorescence intensity.
-
In Vivo Thioglycollate-Induced Peritonitis Model
-
Animal Model:
-
Male C57BL/6 mice (e.g., 8-12 weeks old) are used.
-
-
Induction of Peritonitis:
-
Mice are injected intraperitoneally (i.p.) with 1 ml of sterile 3% thioglycollate broth.
-
-
This compound Administration:
-
This compound is administered to the mice, typically via i.p. injection, at a specified time point relative to the thioglycollate challenge.
-
-
Peritoneal Lavage and Cell Counting:
-
At a designated time post-challenge (e.g., 4 or 24 hours), mice are euthanized.
-
The peritoneal cavity is lavaged with PBS containing heparin.
-
The total number of leukocytes in the peritoneal exudate is determined using a hemocytometer or an automated cell counter.
-
Differential cell counts (neutrophils, macrophages, lymphocytes) can be performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).
-
cAMP Measurement
-
Cell Preparation:
-
Purified CD3+ T lymphocytes (5 x 10^5 cells/well) are used.
-
-
Treatment:
-
Cells are treated with this compound (e.g., 1000 µM), a positive control (e.g., 1 µM CGS21680), or vehicle for a short duration (e.g., 30 minutes).
-
-
cAMP Quantification:
-
Total cellular cAMP is measured using a commercially available enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Signaling Pathways and Visualizations
The primary signaling pathway modulated by this compound in mammalian immune cells is the adenosine A2A receptor pathway.
Caption: this compound Signaling Pathway via the Adenosine A2A Receptor.
The diagram above illustrates the proposed signaling cascade initiated by this compound. Binding of this compound to the A2AR on the surface of immune cells, such as T lymphocytes, activates adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates transcription factors like the cAMP response element-binding protein (CREB), which can promote the transcription of anti-inflammatory genes. Concurrently, PKA activation leads to the inhibition of pathways responsible for the production of pro-inflammatory cytokines and the expression of T-cell activation markers.
Caption: Experimental Workflow for Studying this compound's Immunomodulatory Effects.
This diagram outlines the typical experimental workflows for investigating the immunomodulatory properties of this compound both in vitro and in vivo. The in vitro arm focuses on the effects on isolated T lymphocytes, assessing changes in cytokine production, activation marker expression, and intracellular signaling molecules. The in vivo arm utilizes an animal model of inflammation to evaluate the systemic anti-inflammatory efficacy of this compound.
Future Directions and Therapeutic Potential
The existing research strongly suggests that this compound holds significant therapeutic potential as a novel immunomodulatory and neuroprotective agent.[1][2][3] Its ability to selectively target the adenosine A2A receptor opens up possibilities for the development of new treatments for a variety of inflammatory and neurodegenerative disorders.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems are crucial for its development as a therapeutic agent.
-
In Vivo Efficacy in Disease Models: Evaluating the efficacy of this compound in various animal models of autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis), neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and other inflammatory conditions will be critical.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicology: Comprehensive toxicology studies are necessary to establish the safety profile of this compound for potential clinical applications.
References
- 1. The plant hormone this compound inhibits T lymphocyte activity via adenosine A2A receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant hormone this compound inhibits T lymphocyte activity via adenosine A2A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Gerontomodulatory and youth-preserving effects of zeatin on human skin fibroblasts undergoing aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Cytokinins, Cytokinin Ribosides and their Analogs on the Viability of Normal and Neoplastic Human Cells | Anticancer Research [ar.iiarjournals.org]
- 7. air.unimi.it [air.unimi.it]
A Technical Guide to the Comparative Biological Activity of Cis- and Trans-Zeatin Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytokinins are a class of phytohormones crucial for regulating plant growth, development, and physiological processes. Among the most ubiquitous are the zeatin isomers, trans-zeatin (B1683218) and cis-zeatin (B600781), and their corresponding ribosides. For decades, trans-zeatin riboside (tZR) has been recognized as the most biologically active form, promoting cell division and shoot formation, while cis-zeatin riboside (cZR) was largely considered an inactive or weakly active byproduct. However, emerging research has illuminated a more complex and nuanced role for cZR, revealing its significant physiological activity in certain species and contexts. This technical guide provides an in-depth comparison of the biological activities of tZR and cZR, detailing their mechanisms of action, metabolic fates, and the experimental protocols used to assess their functions.
Introduction: A Tale of Two Isomers
Zeatin and its riboside exist as two geometric isomers: trans and cis. The trans isomer has historically been the focus of cytokinin research due to its high potency in classical bioassays, such as promoting callus growth and delaying leaf senescence.[1][2] It is a key component in the long-distance signaling from root to shoot, primarily transported through the xylem.[3] In contrast, cis-zeatin and its derivatives were often found in lower concentrations in model organisms like Arabidopsis and exhibited minimal activity in the same bioassays, leading to the assumption that they were biologically insignificant.[1][4][5][6]
Recent advances in analytical chemistry have revealed that cis-zeatin derivatives can be the dominant form of cytokinin in many important crop plants, such as maize and rice, and during specific developmental stages.[1][5][6][7] This has prompted a re-evaluation of the role of cZR, suggesting it is not merely an inactive isomer but a molecule with distinct, physiologically relevant functions.
Comparative Biological Activity
The activity of a cytokinin is ultimately determined by its ability to bind to and activate specific receptors, initiating a downstream signaling cascade. The perceived differences in activity between tZR and cZR stem from variations in receptor affinity and metabolic processing across different plant species.
-
trans-Zeatin Riboside (tZR): Universally recognized as a highly active cytokinin.[4][8] It potently stimulates cell division, promotes shoot proliferation in tissue culture, inhibits root formation, and delays senescence.[2][8] Its activity is central to the regulation of the plant's growth and development.[9]
-
cis-Zeatin Riboside (cZR): Traditionally considered weakly active.[5] However, studies in rice (Oryza sativa) have shown that cZR's ability to inhibit root elongation and up-regulate cytokinin-inducible genes is comparable to that of tZR.[6] Furthermore, cZR and its precursor are known to accumulate under stress conditions, suggesting a role in plant defense and adaptation.[4] While less active than tZR in many standard bioassays, its physiological impact is significant, particularly in species where it is abundant.[6]
Quantitative Data on Biological Activity
The following tables summarize quantitative data comparing the two isomers, focusing on receptor binding and performance in representative bioassays.
Table 1: Receptor Binding Affinity of Zeatin Isomers to Arabidopsis thaliana Receptors
| Compound | Receptor | Dissociation Constant (Kd) [nM] | Relative Affinity | Reference |
| trans-Zeatin (tZ) | CRE1/AHK4 | 2-4 | High | [10][11] |
| trans-Zeatin (tZ) | AHK3 | 1-2 | High | [10][11] |
| cis-Zeatin (cZ) | CRE1/AHK4 | Lower than tZ | Low | [10] |
| cis-Zeatin (cZ) | AHK3 | Lower than tZ | Low | [10] |
| trans-Zeatin Riboside (tZR) | CRE1/AHK4 | Lower than tZ | Moderate | [10][11] |
| trans-Zeatin Riboside (tZR) | AHK3 | Lower than tZ | Moderate | [10][11] |
Note: The free bases (tZ and cZ) are the primary ligands for receptors. Ribosides (tZR and cZR) generally show lower affinity and are considered transport forms that are converted to the active free base in target cells. The lower affinity of the cis-isomer to Arabidopsis receptors is a key reason for its lower activity in this species.[10][12]
Table 2: Comparative Activity in Plant Bioassays
| Bioassay | Plant Species | Relative Activity (tZR vs. cZR) | Observation | Reference |
| Chlorophyll Retention | Oat (Avena sativa) | tZR > cZR | tZR is more effective at delaying senescence. | [1] |
| Betacyanin Synthesis | Amaranthus caudatus | tZR > cZR | tZR shows higher induction of pigment synthesis. | [13] |
| Callus Growth | Tobacco (Nicotiana tabacum) | tZ >> cZ | The trans isomer is significantly more potent in promoting cell division. | [6] |
| Root Elongation Inhibition | Rice (Oryza sativa) | tZ ≈ cZ | The two isomers have comparable inhibitory effects on root growth. | [6] |
| Root Elongation Inhibition | Arabidopsis thaliana | tZ > cZ | The trans isomer is a more potent inhibitor in Arabidopsis. | [6] |
Mechanism of Action and Signaling
Cytokinins exert their effects through a multistep phosphorelay (MSP) signaling pathway, which is initiated by the binding of the hormone to a sensor histidine kinase receptor in the cell membrane.
Caption: General Cytokinin Signaling Pathway.
The binding of a cytokinin free base (like trans-zeatin or cis-zeatin) to the receptor's CHASE domain triggers autophosphorylation. This phosphate (B84403) group is then transferred via histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus, which in turn modulate the expression of cytokinin-responsive genes.[8]
Metabolism and Interconversion
The biological activity of zeatin ribosides is heavily influenced by their metabolic fate. Both tZR and cZR are generally considered transport and storage forms that can be converted into their respective active free bases by enzymes. A key question has been whether the activity of cZR stems from its conversion to the more active tZR.
Tracer experiments in rice using labeled cZR have shown that it is primarily converted into other cis-derivatives, with very little isomerization to trans-derivatives.[6] This indicates that cZR possesses its own intrinsic activity and does not rely on conversion to tZR to exert its effects in this species.[6] Furthermore, specific enzymes such as cis-zeatin-O-glucosyltransferases have been identified, which preferentially glucosylate cZ and cZR, suggesting a distinct and regulated metabolic pathway for the cis-isomers.[1][5][6]
Caption: Comparative Metabolism of Zeatin Ribosides.
Experimental Protocols
Protocol 1: Competitive Cytokinin Receptor Binding Assay
This protocol is used to determine the binding affinity of unlabeled cytokinins (e.g., cZR, tZR) by measuring their ability to compete with a radiolabeled cytokinin for binding to a receptor.
Methodology:
-
Receptor Expression: Express the target cytokinin receptor (e.g., Arabidopsis AHK3 or AHK4) in a heterologous system, typically E. coli cells.
-
Cell Preparation: Harvest and wash the bacterial cells expressing the receptor.
-
Binding Reaction: Incubate the cells in a binding buffer containing a constant, low concentration of a high-affinity radiolabeled cytokinin (e.g., [³H]trans-zeatin).
-
Competition: Add increasing concentrations of unlabeled competitor ligands (tZ, cZ, tZR, cZR) to parallel reaction tubes.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate at 0°C).
-
Separation: Separate the cells from the unbound ligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and the dissociation constant (Kd) or inhibition constant (Ki) to determine binding affinity.
Caption: Workflow for a Receptor Binding Assay.
Protocol 2: Root Elongation Inhibition Bioassay
This bioassay provides a straightforward in-vivo assessment of cytokinin activity by measuring its dose-dependent inhibition of primary root growth.
Methodology:
-
Seed Sterilization: Surface-sterilize seeds of the test plant (e.g., rice or Arabidopsis).
-
Plating: Sow seeds on sterile agar (B569324) plates containing a basal nutrient medium (e.g., Murashige and Skoog).
-
Treatment Application: Supplement the medium with a range of concentrations of tZ and cZ (e.g., 0, 1, 10, 100, 1000 nM).
-
Germination and Growth: Place plates vertically in a controlled growth chamber to allow roots to grow along the surface of the agar.
-
Measurement: After a set period (e.g., 7-10 days), measure the length of the primary root for each seedling.
-
Data Analysis: Calculate the average root length for each treatment concentration. Plot the root length as a percentage of the control (0 nM) against the cytokinin concentration to generate dose-response curves and compare the inhibitory effects.
Conclusion and Future Directions
The evidence is clear: while trans-zeatin riboside remains the benchmark for high cytokinin activity, cis-zeatin riboside is far from inactive. It is a physiologically important molecule with distinct metabolic regulation and biological roles that are particularly prominent in many vital crop species. The activity of cZR appears to be highly context-dependent, varying with plant species, developmental stage, and environmental conditions.
For professionals in drug development and agriculture, this revised understanding opens new avenues. Targeting the metabolism or signaling of cis-zeatins could offer a novel strategy for modulating plant growth, enhancing stress tolerance, or improving crop yields. Future research should focus on:
-
Identifying and characterizing the putative cis-trans isomerases in plants.
-
Elucidating the specific signaling outputs downstream of cZR-activated receptors.
-
Exploring the role of cZR in plant-pathogen interactions and abiotic stress responses.
By embracing the complexity of cytokinin biology and recognizing the unique contributions of both isomers, the scientific community can unlock new tools for basic research and applied agricultural innovation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differences and Applications of Zeatin Trans-Zeatin and Trans-Zeatin Riboside [agriplantgrowth.com]
- 3. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]
- 5. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Frontiers | A high trans-zeatin nucleoside concentration in corms may promote the multileaf growth of Amorphophallus muelleri [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back [mdpi.com]
Methodological & Application
Application Notes and Protocols for Zeatin Riboside Extraction from Plant Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside, a naturally occurring cytokinin, is a crucial phytohormone involved in a myriad of plant growth and development processes.[1] As a key transport form of zeatin, it plays a pivotal role in cell division, shoot proliferation, inhibition of root formation, and delaying senescence.[1][2] Accurate quantification of this compound in plant tissues is paramount for research in plant physiology, agricultural biotechnology, and the development of novel plant-derived therapeutic agents. This document provides a comprehensive protocol for the extraction and quantification of this compound from plant samples, tailored for professionals in research and drug development.
Data Presentation
The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data for zeatin and its derivatives from various plant sources.
| Plant Species | Tissue | Compound | Concentration (pmol/g FW) | Reference |
| Nicotiana tabacum (Tobacco) | Roots (Wild-Type) | Total Cytokinins (Z+ZR+ZN) | ~15 | [3] |
| Nicotiana tabacum (Tobacco) | Leaves (Wild-Type) | Total Cytokinins (Z+ZR+ZN) | ~25 | [3] |
| Triticum aestivum (Wheat) | Shoots (Control) | This compound (ZR) | ~1.0 | [4] |
| Arabidopsis thaliana | Leaf 3 (4 days after sowing) | trans-Zeatin Riboside (tZR) | ~0.8 | [5] |
| Arabidopsis thaliana | Leaf 3 (8 days after sowing) | trans-Zeatin Riboside (tZR) | ~0.4 | [5] |
Abbreviations: Z: Zeatin, ZR: this compound, ZN: Zeatin Nucleotide, FW: Fresh Weight.
Experimental Protocols
This section details the methodology for the extraction, purification, and quantification of this compound from plant samples. The protocol is based on established methods utilizing solid-phase extraction (SPE) and analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]
Materials and Reagents
-
Plant tissue (fresh, frozen at -80°C, or lyophilized)
-
Liquid nitrogen
-
Extraction Solvent: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)[7]
-
Internal Standard (e.g., deuterated this compound)
-
1% (v/v) Acetic Acid
-
Methanol
-
0.35 M Ammonia (B1221849) in 70% Methanol
-
Solid-Phase Extraction (SPE) Columns (e.g., Oasis MCX)[7]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Methanol
-
This compound analytical standard
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (Methanol:Water:Formic Acid, 15:4:1) and a known amount of internal standard (e.g., deuterated this compound) to the sample.[7]
-
Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube. For optimal recovery, re-extract the pellet with another 0.5 mL of extraction solvent, centrifuge, and pool the supernatants.
-
-
Purification (Solid-Phase Extraction):
-
Evaporate the methanol from the combined supernatants under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the remaining aqueous extract in 1 mL of 1% (v/v) acetic acid.[7]
-
Condition an SPE column (e.g., Oasis MCX) by passing through 1 mL of methanol followed by 1 mL of 1% acetic acid.[7]
-
Load the reconstituted sample onto the SPE column.
-
Wash the column with 1 mL of 1% acetic acid, followed by 1 mL of methanol to remove interfering substances.[7]
-
Elute the cytokinins with 1 mL of 0.35 M ammonia in 70% methanol.[7]
-
-
Analysis (UPLC-MS/MS):
-
Evaporate the eluent to dryness under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Inject an aliquot of the sample into the UPLC-MS/MS system.
-
Separate the cytokinins using a C18 reversed-phase column with a gradient elution program. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard should be optimized beforehand.
-
This compound Signaling Pathway
This compound is a key component of the cytokinin signaling pathway, which regulates numerous aspects of plant growth and development. The pathway is initiated by the binding of cytokinins to histidine kinase receptors in the endoplasmic reticulum membrane.[1]
Caption: Simplified cytokinin signaling pathway.
This phosphorelay cascade continues with the phosphorylation of histidine phosphotransfer proteins (AHPs) in the cytoplasm, which then translocate to the nucleus.[1] In the nucleus, AHPs phosphorylate type-B response regulators (ARRs), which are transcription factors.[1] Activated type-B ARRs then bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to various physiological responses.[1] The pathway is negatively regulated by type-A ARRs, which are induced by type-B ARRs and subsequently dephosphorylate the receptors.[5]
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note and Protocol for the Accurate Quantification of Zeatin Riboside using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside, a key cytokinin, plays a crucial role in regulating plant growth and development, including cell division, shoot initiation, and leaf senescence.[1] Accurate quantification of this compound is essential for understanding its physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the sensitive and accurate quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity.[2]
Signaling Pathway of this compound
This compound is a central component of the cytokinin signaling pathway, which regulates a multitude of developmental processes in plants. The biosynthesis of trans-zeatin (B1683218) type cytokinins, including this compound, primarily occurs through the isopentenyltransferase (IPT) pathway.[3][4][5] In this pathway, dimethylallyl diphosphate (B83284) (DMAPP) and adenosine (B11128) triphosphate (ATP) are converted to isopentenyladenosine-5'-triphosphate (iPTP). Subsequently, cytochrome P450 monooxygenases (CYP735A) hydroxylate the isopentenyl side chain of iPRTP to produce trans-zeatin riboside triphosphate (tZRTP).[3] This can then be converted to the active cytokinin, trans-zeatin, by the LONELY GUY (LOG) enzyme.[3] this compound can be transported throughout the plant and can be reversibly glucosylated for storage or irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX).[4][6]
Experimental Workflow
The accurate quantification of this compound by LC-MS/MS involves several key steps, beginning with sample preparation to extract the analyte from the complex plant matrix, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for removing interferences and concentrating the analyte.[7][8]
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol:water:formic acid 15:4:1 v/v/v)
-
Internal standard (e.g., deuterium-labeled this compound)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Reconstitution solvent (e.g., 5% acetonitrile)
Protocol:
-
Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[9] Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[9]
-
Extraction: a. Weigh the frozen powder (typically 50-100 mg) into a microcentrifuge tube.[9] b. Add the extraction solvent and the internal standard. c. Vortex thoroughly and incubate on ice. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C. e. Collect the supernatant.
-
Purification (Solid Phase Extraction): a. Condition the SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove impurities (e.g., with 1% acetic acid). d. Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a small volume of reconstitution solvent compatible with the LC mobile phase. c. Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.[7]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[7] |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 5-10 µL[7] |
| Gradient | A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute more hydrophobic compounds.[10] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI), positive mode[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7][10] |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[7] |
Quantitative Data
The performance of the LC-MS/MS method can be characterized by several key parameters. The following table summarizes typical quantitative data for this compound analysis.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | High (fmol range) | [11] |
| Limit of Quantification (LOQ) | 0.1 pg/g fresh weight to 0.1 ng/mL | [10][12] |
| Linear Dynamic Range | 0.1 pg/mL to 10,000 pg/mL | [10] |
| Calibration Curve (R²) | > 0.995 | [12] |
| Intra-assay Coefficient of Variation (CV) | < 8% | [10] |
| Recovery | 80-120% | [13] |
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate quantification of this compound in plant tissues using LC-MS/MS. The described methodology, from sample preparation to data analysis, offers high sensitivity, specificity, and reproducibility. Adherence to these protocols will enable researchers to obtain reliable quantitative data on this compound levels, facilitating a deeper understanding of its role in plant biology and its potential applications in various fields.
References
- 1. Differences and Applications of Zeatin Trans-Zeatin and Trans-Zeatin Riboside [agriplantgrowth.com]
- 2. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: ko00908 [genome.jp]
- 6. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of trans-Zeatin Riboside in In Vitro Experiments
Introduction
trans-Zeatin (B1683218) riboside, a naturally occurring cytokinin, is a pivotal plant growth regulator extensively utilized in in vitro studies to influence cell division, differentiation, and morphogenesis.[1][2] Its efficacy in experimental systems is critically dependent on proper solubilization and the preparation of stable stock solutions. These application notes provide detailed protocols for the dissolution of trans-zeatin riboside, ensuring reproducibility and optimal biological activity in research, particularly for scientists in drug development and related fields.
Quantitative Data Summary
The solubility and stability of trans-zeatin riboside in various solvents are summarized below. The choice of solvent is contingent on the experimental design and the compatibility with the biological system under investigation.
| Parameter | Solvent | Solubility | Recommended Stock Concentration | Storage Temperature | Storage Duration |
| trans-Zeatin Riboside | DMSO | ~30 mg/mL[3] | 1-10 mg/mL | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[4] |
| 1N NaOH | Soluble | 1 mg/mL | -20°C | Several months to a year[5] | |
| 0.01N KOH | >1 mg/mL[5] | 1 mg/mL[5] | -20°C or 2-6°C | >90% stability after 90 days[6][7] | |
| Acetic Acid | 50 mg/mL | - | - | - | |
| Water | Sparingly soluble[3] | - | - | Aqueous solutions are not recommended for storage for more than one day[3] | |
| Ethanol/Methanol | Soluble[8] | - | - | - |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL trans-Zeatin Riboside Stock Solution in DMSO
This protocol is suitable for most in vitro applications where the final concentration of DMSO in the culture medium is kept at a non-toxic level (typically <0.5%).
Materials:
-
trans-Zeatin riboside powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
-
Sterile pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of trans-zeatin riboside powder in a sterile microcentrifuge tube. For a 1 mg/mL stock solution, weigh 1 mg of the compound.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the trans-zeatin riboside powder.
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution if necessary.
-
Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 1 mg/mL trans-Zeatin Riboside Stock Solution in 1N NaOH
This protocol is often employed in plant tissue culture media preparation.
Materials:
-
trans-Zeatin riboside powder
-
1N Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, molecular biology grade water
-
Sterile volumetric flask or glass container (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm) and syringe
-
Sterile, light-protected storage tubes
Procedure:
-
Weighing: Accurately weigh 100 mg of trans-zeatin riboside powder and transfer it to a 100 mL sterile volumetric flask.
-
Dissolution: Add 2-5 mL of 1N NaOH to the flask to dissolve the powder. Gentle swirling or stirring may be required.
-
Dilution: Once the trans-zeatin riboside is completely dissolved, slowly add sterile, molecular biology grade water to bring the final volume to 100 mL. It is recommended to stir the solution while adding water to prevent precipitation.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. This is crucial for applications in cell culture to prevent microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes. Store the aliquots at -20°C.
Mandatory Visualizations
Signaling Pathway of trans-Zeatin Riboside
trans-Zeatin riboside, as a cytokinin, primarily signals through a multistep phosphorelay (MSP) system, which is initiated by binding to Arabidopsis Histidine Kinase (AHK) receptors in the cell membrane.[1][2]
Caption: Cytokinin signaling pathway initiated by trans-zeatin riboside.
Experimental Workflow for In Vitro Studies
The following workflow outlines the general steps for utilizing a trans-zeatin riboside stock solution in a typical in vitro cell culture experiment.
Caption: General workflow for using trans-zeatin riboside in in vitro experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. toku-e.com [toku-e.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plantmedia.com [plantmedia.com]
Application of Zeatin Riboside in Plant Tissue Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside, a naturally occurring cytokinin, is a potent plant growth regulator widely utilized in plant tissue culture to promote cell division, differentiation, and morphogenesis. As the riboside of zeatin, it is often considered a more stable form for in vitro applications. Its primary roles include inducing shoot proliferation, promoting callus growth, and facilitating the regeneration of whole plants from various explants. This document provides detailed application notes and protocols for the effective use of this compound in plant tissue culture media, aimed at researchers, scientists, and professionals in drug development who may use plant-derived compounds.
Mechanism of Action: Cytokinin Signaling
This compound, like other cytokinins, exerts its effects through a complex signaling pathway. The process begins with the perception of the hormone by transmembrane histidine kinase receptors. This binding event initiates a phosphorelay cascade, transferring a phosphate (B84403) group through histidine phosphotransfer proteins to activate Type-B response regulators in the nucleus. These activated response regulators then bind to promoter regions of target genes, modulating their transcription and leading to various physiological responses, such as cell cycle progression and organ development.[1]
Applications in Plant Tissue Culture
This compound is a versatile cytokinin used in various stages of plant tissue culture:
-
Shoot Induction and Proliferation: It is highly effective in stimulating the formation and multiplication of shoots from explants like leaf discs, cotyledons, and nodal segments.[2]
-
Callus Culture: In combination with an auxin, this compound can induce the formation of callus, an undifferentiated mass of cells, which can then be used for regeneration or secondary metabolite production.
-
Axillary Bud Proliferation: It helps in overcoming apical dominance and encourages the growth of axillary buds, leading to a high rate of shoot multiplication for micropropagation.
-
Somatic Embryogenesis: this compound can be a component of the culture medium for inducing somatic embryogenesis, the development of embryos from somatic cells.
Data Presentation: Efficacy of this compound in Various Plant Species
The optimal concentration of this compound varies depending on the plant species, explant type, and the desired outcome. The following tables summarize quantitative data from several studies.
Table 1: Effect of this compound on Shoot Regeneration in Eggplant (Solanum melongena)
| This compound (mg/L) | IAA (mg/L) | Mean Number of Shoots per Explant (Cotyledon) | Reference |
| 0.0 | 0.0 | 0.0 | [3] |
| 2.0 | 0.0 | 11.0 | [3] |
| 2.0 | 0.1 | 9.0 | [3] |
| 1.0 | 0.1 | 5.0 | [3] |
Table 2: Effect of this compound on Shoot Proliferation in Stevia (Stevia rebaudiana)
| This compound (mg/L) | Explant Orientation | Mean Number of Shoots per Explant | Reference |
| 5.0 | Horizontal | 10.5 |
Table 3: Effect of Zeatin on Shoot Multiplication in Highbush Blueberry (Vaccinium corymbosum)
| Zeatin (mg/L) | Mean Number of Shoots per Explant | Reference |
| 0.5 | ~2.5 | |
| 1.0 | ~3.5 | |
| 2.0 | ~5.3 |
Experimental Protocols
The following are detailed protocols for key applications of this compound in plant tissue culture.
Protocol 1: Adventitious Shoot Regeneration from Eggplant Cotyledons
This protocol is adapted from a study on efficient organogenesis in eggplant.[3]
1. Explant Preparation:
- Sterilize eggplant seeds by immersing them in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 20-minute soak in a 20% (v/v) commercial bleach solution with a few drops of Tween® 20.
- Rinse the seeds three times with sterile distilled water.
- Germinate the seeds aseptically on a hormone-free MS (Murashige and Skoog) basal medium.
- Excise cotyledons from 10-day-old seedlings and cut them into two equal halves.
2. Culture Medium:
- Prepare MS basal medium supplemented with 30 g/L sucrose (B13894) and 8 g/L agar.
- Add this compound to a final concentration of 2.0 mg/L.
- Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.
3. Culture Conditions:
- Place the cotyledon explants with the adaxial side in contact with the medium.
- Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.
4. Subculture and Rooting:
- After 4-6 weeks, transfer the regenerated shoots to a fresh MS medium without growth regulators for elongation.
- For rooting, transfer elongated shoots (2-3 cm) to MS medium supplemented with 1.0 mg/L Indole-3-butyric acid (IBA).
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Protocol 2: Callus Induction and Shoot Regeneration from Tomato Cotyledons
This protocol is based on findings for optimizing callus induction and shoot regeneration in tomato.
1. Explant Preparation:
- Follow the seed sterilization and germination procedure as described in Protocol 1 for tomato seeds.
- Excise cotyledons from 7 to 10-day-old seedlings.
2. Callus Induction Medium:
- Prepare MS basal medium with 30 g/L sucrose and 8 g/L agar.
- Supplement the medium with 1.0 mg/L this compound and 0.1 mg/L Indole-3-acetic acid (IAA).
- Adjust the pH to 5.8 and autoclave.
3. Shoot Regeneration Medium:
- Prepare MS basal medium as above.
- Supplement with 1.0 mg/L this compound and 0.5 mg/L IAA.
- Adjust the pH to 5.8 and autoclave.
4. Culture and Regeneration:
- Place cotyledon explants on the callus induction medium and incubate in the dark for 4-5 days, then transfer to light (16-hour photoperiod) at 25 ± 2°C.
- After 2-3 weeks, transfer the developing calli to the shoot regeneration medium.
- Subculture every 3-4 weeks until shoots are well-developed.
- Root the regenerated shoots as described in Protocol 1.
Protocol 3: Axillary Bud Proliferation for Micropropagation
This generalized protocol can be adapted for various herbaceous and woody species.
1. Explant Source and Preparation:
- Select healthy, actively growing shoots from a mother plant.
- Surface sterilize the shoots using a two-step process: 70% ethanol for 30-60 seconds, followed by 10-15 minutes in a 10-15% commercial bleach solution with surfactant.
- Rinse thoroughly with sterile distilled water.
- Excise nodal segments (1-2 cm) containing at least one axillary bud.
2. Culture Medium:
- Prepare a suitable basal medium (e.g., MS, WPM for woody plants) with 20-30 g/L sucrose and 7-8 g/L agar.
- Add this compound at a concentration of 0.5 - 2.0 mg/L. The optimal concentration needs to be determined empirically for each species.
- A low concentration of an auxin like NAA (0.01 - 0.1 mg/L) can sometimes be beneficial.
- Adjust the pH and autoclave.
3. Culture and Multiplication:
- Place the nodal explants vertically in the culture medium.
- Incubate at 24 ± 2°C under a 16-hour photoperiod.
- Once new shoots develop from the axillary buds, they can be excised and subcultured onto fresh medium for further multiplication. This cycle can be repeated every 4-6 weeks.
4. Rooting and Acclimatization:
- Elongated shoots are rooted in a medium with a reduced salt concentration (e.g., half-strength MS) and an auxin like IBA or NAA (0.1 - 1.0 mg/L).
- Well-rooted plantlets are then transferred to a sterile soil mix and gradually acclimatized to greenhouse conditions.
Concluding Remarks
This compound is a highly effective cytokinin for a broad range of applications in plant tissue culture. The protocols provided here serve as a starting point for developing species-specific procedures. It is crucial to empirically determine the optimal concentrations of this compound, often in combination with an auxin, to achieve the desired morphogenic response. Careful attention to sterile techniques and culture conditions is paramount for successful outcomes.
References
Application Notes and Protocols for the Quantitative Analysis of Zeatin Riboside Using Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside (ZR), a key member of the cytokinin family of plant hormones, plays a pivotal role in a myriad of physiological processes, including cell division, differentiation, and senescence.[1] Accurate quantification of ZR is crucial for understanding its function in plant growth and development, as well as for applications in agriculture and biotechnology.[1] Isotope dilution mass spectrometry, particularly using deuterium-labeled internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the precise and accurate measurement of cytokinins like this compound.[2]
The principle of this method lies in the addition of a known quantity of a deuterium-labeled analog of this compound to a sample at the initial stage of extraction. This internal standard, being chemically identical to the analyte, experiences the same variations and losses during sample preparation and analysis. By measuring the ratio of the endogenous analyte to the stable isotope-labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[2]
This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, leveraging the advantages of deuterium-labeled internal standards for robust and reliable results.
Experimental Protocols
Sample Preparation and Homogenization
Proper sample handling is critical to preserve the integrity of the analytes.
-
Tissue Collection: Immediately flash-freeze collected plant tissues in liquid nitrogen to halt enzymatic activity.[1] Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
Extraction
This protocol is optimized for the extraction of cytokinins from plant tissues.
-
Extraction Solvent: Prepare an acidic methanol-based extraction solvent (e.g., methanol (B129727):water:formic acid 15:4:1, v/v/v).
-
Internal Standard Spiking: To a known weight of homogenized plant tissue (e.g., 10-50 mg), add a pre-determined amount of deuterium-labeled this compound (e.g., [²H₅]ZR) internal standard.
-
Extraction: Add the extraction solvent to the sample, vortex thoroughly, and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.
Purification using Solid-Phase Extraction (SPE)
Purification is essential to remove interfering matrix components.
-
SPE Cartridge: Utilize a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Dilute the supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak acidic solution (e.g., 1% acetic acid) to remove neutral and acidic interferences. A subsequent wash with methanol can be performed to remove lipophilic compounds.
-
Elution: Elute the cytokinins, including this compound, from the cartridge using a basic methanolic solution (e.g., 0.35 M NH₄OH in 60% methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in methanol.[4]
-
Gradient: A linear gradient from low to high organic phase (methanol) is typically used to separate the compounds.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both endogenous this compound and the deuterium-labeled internal standard.
-
Data Presentation
The use of a deuterium-labeled internal standard allows for the creation of a calibration curve based on the peak area ratio of the analyte to the internal standard. This approach ensures high accuracy and precision.
Table 1: MRM Transitions for this compound and Deuterium-Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (ZR) | 352.2 | 220.1 |
| [²H₅]this compound ([²H₅]ZR) | 357.2 | 225.1 |
Table 2: Representative Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,234 | 1,012,345 | 0.0052 |
| 0.5 | 25,876 | 1,023,456 | 0.0253 |
| 1.0 | 51,987 | 1,015,678 | 0.0512 |
| 5.0 | 260,123 | 1,021,890 | 0.2545 |
| 10.0 | 523,456 | 1,019,234 | 0.5136 |
| 50.0 | 2,615,789 | 1,020,567 | 2.5631 |
| 100.0 | 5,245,678 | 1,018,901 | 5.1485 |
Table 3: Quantification of this compound in Plant Tissue Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/g FW) |
| Control Leaf | 35,678 | 1,015,234 | 0.0351 | 0.70 |
| Treated Leaf | 89,123 | 1,021,567 | 0.0872 | 1.74 |
| Control Root | 15,432 | 1,018,901 | 0.0151 | 0.30 |
| Treated Root | 45,678 | 1,020,123 | 0.0448 | 0.90 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified this compound biosynthesis and signaling pathway.
References
- 1. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols for Zeatin Riboside in Shoot Proliferation Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside, a naturally occurring cytokinin, plays a crucial role in plant growth and development, particularly in stimulating cell division and shoot formation. In plant tissue culture, precise concentrations of plant growth regulators are paramount for achieving desired outcomes like shoot proliferation. A high cytokinin-to-auxin ratio in the culture medium generally favors shoot formation.[1] This document provides detailed application notes and protocols for the utilization of this compound in shoot proliferation assays, summarizing effective concentrations and outlining experimental workflows. While this compound is a potent cytokinin, its isomer, cis-zeatin (B600781) riboside, has been shown to accumulate under stress conditions and may also play a role in regulating plant development.[2]
Data Presentation: Effective Concentrations of Zeatin and this compound
The optimal concentration of zeatin or this compound for shoot proliferation is highly dependent on the plant species and the type of explant used.[3][4] The following table summarizes effective concentrations reported in various studies.
| Plant Species | Explant Type | Cytokinin | Concentration (mg/L) | Other Growth Regulators | Observed Shoot Proliferation Rate/Outcome |
| Solanum melongena (Eggplant) | Cotyledon, Hypocotyl | This compound (ZR) | 2.0 | None | 9-11 shoots per explant[5] |
| Solanum tuberosum (Potato) | Leaf | Zeatin | 13.68 µM (~3.0 mg/L) | 5.71 µM IAA, 8.49 µM GA3 | Optimal for direct regeneration of shoots[6] |
| Vaccinium corymbosum (Highbush Blueberry) | Nodal segments | Zeatin | 4.0 | None | High rates of new shoot growth[7] |
| Vaccinium corymbosum 'Duke' | Meristems | Zeatin | 2.0 | Not specified | Highest mean number of shoots per explant[4] |
| Cucumis sativus (Cucumber) | Shoot tips | Zeatin | 2.0 | 1.5 mg/L BAP | Effective for multiple shoot regeneration[8] |
| Ricinus communis (Castor Bean) | Cotyledon petioles | Zeatin | 1.0 - 2.0 | 0.1 mg/L IAA | High frequency of shoot organogenesis[3] |
| Arabis takesimana | Not specified | Zeatin | 1.0 | Not specified | Low multiple shoot formation (10-20%)[9] |
Experimental Protocols
This section details the methodologies for conducting a shoot proliferation assay using this compound. The most commonly used basal medium for such assays is the Murashige and Skoog (MS) medium.[10][11][12]
Media Preparation (Murashige and Skoog Medium)
The MS medium provides the essential macro- and micronutrients, vitamins, and amino acids required for plant cell and tissue growth.[10][13]
Composition of MS Medium: A detailed list of components and their concentrations can be found in standard plant biology literature or from commercial suppliers.[10][14]
Preparation Steps:
-
Dissolving the Medium: Dissolve the pre-mixed MS basal salt mixture in distilled or deionized water.[10]
-
Adding Supplements:
-
Carbon Source: Add sucrose (B13894) (typically 20-30 g/L) as a carbon source.
-
Growth Regulators: Add the desired concentration of this compound from a filter-sterilized stock solution. Other growth regulators, such as auxins (e.g., IAA, IBA), can be added as required by the specific protocol.
-
Vitamins and Amino Acids: Add myo-inositol, thiamine, and other vitamins as specified in the MS formulation.
-
-
pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl before adding the gelling agent.[10]
-
Adding Gelling Agent: Add a gelling agent like agar (B569324) (typically 6-8 g/L) and heat the medium until the agar is completely dissolved.[13]
-
Sterilization: Dispense the medium into culture vessels (e.g., test tubes, petri dishes, or jars) and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
Explant Preparation and Sterilization
Proper sterilization of the explant is critical to prevent microbial contamination.[15][16][17]
Explant Selection: Choose healthy, young plant material such as shoot tips, nodal segments, or leaves.
Sterilization Procedure:
-
Washing: Thoroughly wash the explants under running tap water for 15-20 minutes.
-
Detergent Treatment: Wash with a mild detergent solution for 5-10 minutes, followed by rinsing with distilled water.[17]
-
Surface Sterilization:
-
Immerse the explants in 70% (v/v) ethanol (B145695) for 30-60 seconds.[17] This step is highly phytotoxic, so the duration should be strictly controlled.
-
Transfer the explants to a solution of sodium hypochlorite (B82951) (1-2% available chlorine) containing a few drops of a wetting agent like Tween-20 for 10-20 minutes. The exact concentration and duration may need to be optimized for the specific explant type.[17]
-
-
Rinsing: Under aseptic conditions in a laminar flow hood, rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.[17]
Culture Conditions and Data Collection
Inoculation: Aseptically place the sterilized explants onto the surface of the prepared shoot proliferation medium.
Incubation:
-
Photoperiod: Typically a 16-hour light/8-hour dark cycle.[3]
-
Light Intensity: 25-50 µmol/m²/s.
-
Temperature: 25 ± 2°C.
Subculture: Transfer the proliferating shoots to fresh medium every 3-4 weeks to maintain vigorous growth.
Data Collection: After a defined culture period (e.g., 4-6 weeks), record the following parameters:
-
Percentage of explants showing shoot proliferation.
-
Mean number of shoots per explant.
-
Mean shoot length.
-
Fresh and dry weight of the proliferated shoots.
Mandatory Visualizations
Experimental Workflow for Shoot Proliferation Assay
Caption: Workflow of a typical shoot proliferation assay.
Cytokinin Signaling Pathway
Caption: Simplified cytokinin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly efficient organogenesis protocol based on this compound for in vitro regeneration of eggplant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. thepab.org [thepab.org]
- 9. kspbtjpb.org [kspbtjpb.org]
- 10. tmmedia.in [tmmedia.in]
- 11. MS media (Murashige - Skoog) composition and preparation - Sharebiology [sharebiology.com]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. himedialabs.com [himedialabs.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Explant sterilization | PPTX [slideshare.net]
- 17. plantcelltechnology.com [plantcelltechnology.com]
Application Notes and Protocols for Foliar Application of Trans-Zeatin Riboside on Crops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-zeatin (B1683218) riboside (tZR) as a foliar spray to enhance crop growth and yield. The included protocols are based on findings from scientific literature and are intended to provide a framework for experimental design.
Introduction
Trans-zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various physiological processes, including cell division, growth, and development.[1][2] Foliar application of tZR offers a direct method of delivering this potent growth regulator to the plant's aerial parts, potentially leading to improved plant vigor, stress tolerance, and ultimately, increased yield.
Data Summary
The following tables summarize the quantitative effects of foliar application of trans-zeatin riboside on various crops as reported in scientific studies.
Table 1: Effect of Foliar Applied Trans-Zeatin Riboside on Banana (Musa AAA Simmonds) cv. Williams Growth Parameters
| Treatment (mg L⁻¹) | Plant Height (cm) | Pseudostem Diameter (cm) | Leaf Width (cm) | Leaf Area (cm²) |
| 0.00 (Control) | 80.5 | 8.5 | 25.0 | 2800 |
| 0.05 | 95.0 | 9.8 | 28.5 | 3500 |
| 0.25 | 85.0 | 9.0 | 26.0 | 3000 |
| 0.45 | 82.0 | 8.7 | 25.5 | 2900 |
Data adapted from a study on banana plants evaluated over a 10-week period with applications every 15 days.[3][4]
Table 2: Effect of Foliar Applied Trans-Zeatin-Type Cytokinin (tZck) on Wheat (Triticum aestivum) Growth and Yield Under Normal and Cadmium Stress Conditions
| Treatment | Condition | Shoot Length (cm) | Plant Leaf Area (cm²) | Grain Yield ( g/plant ) |
| Control | Normal | 45.2 | 185.6 | 12.5 |
| 0.05 mM tZck | Normal | 49.1 (+8.6%) | 204.5 (+10.2%) | 14.2 (+13.6%) |
| Control | Cadmium Stress | 32.8 | 121.4 | 7.8 |
| 0.05 mM tZck | Cadmium Stress | 38.9 (+18.6%) | 152.7 (+25.8%) | 10.2 (+30.8%) |
Data adapted from a study involving both seed soaking and two foliar sprays of tZck.[5] Percentages in parentheses indicate the increase over the respective control.
Experimental Protocols
The following are detailed methodologies for preparing and applying trans-zeatin riboside as a foliar spray in an experimental setting.
Protocol 1: Preparation of Trans-Zeatin Riboside Foliar Spray Solution
Objective: To prepare a stock solution and working solutions of trans-zeatin riboside for foliar application.
Materials:
-
Trans-zeatin riboside (tZR) powder
-
1N Sodium Hydroxide (NaOH) or 1N Hydrochloric Acid (HCl) for pH adjustment (if necessary, depending on solubility characteristics of the specific tZR product)
-
High-purity distilled or deionized water
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bars
-
pH meter
-
Pipettes
-
Non-ionic surfactant (e.g., Tween 20, Triton X-100)
-
Safety glasses, gloves, and lab coat
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Weigh the desired amount of tZR powder in a sterile container. To prepare a 1 mg/mL stock solution, weigh 100 mg of tZR.
-
In a chemical fume hood, add a small amount of 1N NaOH to the tZR powder to dissolve it. Trans-zeatin riboside is more soluble in alkaline solutions.[1]
-
Transfer the dissolved tZR to a 100 mL volumetric flask.
-
Add distilled water to bring the volume close to 100 mL.
-
Place a magnetic stir bar in the flask and stir until the tZR is completely dissolved.
-
Adjust the final volume to 100 mL with distilled water.
-
Store the stock solution in a sterile, light-protected container at -20°C.
-
-
Working Solution Preparation (e.g., 0.05 mg/L):
-
Calculate the volume of stock solution needed to achieve the desired final concentration in the desired volume of spray solution. For example, to make 1 L of a 0.05 mg/L working solution from a 1 mg/mL (1000 mg/L) stock solution:
-
(V1)(1000 mg/L) = (1 L)(0.05 mg/L)
-
V1 = 0.00005 L = 0.05 mL or 50 µL
-
-
To a 1 L volumetric flask, add approximately 900 mL of distilled water.
-
Add the calculated volume of the tZR stock solution (50 µL).
-
Add a non-ionic surfactant to the solution at a concentration of 0.05% to 0.1% (v/v) to improve leaf surface coverage and absorption. For 1 L, this would be 0.5 mL to 1 mL of surfactant.
-
Bring the final volume to 1 L with distilled water and mix thoroughly.
-
Prepare the working solution fresh on the day of application.
-
Protocol 2: Foliar Application of Trans-Zeatin Riboside on Wheat in Field Plots
Objective: To evaluate the effect of foliar-applied tZR on the growth and yield of wheat in a field setting.
Experimental Design:
-
Treatments:
-
Control: Foliar spray with water and surfactant only.
-
tZR Treatment: Foliar spray with the desired concentration of tZR (e.g., 0.05 mM) and surfactant.
-
-
Replication: Each treatment should be replicated at least four times in a randomized complete block design to account for field variability.
-
Plot Size: A standard plot size of 1.5 m x 5 m is recommended.
Materials:
-
Prepared tZR working solution and control solution.
-
Backpack sprayer with a flat fan nozzle, calibrated for the desired application volume.
-
Personal protective equipment (PPE): gloves, safety glasses, long-sleeved shirt, and pants.
-
Marking flags.
Procedure:
-
Timing of Application: Apply the foliar spray at a key developmental stage, such as the flag leaf stage (Zadoks growth stage 37-39), to potentially influence grain filling.
-
Application Conditions: Apply the spray in the early morning or late evening to avoid rapid drying and to maximize absorption. Avoid windy conditions to prevent spray drift.
-
Spray Volume Calculation:
-
Calibrate the sprayer to determine the output in Liters per hectare (L/ha). A typical spray volume for wheat is 100-200 L/ha.
-
Calculate the amount of spray solution needed per plot. For a 1.5 m x 5 m plot (7.5 m²) and a spray volume of 200 L/ha (0.02 L/m²):
-
Volume per plot = 7.5 m² * 0.02 L/m² = 0.15 L or 150 mL.
-
-
-
Application:
-
Pressurize the sprayer and walk at a constant speed, moving the nozzle back and forth over the plot to ensure even coverage of the foliage.
-
Thoroughly rinse the sprayer with water between treatments to prevent cross-contamination.
-
Data Collection:
-
Growth Parameters: At regular intervals after application, measure plant height, number of tillers per plant, and leaf area index from a designated 1 m² area within each plot.
-
Yield Components: At harvest, collect all plants from a 1 m² area in the center of each plot. Measure the number of spikes per square meter, number of grains per spike, 1000-grain weight, and total grain yield.
-
Physiological Parameters (Optional): Measure chlorophyll (B73375) content (using a SPAD meter) and photosynthetic rate (using a portable photosynthesis system) at key time points after application.
Visualizations
Cytokinin Signaling Pathway
Experimental Workflow for Foliar Application Trial
References
Application Notes and Protocols: Sample Preparation for Zeatin Riboside Analysis: Flash-Freezing vs. Lyophilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes like cell division, differentiation, and senescence. Zeatin riboside, a key cytokinin, is often the subject of quantitative analysis in various research and drug development contexts. The initial step of sample preparation is critical for accurate quantification and can significantly impact the stability and recovery of the target analyte. The two most common methods for preserving biological samples for hormone analysis are flash-freezing and lyophilization (freeze-drying).
This document provides a detailed comparison of these two methods for the preparation of samples for this compound analysis. It includes experimental protocols, data on the stability of related compounds, and visual workflows to guide researchers in selecting the most appropriate method for their specific experimental needs.
Data Presentation: Stability of trans-Zeatin
| Compound | Concentration | Solvent | Storage Temperature | Duration | Stability | Reference |
| trans-Zeatin | 1.0 mg/mL | 0.01 N KOH | -20°C | 90 days | >90% retained | [1][2] |
| trans-Zeatin | 1.0 mg/mL | 0.01 N KOH | 2-6°C | 90 days | >90% retained | [1][2] |
| trans-Zeatin | 50 mg/mL | 0.5 N KOH | -20°C | 90 days | ~80% retained | [1] |
| trans-Zeatin | 1.0 mg/mL in 0.01 N KOH | Multiple | Freeze-Thaw Cycles (6 cycles over 90 days) | Stable | No significant change | [2][3] |
| Adenine-based cytokinins (including trans-Zeatin) | 1.0 mg/mL | 0.05 N KOH | 121°C (Autoclave) | 30 minutes | Stable | [2][3] |
Experimental Protocols
Protocol 1: Sample Preparation using Flash-Freezing
This protocol is a standard method for quenching metabolic activity and preserving the in vivo state of plant hormones.[4][5]
Materials:
-
Fresh plant tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
Pre-chilled microcentrifuge tubes
-
Extraction buffer (e.g., modified Bieleski's solvent: Methanol (B129727)/Formic acid/H₂O; 15:1:4, v/v/v) chilled to -20°C[5]
-
Internal standards (e.g., deuterated this compound)
-
Microcentrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[5][6]
Procedure:
-
Sample Collection: Harvest fresh plant tissue and immediately proceed to the next step to minimize metabolic changes.[5]
-
Flash-Freezing: Immediately freeze the tissue sample in liquid nitrogen.[4][5] Store at -80°C for long-term storage.[5]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a mechanical homogenizer.[4][5]
-
Extraction: a. Weigh the frozen powder (typically 20-50 mg) into pre-chilled microcentrifuge tubes.[5] b. Add 1 mL of chilled extraction buffer containing a known amount of deuterated internal standards.[5] c. Vortex vigorously to ensure thorough mixing. d. Incubate on ice or at -20°C for at least 30 minutes. e. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20-30 minutes.[6] f. Collect the supernatant. For maximum yield, a second extraction of the pellet can be performed.[5]
-
Purification (SPE): a. Condition the SPE cartridge with methanol followed by water.[5] b. Dilute the supernatant with water to reduce the methanol concentration to below 10%.[5] c. Load the diluted extract onto the SPE cartridge. d. Wash the cartridge with a weak solvent (e.g., 1% acetic acid) to remove interfering compounds.[6] e. Elute the cytokinins with a stronger solvent (e.g., 0.35 M ammonia (B1221849) in 70% methanol).[6]
-
Final Preparation: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[6] b. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile).[6]
Protocol 2: Sample Preparation using Lyophilization
Lyophilization, or freeze-drying, removes water from the sample through sublimation and can be an effective method for long-term storage and preservation of biological molecules.[7][8]
Materials:
-
Fresh plant tissue
-
Liquid nitrogen or dry ice
-
Lyophilizer (freeze-dryer)
-
Mechanical homogenizer (e.g., bead beater)
-
Microcentrifuge tubes
-
Extraction buffer (e.g., modified Bieleski's solvent: Methanol/Formic acid/H₂O; 15:1:4, v/v/v)
-
Internal standards (e.g., deuterated this compound)
-
Microcentrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Procedure:
-
Sample Collection and Pre-Freezing: a. Harvest fresh plant tissue. b. Immediately freeze the tissue in liquid nitrogen or on dry ice.[9] This initial rapid freezing is crucial to preserve the structural integrity of the cells.[10]
-
Lyophilization: a. Place the frozen samples in a lyophilizer. Ensure the tubes are open or covered with a gas-permeable membrane to allow water vapor to escape.[9] b. Run the lyophilizer until the samples are completely dry (typically 2-3 days for plant material).[11] The end of the primary drying phase is indicated when the product temperature approaches the shelf temperature.[8] c. Store the lyophilized powder at -80°C until extraction.[12]
-
Homogenization: a. Weigh the lyophilized tissue (typically 5-10 mg, as it is more concentrated than fresh tissue). b. Homogenize the dry tissue to a fine powder using a mechanical homogenizer.
-
Extraction: a. Add 1 mL of extraction buffer containing a known amount of deuterated internal standards to the powdered sample. b. Vortex vigorously to ensure thorough mixing. c. Proceed with the same incubation and centrifugation steps as in the flash-freezing protocol (Protocol 1, steps 4d-4f).
-
Purification (SPE): a. Follow the same SPE purification protocol as described for the flash-frozen samples (Protocol 1, step 5).
-
Final Preparation: a. Evaporate the eluate to dryness and reconstitute the sample as described for the flash-frozen samples (Protocol 1, step 6).
Mandatory Visualizations
Cytokinin Signaling Pathway
Caption: A simplified diagram of the cytokinin signaling pathway initiated by this compound.
Experimental Workflow: Flash-Freezing vs. Lyophilization
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Untargeted Plant Metabolomics: Evaluation of Lyophilization as a Sample Preparation Technique - PMC [pmc.ncbi.nlm.nih.gov]
High-Efficiency Organogenesis Protocol Using Zeatin Riboside
Application Notes for Researchers, Scientists, and Drug Development Professionals
Zeatin riboside (ZR), a naturally occurring cytokinin, has demonstrated significant efficacy in promoting high-efficiency organogenesis in various plant species. This protocol provides a detailed methodology for the in vitro regeneration of plants, leveraging the potent activity of ZR to induce shoot formation from explant tissues. The application of this protocol is particularly relevant for clonal propagation, genetic transformation, and the production of tetraploid plants, which can be a valuable starting point for breeding programs and drug development from plant-derived compounds.
The presented protocol, primarily based on studies with eggplant (Solanum melongena L.), offers a robust and broadly applicable method for species that are responsive to cytokinin-induced organogenesis.[1][2] this compound has been shown to be a more effective plant growth regulator for shoot regeneration in several species compared to other cytokinins.[3] The key advantage of this protocol is its high efficiency in shoot induction, which can significantly shorten the time required for plant regeneration and multiplication.
For drug development professionals, this protocol can be instrumental in the consistent and large-scale production of medicinal plants with desirable traits. The induction of polyploidy, as has been observed with this protocol, can lead to enhanced production of secondary metabolites, which are often the source of the medicinal properties of plants.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from experiments on eggplant organogenesis, demonstrating the effects of this compound, auxin, explant type, and photoperiod on regeneration efficiency.
Table 1: Effect of this compound (ZR) and Indoleacetic Acid (IAA) on Shoot Regeneration from Different Explants
| Media Code | ZR (mg/L) | IAA (mg/L) | Mean Shoots per Cotyledon Explant | Mean Shoots per Hypocotyl Explant | Mean Shoots per Leaf Explant |
| E0 | 0 | 0 | 0.00 | 0.00 | 0.00 |
| E1 | 0 | 2 | 0.03 | 0.00 | 0.00 |
| E2 | 1 | 0.1 | 1.89 | 1.22 | 0.56 |
| E3 | 1 | 0.5 | 2.56 | 1.78 | 0.28 |
| E4 | 2 | 0.1 | 3.44 | 2.11 | 1.11 |
| E5 | 2 | 0.5 | 3.22 | 2.44 | 1.00 |
| E6 | 2 | 0 | 3.78 | 2.22 | 1.11 |
| E7 | 0 | 0.1 | 0.00 | 0.00 | 0.00 |
Data adapted from García-Fortea et al., 2020.[1][2] The best results for shoot regeneration were obtained with medium E6, containing 2 mg/L of ZR and no IAA, using cotyledon explants.[1][2]
Table 2: Effect of Photoperiod on Shoot and Callus Formation
| Photoperiod | Mean Shoots per Explant | Mean Callus Formation (%) |
| 16h light / 8h dark | 1.67 | 100% (in ZR containing media) |
| 24h dark | 1.07 | 100% (in ZR containing media) |
Data adapted from García-Fortea et al., 2020.[2][3] A 16-hour light photoperiod was found to be more favorable for shoot induction.[2]
Table 3: Effect of Indole-3-butyric Acid (IBA) on Rooting of Regenerated Shoots
| Media Code | IBA (mg/L) | Mean Rooting Percentage (%) | Mean Number of Roots per Shoot |
| R0 | 0 | 60 | 2.5 |
| R1 | 0.5 | 80 | 4.0 |
| R2 | 1 | 90 | 5.5 |
| R3 | 2 | 85 | 5.0 |
| R4 | 3 | 75 | 4.5 |
| R5 | 4 | 65 | 3.5 |
Data adapted from García-Fortea et al., 2020.[1] The highest rooting efficiency was achieved on a medium supplemented with 1 mg/L IBA.[1]
Experimental Protocols
Plant Material and Sterilization
-
Source healthy, mature seeds of the desired plant species.
-
Surface sterilize the seeds by immersion in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 20-minute wash in a 1% sodium hypochlorite (B82951) solution with a few drops of Tween-20.
-
Rinse the seeds three times with sterile distilled water in a laminar flow hood.
-
Germinate the sterilized seeds on a hormone-free Murashige and Skoog (MS) basal medium.
Explant Preparation and Culture for Organogenesis
-
Excise cotyledons, hypocotyls, and leaves from 10- to 15-day-old in vitro grown seedlings.
-
Culture the explants on the organogenesis induction medium. The recommended medium is MS supplemented with 2 mg/L this compound (Medium E6 from Table 1).
-
Incubate the cultures at 25 ± 2°C under a 16-hour light / 8-hour dark photoperiod with a light intensity of 40 µmol m⁻² s⁻¹.
Rooting of Regenerated Shoots
-
Once the regenerated shoots reach a length of 2-3 cm, carefully excise them and transfer to a rooting medium.
-
The recommended rooting medium is MS supplemented with 1 mg/L Indole-3-butyric acid (IBA) (Medium R2 from Table 3).
-
Incubate the shoots under the same temperature and photoperiod conditions as for organogenesis.
Acclimatization of Plantlets
-
After 3-4 weeks on the rooting medium, when a well-developed root system is visible, remove the plantlets from the culture vessel.
-
Gently wash the roots to remove any remaining agar.
-
Transfer the plantlets to small pots containing a sterile mixture of peat and perlite (B1173460) (1:1 v/v).
-
Cover the pots with a transparent plastic lid or bag to maintain high humidity.
-
Gradually acclimate the plantlets to ambient humidity over a period of 2-3 weeks by progressively opening the cover.
-
Water the plantlets as needed and provide a nutrient solution once a week.
Visualizations
Signaling Pathway
Caption: Cytokinin signaling pathway initiated by this compound.
Experimental Workflow
References
Use of zeatin riboside as an agonist for adenosine A2A receptor studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zeatin riboside, a naturally occurring cytokinin found in plants, has emerged as a valuable tool for studying the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor (GPCR) with significant roles in various physiological processes, particularly in the immune system and central nervous system.[1][2][3] Activation of the A2A receptor is known to play a role in terminating inflammation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as an A2AR agonist in research and drug development settings.
The adenosine A2A receptor is coupled to the Gs alpha subunit of the G protein complex.[4] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[5] this compound, owing to its structural similarity to adenosine, can activate this signaling cascade, making it a useful pharmacological tool.[1]
Data Presentation: Agonist Activity of this compound at the Adenosine A2A Receptor
Table 1: Functional Agonist Activity of this compound in Purified CD3+ T Lymphocytes
| Parameter | Agonist | Concentration | Observed Effect | Reference |
| cAMP Production | This compound | 1000 µM | Induced cAMP production to levels significantly above vehicle-treated controls. | [1] |
| cAMP Production | CGS21680 (Selective A2AR Agonist) | 1 µM | Induced cAMP production to levels similar to 1000 µM this compound. | [1] |
Table 2: EC50 Values of this compound for Inhibition of Cytokine Production in Activated T Lymphocytes
| Cytokine Inhibited | T Cell Subtype | EC50 (µM) |
| Interferon-γ (IFN-γ) | CD4+ | 20.4 ± 10.29 |
| Interferon-γ (IFN-γ) | CD8+ | 49.88 ± 24.2 |
| Interleukin-2 (IL-2) | CD4+ | 81.72 ± 32.44 |
| Interleukin-2 (IL-2) | CD8+ | 38.84 ± 28.59 |
| Tumor Necrosis Factor-α (TNF-α) | CD4+ | 24.84 ± 4.57 |
| Tumor Necrosis Factor-α (TNF-α) | CD8+ | 98.78 ± 19.19 |
| Interleukin-4 (IL-4) | CD4+ | 98.27 ± 49.65 |
| Interleukin-13 (IL-13) | CD4+ | 226.1 ± 98.58 |
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by an agonist like this compound initiates a downstream signaling cascade primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
- 1. benchchem.com [benchchem.com]
- 2. The plant hormone this compound inhibits T lymphocyte activity via adenosine A2A receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracer Experiments to Study Zeatin Riboside Metabolism in Rice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting tracer experiments to investigate the metabolism of zeatin riboside (ZR), a key cytokinin, in rice (Oryza sativa). Understanding the metabolic fate of ZR is crucial for dissecting its role in plant growth, development, and stress responses, and can inform strategies for crop improvement and the development of novel plant growth regulators.
Introduction
This compound is a mobile form of cytokinin that is transported throughout the plant to regulate various physiological processes. Tracer experiments, utilizing isotopically labeled ZR, are powerful tools to track its conversion into other bioactive forms, storage forms, or degradation products. This document outlines the methodologies for performing such experiments, from the application of labeled compounds to the analysis of metabolites.
Key Metabolic Conversions of this compound in Rice
Tracer experiments have revealed that exogenously supplied this compound undergoes several metabolic conversions in rice tissues. The primary metabolic pathways include:
-
Degradation: The side chain of zeatin and its derivatives can be cleaved by cytokinin oxidase/dehydrogenase (CKX) enzymes, leading to the formation of adenine (B156593) and the corresponding aldehyde.
-
Glucosylation: Zeatin and its riboside can be conjugated with glucose to form O-glucosides and N-glucosides. O-glucosides are generally considered to be reversible storage forms, while N-glucosides are thought to be inactive and represent a degradation pathway.
-
Conversion to other active forms: this compound can be converted to zeatin (Z) by the action of 5'-ribonucleoside phosphohydrolases. Zeatin can then be further metabolized.
-
Isomerization: While studies suggest that the isomerization of cis-zeatin (B600781) derivatives to the more active trans-zeatin (B1683218) forms is a minor pathway in rice, it is a metabolic possibility to consider.[1]
Experimental Protocols
Protocol 1: In Vivo Labeling of Rice Seedlings with Deuterium-Labeled this compound
This protocol describes the administration of deuterium-labeled this compound ([D5]ZR) to rice seedlings to trace its metabolic fate.
Materials:
-
Rice seeds (Oryza sativa L. cv. Nipponbare or other desired cultivar)
-
Deuterium-labeled trans-zeatin-riboside ([D5]tZR) or cis-zeatin-riboside ([D5]cZR)
-
Hydroponic culture solution (e.g., half-strength Murashige and Skoog medium)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent: methanol (B129727)/water/formic acid (15:4:1, v/v/v)
-
Solid-phase extraction (SPE) columns (e.g., Oasis MCX)
-
LC-MS/MS system
Procedure:
-
Plant Growth: Germinate and grow rice seedlings hydroponically in a controlled environment (e.g., 28°C day/22°C night, 12-hour photoperiod).
-
Label Administration: After a desired period of growth (e.g., 2 weeks), transfer the seedlings to a fresh hydroponic solution containing a known concentration of [D5]ZR (e.g., 1 µM).
-
Time-Course Sampling: Harvest whole seedlings or separate tissues (roots and shoots) at various time points after label administration (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Sample Quenching and Storage: Immediately upon harvesting, wash the samples with distilled water to remove any external label, blot dry, and flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Extraction:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg fresh weight).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with the same volume of extraction solvent and combine the supernatants.
-
-
Purification and Concentration:
-
Evaporate the methanol from the combined supernatants under a stream of nitrogen gas or using a rotary evaporator.
-
Dilute the remaining aqueous extract with 1% acetic acid.
-
Condition an Oasis MCX SPE column with methanol followed by 1% acetic acid.
-
Load the sample onto the column.
-
Wash the column with 1% acetic acid to remove interfering substances.
-
Elute the cytokinins with 0.35 M NH4OH in 60% methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile).
-
Inject an aliquot of the sample into the LC-MS/MS system.
-
Separate the cytokinin metabolites using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Detect and quantify the labeled and endogenous cytokinin species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different time points and tissues.
Table 1: Hypothetical Distribution of Deuterium-Labeled Metabolites in Rice Shoots after [D5]tZR Administration (pmol/g FW)
| Time (hours) | [D5]tZR | [D5]tZ | [D5]tZ-O-glucoside | [D5]tZR-monophosphate |
| 0 | 0 | 0 | 0 | 0 |
| 1 | 150.2 | 25.8 | 5.1 | 12.3 |
| 3 | 98.5 | 45.2 | 15.7 | 20.1 |
| 6 | 55.1 | 60.9 | 32.4 | 18.5 |
| 12 | 20.7 | 42.3 | 55.8 | 9.7 |
| 24 | 5.2 | 15.6 | 70.3 | 2.1 |
Table 2: Hypothetical Distribution of Deuterium-Labeled Metabolites in Rice Roots after [D5]tZR Administration (pmol/g FW)
| Time (hours) | [D5]tZR | [D5]tZ | [D5]tZ-O-glucoside | [D5]tZR-monophosphate |
| 0 | 0 | 0 | 0 | 0 |
| 1 | 250.6 | 35.1 | 8.9 | 18.7 |
| 3 | 180.3 | 62.7 | 25.4 | 28.9 |
| 6 | 110.9 | 85.4 | 48.1 | 25.3 |
| 12 | 45.2 | 60.1 | 75.6 | 12.4 |
| 24 | 10.8 | 25.9 | 98.2 | 3.5 |
Mandatory Visualization
This compound Metabolic Pathway in Rice
References
Troubleshooting & Optimization
How to prevent degradation of zeatin riboside during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of zeatin riboside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
Q2: What are the primary causes of this compound degradation during extraction?
A2: The degradation of this compound during extraction is primarily caused by two factors:
-
Enzymatic Degradation: The most significant cause of degradation is the activity of endogenous plant enzymes, particularly cytokinin oxidases/dehydrogenases (CKX). These enzymes irreversibly cleave the N6-side chain of cytokinins, rendering them inactive.[1][2][3]
-
Chemical (Non-Enzymatic) Degradation: Suboptimal conditions such as extreme pH and high temperatures can lead to the chemical degradation of this compound. Additionally, exposure to light, especially fluorescent light, can cause the isomerization of the biologically active trans-zeatin (B1683218) riboside to the less active cis-zeatin (B600781) riboside, which can interfere with accurate quantification.[4]
Q3: How can I minimize enzymatic degradation of this compound?
A3: To effectively minimize enzymatic degradation, it is critical to inhibit enzyme activity from the moment of sample collection. This can be achieved by:
-
Immediate Freezing: Harvest plant tissue and immediately flash-freeze it in liquid nitrogen.[4] This halts all biological processes, including enzymatic activity.
-
Low-Temperature Extraction: Perform all subsequent extraction steps at low temperatures (-20°C or on ice) to keep enzymatic activity to a minimum.[4]
-
Use of Appropriate Extraction Buffer: Employ an extraction solvent, such as a modified Bieleski's buffer, which contains organic solvents (methanol) and acid (formic acid) that help to denature and inactivate enzymes.[4][5]
Q4: What are the optimal storage conditions for samples and extracts to prevent degradation?
A4: Proper storage is crucial for maintaining the integrity of this compound in your samples.
-
Plant Tissue: Store flash-frozen plant tissue at -80°C for long-term storage.[6]
-
Extracts and Stock Solutions: For long-term storage, keep extracts and stock solutions at -80°C. For short-term storage (up to a month), -20°C is acceptable.[4][7]
-
Light Protection: Protect samples and standards from light at all stages by using amber vials or by wrapping containers in aluminum foil.[4]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can contribute to degradation and should be avoided.[8][9] Aliquot samples before freezing if you anticipate needing to access them multiple times.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Recovery/Yield of this compound | Incomplete Cell Lysis and Extraction: The extraction solvent did not efficiently penetrate the tissue to release the analyte. | Ensure complete and rapid homogenization of the frozen tissue to a fine powder. Increase the extraction time or perform a second extraction of the pellet and combine the supernatants.[4][10] |
| Suboptimal Extraction Solvent: The solvent used may not be effective for your specific plant matrix. | Use a modified Bieleski's solvent (e.g., methanol (B129727):water:formic acid at 15:4:1 v/v/v), which is highly effective for a broad range of cytokinins.[5] | |
| Inefficient Purification: Co-extracted compounds from the plant matrix can interfere with purification, leading to loss of the target analyte. | Utilize a mixed-mode solid-phase extraction (SPE) column, such as Oasis MCX, which combines reversed-phase and cation-exchange properties for improved purification and recovery.[5] | |
| Evidence of Degradation (e.g., low levels, presence of degradation products) | Enzymatic Activity: Samples were not frozen quickly enough, or the extraction was performed at too high a temperature. | Always flash-freeze samples in liquid nitrogen immediately after harvesting. Ensure all extraction steps are performed at -20°C or on ice.[4] |
| Suboptimal pH of Extraction Buffer: The pH of the extraction buffer may be promoting degradation. | Use an acidic extraction buffer, such as the modified Bieleski's solvent, to help inactivate degradative enzymes. | |
| Inconsistent or Poorly Reproducible Results | Inconsistent Sample Handling: Variations in extraction times, temperatures, or volumes between samples. | Standardize every step of the protocol. Use precise measurements and consistent incubation times for all samples. |
| Matrix Effects in Analysis (e.g., LC-MS): Different levels of co-extracted compounds in each sample can cause ion suppression or enhancement, leading to variability. | Incorporate stable isotope-labeled internal standards for this compound to correct for variations in recovery and matrix effects during analysis.[4] | |
| Isomerization of trans-Zeatin Riboside: Exposure of samples or standards to light. | Protect samples and standards from light at all stages of the process by using amber vials or aluminum foil. Work under dim light conditions when possible.[4] |
Quantitative Data Summary
The chemical stability of this compound is comparable to that of trans-zeatin. The following table summarizes the stability of trans-zeatin in aqueous solutions under various conditions, which can be used as a proxy for this compound.
Table 1: Stability of trans-Zeatin in Aqueous Solution After 90 Days
| Storage Temperature | Concentration & Solvent | Stability |
| -20°C | 1.0 mg/mL in 0.01 N KOH | >90% retained[8][9] |
| 2-6°C | 1.0 mg/mL in 0.01 N KOH | >90% retained (slight but statistically significant change)[8][9] |
| 25°C | 1.0 mg/mL in 0.05 N KOH | Stable (no significant change)[9][11] |
Note: Higher concentrations (50 mg/mL) and stronger base (0.5 N KOH) led to significant degradation.[8][9][11] trans-Zeatin was also found to be stable through multiple freeze-thaw cycles and after one autoclave cycle (121°C for 30 min).[8][9][11]
Experimental Protocols
Detailed Protocol for Stable this compound Extraction
This protocol is designed to maximize the yield of intact this compound by minimizing both enzymatic and chemical degradation.
1. Sample Collection and Homogenization: a. Harvest plant tissue (50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen. b. Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder. It is critical that the tissue remains frozen throughout this process.
2. Extraction: a. Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). b. Add deuterated internal standards for later quantification. c. Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight incubation is also acceptable). d. Centrifuge at 14,000 rpm for 20 minutes at 4°C. e. Carefully collect the supernatant and transfer to a new tube. f. (Optional but recommended for maximizing yield) Re-extract the pellet with another 0.5 mL of the cold extraction buffer, centrifuge again, and combine the supernatants.
3. Purification using Solid-Phase Extraction (SPE): a. Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX). b. Condition the cartridge by sequentially passing 1 mL of methanol and then 1 mL of 1 M formic acid through it. c. Load the supernatant from the extraction step onto the conditioned cartridge. d. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds. e. Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds. f. Elute the cytokinins, including this compound, with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
4. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried sample in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for your analytical method (e.g., 5% acetonitrile (B52724) with 0.1% formic acid for LC-MS analysis).
Visualizations
This compound Degradation Pathways
Caption: Key degradation and conversion pathways for this compound.
Workflow for Stable this compound Extraction
Caption: Recommended workflow for minimizing degradation during extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. rpicorp.com [rpicorp.com]
- 8. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing zeatin riboside concentration for plant growth experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with zeatin riboside.
Troubleshooting Guide
This section provides detailed solutions to specific problems that can lead to inconsistent or undesirable results in your experiments.
| Issue ID | Problem Description | Possible Causes | Recommended Solutions |
| ZR-01 | Poor or No Shoot Proliferation | - Suboptimal this compound concentration.- Inappropriate auxin-to-cytokinin ratio.- Genotype-specific recalcitrance.- Poor explant quality. | - Conduct a dose-response experiment to identify the optimal concentration (see Experimental Protocols).- Adjust the auxin (e.g., IAA, IBA) concentration in the medium; a higher cytokinin-to-auxin ratio generally favors shoot formation.[1] - Test different explant types (e.g., cotyledons, hypocotyls) as responsiveness can vary.[2] |
| ZR-02 | Vitrification (Hyperhydricity) | - Excessively high this compound concentration.- High humidity within the culture vessel.- Inappropriate gelling agent concentration. | - Reduce the this compound concentration in the culture medium.[3]- Use vented culture lids to improve air circulation.- Increase the agar (B569324) or gelling agent concentration to reduce water availability in the medium.[4] |
| ZR-03 | Inhibited Root Formation | - this compound concentration is too high. Cytokinins are known to inhibit root formation.[4][5] | - Transfer shoots to a rooting medium with a reduced or zero concentration of this compound.- Increase the auxin concentration in the rooting medium. |
| ZR-04 | Callus Formation Instead of Shoot Organogenesis | - Auxin-to-cytokinin ratio is too high. | - Decrease the auxin concentration or increase the this compound concentration to promote shoot differentiation over undifferentiated callus growth. |
| ZR-05 | Browning of Explants and Medium | - Oxidative stress from explant wounding releasing phenolic compounds. | - Add antioxidants like ascorbic acid or citric acid to the culture medium.- Perform frequent subculturing to fresh medium.[4] |
| ZR-06 | Shoot Fasciation (Fused or Flattened Shoots) | - Very high concentrations of a potent cytokinin. | - Lower the this compound concentration significantly. Consider a pulse treatment followed by transfer to a medium with a lower concentration. |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration for this compound in plant tissue culture?
A general starting range for cytokinins is 0.1-10.0 mg/L. For this compound, a common starting point for shoot induction is around 1.0 mg/L, but the optimal concentration is highly dependent on the plant species and the desired outcome.[6] For example, in potato, concentrations of 4-5 mg/L of this compound were found to be effective for shoot induction from internodal explants.[7]
2. How do I prepare a stock solution of this compound?
trans-Zeatin (B1683218) riboside is slightly soluble in water and soluble in methanol (B129727) and ethanol. A common method is to dissolve it in a small amount of 1N NaOH and then bring it to the final volume with distilled water.[8] For example, to prepare a 1 mg/mL stock solution, dissolve 100 mg of this compound powder in 2-5 mL of the appropriate solvent, and then adjust the final volume to 100 mL with sterile distilled water.[8] It is often recommended to filter-sterilize cytokinin solutions as they can be heat-sensitive.[8]
3. What are the visual symptoms of this compound toxicity or excess?
Symptoms of excessive this compound concentration can include:
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Vitrification (or hyperhydricity): Tissues appear translucent, water-soaked, and brittle.[4]
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Inhibition of root growth: High cytokinin levels suppress the formation of roots.[5]
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Shoot fasciation: Shoots may appear flattened and fused.
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Necrotic lesions: At very high concentrations, cytokinins can induce a hypersensitive-like response leading to cell death.[9]
4. What are the signs of cytokinin deficiency?
Cytokinin-deficient plants typically exhibit:
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Reduced shoot growth and smaller leaves.[8]
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Diminished activity of shoot apical meristems.[10]
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Enhanced root growth and increased lateral root formation.[10]
5. How can I convert this compound concentration from mg/L to µM?
To convert the concentration from mg/L to µM, you can use the following formula:
Concentration (µM) = [Concentration (mg/L) / Molecular Weight ( g/mol )] * 1000
The molecular weight of trans-zeatin riboside is approximately 351.36 g/mol .
Example: To convert 1.0 mg/L to µM: (1.0 mg/L / 351.36 g/mol ) * 1000 ≈ 2.85 µM
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various Applications
| Plant Species | Application | This compound Concentration (mg/L) | This compound Concentration (µM) | Notes |
| Potato (Solanum tuberosum) | Direct shoot regeneration | 4.0 - 5.0 | ~11.4 - 14.2 | Used in combination with IAA and GA3.[7] |
| Eggplant (Solanum melongena) | Organogenesis from cotyledon explants | 2.0 | ~5.7 | Used without auxin for optimal shoot formation.[2] |
| Cucumber (Cucumis sativus) | Inhibition of adventitious root formation | 0.0011 - 0.007 | 0.00316 - 0.02 | Demonstrates the inhibitory effect of this compound on rooting.[4] |
| Stevia rebaudiana | Shoot proliferation | 5.0 | ~14.2 | Resulted in the highest shoot proliferation rate in one study. |
| General Plant Tissue Culture | Shoot proliferation | 0.1 - 10.0 | ~0.28 - 28.5 | A general range for cytokinins. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
trans-Zeatin riboside powder
-
1N Sodium Hydroxide (NaOH)
-
Sterile, distilled water
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stir bar and stir plate
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Sterile 0.22 µm syringe filter and sterile syringe
Procedure:
-
Accurately weigh 100 mg of trans-zeatin riboside powder.
-
Transfer the powder to a sterile 100 mL volumetric flask.
-
Add a sterile magnetic stir bar to the flask.
-
Add 2-3 mL of 1N NaOH to the flask to dissolve the powder. Gently swirl the flask on a stir plate until the powder is completely dissolved.
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Once dissolved, slowly add sterile distilled water while stirring to bring the total volume to 100 mL.
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Remove the stir bar.
-
For filter sterilization, draw the solution into a sterile syringe, attach a sterile 0.22 µm filter, and dispense the solution into a sterile storage bottle.
-
Label the bottle with the name of the solution (this compound), concentration (1 mg/mL), and the date of preparation.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Dose-Response Experiment for Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound for a specific desired response (e.g., shoot proliferation) in a particular plant species.
Procedure:
-
Prepare a basal culture medium appropriate for your plant species (e.g., Murashige and Skoog medium).
-
Create a series of media with varying concentrations of this compound. A common approach is to test a logarithmic or linear range of concentrations. For example: 0, 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L.
-
Prepare your plant explants under sterile conditions. Ensure that the explants are uniform in size and developmental stage to minimize variability.
-
Inoculate the explants onto the prepared media. Use a sufficient number of replicates for each concentration (e.g., 5-10 replicates per treatment).
-
Culture the explants under controlled environmental conditions (temperature, light intensity, and photoperiod).
-
Collect data at regular intervals (e.g., weekly for 4-8 weeks). Data to be collected may include:
-
Percentage of explants responding
-
Number of shoots per explant
-
Shoot length
-
Fresh and dry weight
-
Qualitative observations (e.g., presence of callus, vitrification).
-
-
Analyze the data to determine the concentration that yields the best desired response. This can be visualized by plotting the response (e.g., average number of shoots) against the this compound concentration to generate a dose-response curve.
Visualizations
References
- 1. Plant Growth Regulation in Cell and Tissue Culture In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molarity and Concentration Calculators: Novus Biologicals [novusbio.com]
- 3. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 4. Differences and Applications of Zeatin Trans-Zeatin and Trans-Zeatin Riboside [agriplantgrowth.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline (Pro) conversion calculator to µmol/L, mg/L, mg/dL, mg/100mL, mg%, µg/mL units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
Troubleshooting low signal intensity in zeatin riboside mass spectrometry
Welcome to the technical support center for zeatin riboside mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity in this compound mass spectrometry?
Low signal intensity in this compound analysis can stem from several factors throughout the experimental workflow. The most common culprits include:
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Suboptimal Sample Preparation: Inefficient extraction, inadequate cleanup leading to matrix effects, or analyte degradation during preparation can significantly reduce signal.[1][2][3]
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Analyte Stability Issues: this compound can degrade if not handled properly. Factors like improper storage temperature, repeated freeze-thaw cycles, and inappropriate solvent pH can lead to lower concentrations of the target analyte.[4][5][6][7]
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Poor Ionization Efficiency: The choice of ionization technique and the optimization of its parameters are critical. For this compound, which is a polar molecule, Electrospray Ionization (ESI) is commonly used, and its efficiency can be affected by mobile phase composition and source settings.[8][9][10][11][12]
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[1][2][13][14][15] This is a significant challenge in complex biological samples.
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Instrumental Issues: A dirty ion source, incorrect tuning and calibration, leaks in the LC or MS system, or problems with the detector can all contribute to poor signal intensity.[8][16][17][18][19]
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Inappropriate LC-MS Method Parameters: Unsuitable LC column chemistry, gradient profile, or mass spectrometer settings (e.g., collision energy in MS/MS) can lead to poor peak shape and low intensity.[16][20]
Q2: How can I improve the stability of this compound during sample storage and preparation?
To maintain the integrity of this compound, proper handling and storage are crucial. Here are key recommendations:
-
Storage Temperature: For long-term storage, samples and stock solutions should be kept at -80°C. For short-term storage (up to a month), -20°C is generally acceptable.[4][5]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into smaller volumes for single use.[5][6][7]
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pH of Solutions: this compound stability can be pH-dependent. While it shows good stability in slightly alkaline conditions (e.g., 0.01 N KOH), acidic conditions can lead to degradation over time, especially at elevated temperatures.[6][7]
-
Immediate Processing: Whenever possible, process samples immediately after collection. If storage is necessary, flash-freeze the samples in liquid nitrogen before transferring them to -80°C storage.[5][21]
Q3: What are the recommended instrument parameters for this compound analysis using LC-ESI-MS/MS?
While optimal parameters can vary between instruments, the following provides a general starting point for method development.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | This compound readily forms protonated molecules [M+H]+.[9] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of a stable electrospray. |
| Source Temperature | 120 - 150 °C | A lower temperature is often preferred for thermally labile compounds. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates efficient solvent evaporation. |
| Desolvation Temp. | 350 - 500 °C | Aids in desolvation of the analyte ions. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID). |
| Collision Energy | 10 - 30 eV | Requires optimization for the specific parent-to-product ion transition. |
Note: It is essential to perform tuning and optimization using a this compound standard to determine the best parameters for your specific instrument.[8]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.
Step 1: Initial Checks & System Suitability
Before analyzing precious samples, always perform initial checks and run a system suitability test.
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Question: Is the instrument performing as expected?
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Action: Inject a fresh, known concentration of a this compound standard.
-
Expected Outcome: A sharp, symmetrical peak with high signal-to-noise ratio.
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If Fails: Proceed to Instrument Troubleshooting .
-
-
Question: Is the mobile phase correctly prepared and degassed?
-
Action: Verify the composition and pH of your mobile phases. Ensure they are properly degassed.
-
Rationale: Inconsistent mobile phase can affect retention time and ionization efficiency.
-
Step 2: Sample Preparation & Analyte Stability
If the instrument is performing well with a standard, the issue likely lies with the sample itself or its preparation.
-
Question: Is your sample extraction efficient?
-
Action: Review your extraction protocol. Consider testing different extraction solvents. An acetonitrile-based solution is often used for phytohormone extraction.[5]
-
Tip: Spike a blank matrix with a known amount of this compound standard before extraction to calculate recovery rate. Low recovery indicates an inefficient extraction.
-
-
Question: Has the analyte degraded?
-
Action: Review your sample handling and storage procedures against the recommendations in the FAQ section.
-
Test: Prepare a fresh sample and analyze it immediately to see if signal improves.
-
Step 3: Liquid Chromatography & Separation
Poor chromatography can lead to broad peaks and, consequently, lower apparent signal intensity.
-
Question: Is the peak shape optimal?
-
Action: Examine the peak shape of your this compound standard. If you observe peak fronting, tailing, or splitting, this can indicate a column or mobile phase issue.[8]
-
Troubleshooting:
-
Ensure mobile phase compatibility with the column.
-
Check for column contamination or degradation; if necessary, wash or replace the column.
-
Verify the injection volume is not overloading the column.
-
-
Step 4: Mass Spectrometry & Ionization
If the chromatography is good but the signal is still low, focus on the mass spectrometer settings.
-
Question: Are you experiencing ion suppression due to matrix effects?
-
Action: Perform a post-extraction spike experiment. Compare the signal of the standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix. A significantly lower signal in the matrix indicates ion suppression.[1][2]
-
Solutions:
-
Improve sample cleanup using Solid Phase Extraction (SPE). Oasis MCX SPE columns are effective for cytokinin purification.[22]
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
Modify the chromatographic method to separate this compound from the interfering compounds.
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Use an isotopically labeled internal standard to compensate for matrix effects.[5][21]
-
-
-
Question: Is the ionization source dirty?
-
Action: Visually inspect the ion source components (e.g., capillary, orifice). Contamination can significantly reduce ion transmission.[16]
-
Solution: Clean the ion source according to the manufacturer's guidelines.
-
Experimental Protocols
Protocol 1: Sample Extraction and Purification
This protocol is a general guideline for the extraction of this compound from plant tissue.
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Homogenization: Grind 50-100 mg of flash-frozen plant tissue to a fine powder in liquid nitrogen.
-
Extraction: Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol (B129727):water:formic acid, 15:4:1 v/v/v). Add an appropriate isotopically labeled internal standard.
-
Incubation & Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. For exhaustive extraction, re-extract the pellet with another 0.5 mL of the extraction solvent and combine the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution & Purification: Reconstitute the aqueous residue in 1% acetic acid. Pass the sample through a pre-conditioned Oasis MCX SPE column.
-
Washing: Wash the SPE column with 1% acetic acid followed by methanol to remove impurities.
-
Elution: Elute the cytokinins with 0.35 M ammonia (B1221849) in 70% methanol.[22]
-
Final Preparation: Evaporate the eluent to dryness and reconstitute the sample in an appropriate volume of the initial mobile phase (e.g., 5% acetonitrile) for LC-MS analysis.[22]
Visualizations
Caption: General workflow for quantitative analysis of this compound.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. metabolomicsworkbench.org [metabolomicsworkbench.org]
Dealing with matrix effects in zeatin riboside quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in zeatin riboside quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification in liquid chromatography-mass spectrometry (LC-MS) analysis.[2] The "matrix" comprises all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[3]
Q2: How can I determine if my this compound measurement is affected by matrix effects?
A2: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method .[4] This involves comparing the signal response of this compound in a neat solvent to the response of a blank matrix extract that has been spiked with the same amount of this compound after the extraction process.[5] A significant difference between these two signals indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6]
Q3: What is the most effective way to compensate for matrix effects?
A3: The most widely recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[6] A SIL-IS for this compound, such as a deuterium-labeled version ([²H]-zeatin riboside), will have nearly identical chemical and physical properties to the unlabeled analyte.[7] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[6]
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound analysis?
A4: The choice of sample preparation technique significantly impacts the extent of matrix effects. While protein precipitation is a simple method, it is often the least effective at removing interfering matrix components.[7] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up complex plant matrices.[5] SPE, particularly using mixed-mode cartridges, can provide very clean extracts, leading to a significant reduction in matrix effects.[8]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Symptom: The quantified amount of this compound is consistently lower than expected, even when using a SIL-IS.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inefficient Extraction: The extraction solvent may not be optimal for this compound from your specific plant matrix. | Ensure the use of an appropriate extraction solvent. A common choice is a modified Bieleski buffer (methanol/water/formic acid).[9] |
| Suboptimal SPE Protocol: The conditioning, loading, washing, or elution steps of the Solid-Phase Extraction (SPE) may not be optimized. | Re-evaluate your SPE protocol. Ensure the sorbent type (e.g., C18, mixed-mode cation exchange) is appropriate for this compound. Optimize wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough to recover this compound from the sorbent. |
| Analyte Degradation: this compound may be degrading during sample preparation. | Keep samples cold during extraction and processing. Minimize the time between extraction and analysis. Consider adding antioxidants to the extraction solvent. |
Issue 2: High Signal Variability (Poor Precision)
Symptom: Replicate injections of the same sample show a high coefficient of variation (%CV).
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inconsistent Matrix Effects: The composition of the matrix may vary between samples, leading to different degrees of ion suppression or enhancement. | Improve the sample cleanup procedure to remove more of the interfering compounds. The use of a SIL-IS is highly recommended to correct for this variability. |
| LC-MS System Instability: Fluctuations in the LC pump, injector, or mass spectrometer can cause signal variability. | Perform system suitability tests before running samples. Check for leaks, ensure the mobile phase is properly degassed, and clean the ion source. |
| Incomplete Solubilization: The dried extract may not be fully redissolved before injection. | Ensure the reconstitution solvent is appropriate and that the extract is vortexed or sonicated sufficiently to ensure complete dissolution. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical recovery and matrix effect values for cytokinin analysis using different sample preparation techniques. Note that these are representative values and can vary depending on the specific plant matrix and protocol.
| Sample Preparation Method | Analyte | Typical Recovery (%) | Matrix Effect (%) | Ion Suppression/Enhancement | Reference |
| Solid-Phase Extraction (SPE) | Cytokinins | 70 - 113 | -15 to +10 | Minimal Suppression/Enhancement | [10] |
| Liquid-Liquid Extraction (LLE) | This compound | ~77 | Variable | Can be significant | [11][12] |
| Protein Precipitation (PPT) | General Analytes | Variable | > -50 | Significant Suppression is common | [7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative determination of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample of the same matrix type that does not contain the analyte). After the final extraction step (e.g., after elution from SPE and drying down), spike the extract with the same known amount of this compound standard as in Set A and reconstitute in the final mobile phase solvent.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with a known amount of this compound standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Tissue
This is a general protocol and may require optimization for specific matrices.
-
Sample Homogenization: Homogenize 100 mg of frozen plant tissue in 1 mL of cold extraction buffer (e.g., methanol (B129727):water:formic acid 15:4:1 v/v/v). Add a known amount of SIL-IS for this compound.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Logic for Assessing Matrix Effects.
References
- 1. Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices | Semantic Scholar [semanticscholar.org]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Zeatin Riboside Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the preparation and storage of zeatin riboside stock solutions. Following these protocols will help ensure the stability and efficacy of your solutions for reliable and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
Q1: My this compound solution is cloudy or has a visible precipitate immediately after preparation. What should I do?
A: Cloudiness or precipitation upon initial preparation usually indicates that the solubility limit has been exceeded or the compound has not fully dissolved.
-
Verify Solvent and Concentration: this compound has very limited solubility in water but is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL, and in alkaline solutions such as dilute NaOH or KOH.[1][2][3] Ensure you are using an appropriate solvent for your desired concentration.
-
Improve Dissolution: Gentle warming or vortexing can help dissolve the compound. For organic solvents, brief sonication can also be effective.[4]
-
Check for Contamination: If using a previously opened vial of solvent, moisture absorption (especially in DMSO) can reduce its solvating power.[5] Use fresh, anhydrous-grade solvent if possible.
Q2: I observed a precipitate when I diluted my concentrated this compound stock (in DMSO) into my aqueous cell culture medium. How can I prevent this?
A: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[6]
-
Use Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in media, vortex well, and then perform the next dilution.
-
Increase Final Solvent Volume: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically under 1%) to minimize both precipitation and potential solvent toxicity.[5]
-
Enhance Mixing: Add the stock solution dropwise into the aqueous medium while gently vortexing or stirring to promote rapid and uniform dispersion.[5]
-
Pre-warm the Medium: Ensure your aqueous medium is at the experimental temperature (e.g., 37°C) before adding the stock solution, as temperature can affect solubility.[6]
Q3: My stock solution seems to have lost its biological activity. What are the likely causes?
A: A loss of activity typically points to chemical degradation.
-
Improper Storage Temperature: this compound stock solutions should be stored at -20°C for short-to-medium term storage and can be stored at -80°C for long-term stability.[4][7]
-
Repeated Freeze-Thaw Cycles: To avoid degradation from repeated temperature changes, aliquot the stock solution into single-use volumes.[4][8] Studies on the related compound trans-zeatin (B1683218) show it is stable for at least six freeze-thaw cycles when dissolved in 0.01 N KOH.[9]
-
Exposure to Light: Like other cytokinins, this compound may be sensitive to light, which can cause isomerization and degradation.[7] Store solutions in amber or light-blocking tubes.
-
pH Instability: this compound is generally stable in mildly alkaline or acidic conditions but can degrade under harsh pH or high temperatures.[9]
-
Aqueous Storage: Aqueous solutions of this compound are not recommended for storage longer than one day.[1] For experiments requiring aqueous solutions, prepare them fresh from a frozen stock.
Q4: The color of my solution has changed over time. Is it still usable?
A: A change in color is a visual indicator of potential chemical degradation or contamination. It is strongly recommended to discard the solution and prepare a fresh stock to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
The optimal solvent depends on the intended application.
-
DMSO or Dimethylformamide (DMF): These are excellent choices for high-concentration stocks (~30 mg/mL).[1] The stock can then be diluted into aqueous buffers or media for working solutions.
-
Dilute Alkaline Solutions (e.g., KOH or NaOH): this compound is soluble in alkaline solutions.[2][3] A stock prepared in 0.01 N to 0.05 N KOH has demonstrated high stability.[9] This is a good option for applications where DMSO is undesirable.
-
Acetic Acid: this compound is also highly soluble in acetic acid (50 mg/mL).
-
Water: this compound is only sparingly soluble in water and aqueous buffers.[1][10] Preparing stock solutions directly in water is not recommended.
Q2: What are the recommended storage temperature and duration for this compound stock solutions?
-
Solid Form: Store the crystalline solid at -20°C, where it is stable for at least four years.[1][11]
-
Stock Solutions:
-
Aqueous working solutions should be prepared fresh and are not recommended for storage for more than one day.[1]
Q3: How should I handle the solid (powder) form of this compound?
The solid compound is stable under normal conditions but can be moisture-sensitive.[11] Store it tightly sealed in a freezer at -20°C.[11] When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
Q4: Can I autoclave my this compound solution?
While filter sterilization is generally recommended for heat-sensitive growth regulators, studies on related adenine-based cytokinins have shown them to be exceptionally stable after autoclaving (121°C for 30 minutes) when prepared in 0.05 N KOH.[7][9] However, autoclaving in a neutral pH medium may risk cleaving the ribosyl group, even if the cytokinin activity from the resulting zeatin base is retained.[9] For maximum certainty, filter sterilization is the preferred method.
Q5: How many times can I freeze-thaw my stock solution?
To minimize degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4][8] However, a study on trans-zeatin (a closely related compound) in 0.01 N KOH showed no significant degradation after six repeated freeze-thaw cycles.[9][12]
Data Presentation: this compound Solubility and Stability
| Parameter | Solvent/Condition | Value/Recommendation | Citations |
| Solubility | DMSO, Dimethylformamide | ~30 mg/mL | [1] |
| Acetic Acid | 50 mg/mL | ||
| Alkaline Solutions (e.g., KOH, NaOH) | Soluble | [2][3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| Water / Aqueous Buffers | Sparingly soluble | [1][10] | |
| Storage (Solid) | Temperature | -20°C | [1][2][11][13] |
| Stability | ≥ 4 years | [1] | |
| Storage (Solution) | Recommended Temperature | -20°C (short-term) or -80°C (long-term) | [4][7] |
| Stability in 0.01 N KOH | >90% retained after 90 days at -20°C | [9][12] | |
| Stability in Aqueous Solution | Not recommended for storage > 1 day | [1][4] | |
| Freeze-Thaw Cycles | Aliquoting is best practice. Stable for at least 6 cycles in 0.01 N KOH. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
trans-Zeatin riboside (MW: 351.4 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.51 mg of trans-zeatin riboside powder and place it in a sterile tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Brief sonication may be used if needed.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4][7]
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in KOH
Materials:
-
trans-Zeatin riboside
-
0.05 N Potassium Hydroxide (KOH), sterile
-
Sterile, molecular biology grade water
-
Sterile volumetric flask or glass container
-
Sterile filter (0.22 µm) and syringe
-
Sterile, light-protected storage tubes
Procedure:
-
Weighing: Accurately weigh 10 mg of trans-zeatin riboside powder and transfer it to a sterile container.
-
Dissolution: Add a small volume (e.g., 200-500 µL) of 0.05 N KOH to dissolve the powder completely. Gentle swirling may be required.
-
Dilution: Once fully dissolved, slowly add sterile water to bring the final volume to 10 mL. It is recommended to stir the solution while adding water to prevent precipitation.
-
Sterilization: Pass the entire solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store at -20°C. This solution is expected to be stable for at least 90 days.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors affecting this compound solution stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Showing Compound trans-zeatin riboside (FDB031214) - FooDB [foodb.ca]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
How to minimize enzymatic reactions during cytokinin extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize enzymatic reactions during cytokinin extraction.
Frequently Asked Questions (FAQs)
???+ question "Q1: What are the primary enzymes responsible for cytokinin degradation during extraction?"
???+ question "Q2: Why is the immediate freezing of plant material in liquid nitrogen crucial?"
???+ question "Q3: What is the most effective extraction solvent for minimizing enzymatic activity and maximizing yield?"
???+ question "Q4: What is the optimal temperature to maintain during the extraction process?"
???+ question "Q5: Can chemical inhibitors be used to prevent enzymatic degradation?"
???+ question "Q6: How does pH influence cytokinin stability during extraction?"
Troubleshooting Guide
Problem: Low or No Recovery of Cytokinins
This is a common issue that can arise from several factors during the extraction process. The following guide provides potential causes and solutions to improve your cytokinin yield.
Technical Support Center: Optimizing SPR Buffer Composition to Reduce Non-Specific Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Surface Plasmon Resonance (SPR) experiments by optimizing buffer composition.
Troubleshooting Guide
Issue: High non-specific binding is observed on the reference surface.
Non-specific binding (NSB) manifests as a significant signal response on the reference channel, which should ideally show a flat baseline.[1] This indicates that the analyte is interacting with the sensor surface itself rather than the immobilized ligand.[1][2]
Possible Causes and Solutions:
-
Electrostatic Interactions: The analyte may be electrostatically attracted to the sensor surface.[3][4] This is common when the analyte and the sensor surface have opposite charges at the experimental pH.[3][4]
-
Solution 1: Adjust Buffer pH. Modify the pH of the running buffer to be closer to the isoelectric point (pI) of the analyte.[3][4] At its pI, a protein has a net neutral charge, which can reduce charge-based interactions with the sensor surface.[5] However, ensure the new pH does not compromise the activity of the ligand or analyte.[4][6]
-
Solution 2: Increase Ionic Strength. Increase the salt concentration (e.g., NaCl) in the running buffer.[1][3][4] The increased ionic strength creates a shielding effect that masks surface charges on both the analyte and the sensor, thereby reducing electrostatic interactions.[3][4]
-
-
Hydrophobic Interactions: The analyte may be binding to hydrophobic patches on the sensor surface.[3][5]
-
Insufficient Surface Blocking: The sensor surface may not be adequately blocked, leaving sites available for non-specific interactions.[7][8]
-
Solution 1: Add a Blocking Protein. Supplement the running buffer with a blocking protein like Bovine Serum Albumin (BSA).[1][3][5][9] BSA can help to saturate non-specific binding sites on the sensor surface and also prevent the analyte from sticking to the tubing.[3][5]
-
Solution 2: Use Other Blocking Agents. Depending on the sensor chip chemistry, other blocking agents can be added to the buffer. For instance, with a carboxymethyl dextran (B179266) chip, adding a small amount of carboxymethyl dextran to the running buffer can be effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common additives to reduce non-specific binding in SPR?
A1: The most common additives used to reduce NSB are salts (e.g., NaCl), non-ionic surfactants (e.g., Tween 20), and blocking proteins (e.g., BSA).[1][3][5] The choice of additive depends on the nature of the non-specific interactions (electrostatic or hydrophobic).[3][4]
Q2: At what concentration should I use these buffer additives?
A2: The optimal concentration of each additive should be determined empirically for your specific system. However, common starting concentrations are provided in the table below.
| Additive | Typical Concentration Range | Primary Purpose |
| NaCl | Up to 500 mM[1] | Reduce electrostatic interactions[3][4] |
| Tween 20 | 0.005% to 0.1% (v/v)[1] | Reduce hydrophobic interactions[3] |
| BSA | 0.5 to 2 mg/mL[1] (or up to 1%)[4] | Block non-specific sites, reduce surface adsorption[3][5] |
Q3: How do I know if my non-specific binding is due to electrostatic or hydrophobic interactions?
A3: A systematic approach can help identify the cause. First, try increasing the salt concentration in your buffer. If this significantly reduces the NSB, the primary cause is likely electrostatic.[3][5] If increasing salt has little effect, try adding a non-ionic surfactant like Tween 20. A reduction in NSB upon adding a surfactant suggests hydrophobic interactions are the main culprit.[3]
Q4: Can the buffer additives affect my specific binding interaction?
A4: Yes, it is possible. While these additives are intended to reduce non-specific binding, they can sometimes influence the specific interaction of interest.[4] High salt concentrations, for example, can weaken electrostatic contributions to specific binding. Therefore, it is crucial to perform control experiments to ensure that the optimized buffer conditions do not significantly alter the binding kinetics and affinity of your specific interaction. Always test the effect of the final buffer on a known positive control if available.
Q5: What is a good experimental workflow for optimizing my running buffer?
A5: A logical workflow for buffer optimization is essential for efficiently identifying the best conditions. The following diagram illustrates a recommended experimental workflow.
Caption: A workflow for systematically troubleshooting and optimizing buffer composition to reduce non-specific binding in SPR experiments.
Experimental Protocols
Protocol 1: Buffer Scouting with Varying Salt Concentrations
-
Prepare Stock Solutions:
-
Prepare a 5 M stock solution of NaCl.
-
Prepare your standard running buffer (e.g., HBS-EP+).
-
-
Create a Dilution Series:
-
Prepare a series of running buffers with increasing NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM) from your stock solution. Ensure the final concentration of all other buffer components remains constant.
-
-
Experimental Setup:
-
Use a new sensor chip with your ligand immobilized on the sample flow cells and a deactivated surface on the reference flow cells.
-
Prime the SPR instrument with each buffer condition before injecting the analyte.
-
-
Analyte Injection:
-
Inject your analyte at a high concentration over the reference and sample flow cells using each of the prepared buffer conditions.
-
Monitor the response on the reference channel.
-
-
Data Analysis:
-
Compare the signal from the reference channel for each salt concentration. The optimal salt concentration is the lowest concentration that effectively minimizes the non-specific binding signal without affecting the specific binding signal on the sample channel.
-
Protocol 2: Evaluating the Effect of Surfactants
-
Prepare Stock Solutions:
-
Prepare a 10% (v/v) stock solution of Tween 20.
-
Prepare your running buffer (with the optimal salt concentration determined from Protocol 1, if applicable).
-
-
Create a Dilution Series:
-
Prepare a series of running buffers with varying Tween 20 concentrations (e.g., 0.005%, 0.01%, 0.05%, 0.1%).
-
-
Experimental Setup and Analyte Injection:
-
Follow the same procedure as in Protocol 1 (steps 3 and 4).
-
-
Data Analysis:
-
Compare the reference channel signals for each Tween 20 concentration. Select the lowest concentration that provides a significant reduction in non-specific binding. Be cautious, as very high surfactant concentrations can sometimes disrupt protein structure or specific interactions.
-
The logical relationship between the causes of non-specific binding and the corresponding buffer optimization strategies can be visualized as follows:
Caption: Relationship between the causes of non-specific binding and the corresponding buffer optimization strategies.
References
- 1. Reducing Non-Specific Binding [reichertspr.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. youtube.com [youtube.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. biocat.com [biocat.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Best Practices for Storing Plant Tissue Samples for Cytokinin Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage of plant tissue samples for cytokinin analysis. Adherence to these best practices is critical for obtaining accurate and reproducible results, as cytokinin levels can change rapidly after sample collection.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step after collecting plant tissue for cytokinin analysis?
A1: The most crucial step is to immediately freeze the plant tissue in liquid nitrogen upon collection.[1][2] This rapid freezing, often referred to as "snap freezing," halts all biological activity, including enzymatic degradation of cytokinins, and prevents wounding-induced changes in hormone levels.[1]
Q2: How should I store my plant tissue samples for long-term analysis?
A2: For long-term storage, frozen plant tissue samples should be kept at -80°C.[2][3] This ultra-low temperature ensures the stability of the cytokinins over an extended period.
Q3: Can I store my samples at -20°C instead of -80°C?
A3: While short-term storage at -20°C may be acceptable for some applications, -80°C is strongly recommended for long-term storage to ensure the integrity of the cytokinin profile.[4][5][6] Some studies on cytokinin stability in solution have shown that while many cytokinins are stable at -20°C for up to 90 days, some, like trans-zeatin, may show slight degradation.[4][5][6]
Q4: What is the recommended amount of tissue to collect?
A4: The amount of tissue required depends on the expected cytokinin concentration, which can be very low (in the pmol/g fresh weight range), and the sensitivity of your analytical equipment.[7][8] It is common to start with 50-100 mg of fresh root tissue or approximately 300 mg of other ground tissues.[1][7] For very small samples, such as pea axillary buds (around 10 mg), specialized protocols are available.[9]
Q5: Does the way I handle the tissue during collection matter?
A5: Yes, it is essential to minimize mechanical damage to the tissue before freezing, as wounding can induce rapid changes in plant hormone levels.[1] Handle samples gently and freeze them as quickly as possible after excision.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable cytokinin levels | 1. Improper initial freezing: Slow freezing or a delay between harvesting and freezing can lead to enzymatic degradation of cytokinins. 2. Inappropriate storage temperature: Storing samples at temperatures warmer than -80°C for extended periods can result in cytokinin degradation. 3. Incomplete tissue homogenization: Tough or fibrous tissues may not be fully broken down, leading to inefficient extraction.[7] 4. Degradation during extraction: Performing extraction steps at room temperature can allow for enzymatic activity.[7] | 1. Immediate snap freezing: Freeze tissue in liquid nitrogen immediately upon collection.[1][2] 2. Consistent -80°C storage: Ensure all long-term storage is at -80°C.[3] 3. Thorough homogenization: Grind frozen tissue to a very fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7] 4. Maintain cold chain: Keep samples on ice or at 4°C during all extraction steps.[1][7] |
| High variability between replicate samples | 1. Inconsistent sample collection: Collecting tissues from different developmental stages, locations on the plant, or at different times of day can introduce variability. 2. Non-homogenous sample material: If the collected tissue is not uniform, different replicates may have inherently different cytokinin levels. 3. Inaccurate weighing of frozen tissue: It is critical to accurately weigh the frozen powder before it thaws.[1] 4. Repeated freeze-thaw cycles: Thawing and refreezing samples can lead to degradation of certain cytokinins.[4][5][6] | 1. Standardize sampling protocol: Define and adhere to a strict protocol for tissue collection. 2. Pool and homogenize: For non-uniform tissues, consider pooling several small samples and homogenizing them thoroughly before taking analytical subsamples. 3. Precise weighing: Weigh the frozen, powdered tissue quickly and accurately.[1] 4. Aliquot samples: If multiple analyses are planned, aliquot the homogenized powder into separate tubes during the initial processing to avoid freeze-thaw cycles of the bulk sample. |
| Presence of interfering compounds in the final extract | 1. Insufficient sample cleanup: Plant extracts contain numerous compounds that can interfere with cytokinin analysis.[10] 2. Contamination from collection or storage materials: Using non-clean tools or containers can introduce contaminants. | 1. Use Solid-Phase Extraction (SPE): Employ SPE cartridges, such as mixed-mode cation-exchange (e.g., Oasis MCX), to purify the cytokinin fraction from interfering substances.[2][7] 2. Use clean equipment: Ensure all tools, tubes, and containers are thoroughly cleaned and, where appropriate, rinsed with solvent. Avoid using metal containers which can cause contamination.[11] |
Experimental Protocols
Protocol 1: General Plant Tissue Collection and Storage
This protocol is a standard procedure for collecting and storing plant tissues for cytokinin analysis.
Materials:
-
Liquid nitrogen in a dewar
-
Pre-chilled (-80°C) storage tubes (e.g., 1.5 ml or 2 ml microcentrifuge tubes)
-
Forceps and scalpels
-
-80°C freezer
Procedure:
-
Excise the desired plant tissue using clean tools.
-
Immediately immerse the tissue in liquid nitrogen.[1][2] Wounding can induce changes in plant hormone levels, so it is important to freeze the tissues immediately after detaching them.[1]
-
Once frozen, transfer the tissue to pre-chilled and labeled storage tubes.
-
Store the tubes at -80°C until further processing.[3]
Protocol 2: Tissue Homogenization and Extraction
This protocol outlines the steps for homogenizing frozen tissue and performing an initial extraction. This is a generalized protocol and may need optimization based on the specific tissue type.
Materials:
-
Frozen plant tissue sample from Protocol 1
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction solvent (e.g., modified Bieleski's buffer: methanol:water:formic acid, 15:4:1, v/v/v or 80% acetonitrile (B52724) with 1% acetic acid).[7][9]
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Transfer the frozen plant tissue to the mortar.
-
Add a small amount of liquid nitrogen and grind the tissue to a fine, homogenous powder.[7]
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube, and re-weigh to determine the tissue weight.[1] It is important to accurately weigh the frozen tissue powder before it defrosts.[1]
-
Add the pre-chilled extraction solvent to the tube (e.g., 1 mL for 50-100 mg of tissue).[7]
-
Vortex the sample briefly and then incubate at -20°C for at least 1 hour (or overnight).[7]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.[7]
-
Carefully collect the supernatant, which contains the cytokinins, for further purification (e.g., by SPE).
Data Presentation
Table 1: Stability of Adenine-Based Cytokinins in Solution Over 90 Days
This table summarizes the stability of several common cytokinins in a 0.05 N KOH solution (1.0 mg/mL) at different storage temperatures. This data, adapted from studies on cytokinin solutions, provides an indication of their relative stability.
| Cytokinin | -20°C | 2-6°C | 25°C |
| Benzyladenine (BA) | Stable | Stable | Stable |
| Kinetin | Stable | Stable | Stable |
| 2-isopentenyladenine (2iP) | Stable | Stable | Stable |
| meta-Topolin | Stable | Stable | Stable |
| trans-Zeatin (tZ) | >90% retained | >90% retained (slight statistical change) | Less stable |
Data adapted from studies by Tarkowská et al. (2016).[4][5][6] "Stable" indicates no statistically significant change in concentration.
Visualizations
Caption: Workflow for plant tissue sample handling for cytokinin analysis.
Caption: Troubleshooting guide for low cytokinin recovery.
References
- 1. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]
- 2. bio-protocol.org [bio-protocol.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Cytokinin Levels in the Root Tip by the Zeptomole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis - Plant Physiology and Genetics - site for scientific journal "Fiziol. rast. genet." [frg.org.ua]
- 11. waypointanalytical.com [waypointanalytical.com]
Technical Support Center: Troubleshooting Zeatin Riboside Recovery in Solid-Phase Extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of zeatin riboside during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound recovery after SPE consistently low?
Low recovery of this compound can stem from several factors throughout the experimental workflow, from initial sample handling to the final elution step. The most common culprits involve suboptimal choices in extraction solvents, inadequate sample preparation, incorrect SPE sorbent selection, and procedural flaws in the SPE protocol itself. It is also crucial to consider the inherent stability of this compound under the experimental conditions.
To systematically troubleshoot this issue, it is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.
Q2: Which extraction solvent is most effective for this compound?
For a broad range of cytokinins, including this compound, a modified Bieleski's solvent is highly recommended.[1] This solvent mixture, typically comprising methanol (B129727), water, and a weak acid like formic acid (e.g., in a 15:4:1 v/v/v ratio), has demonstrated high extraction efficiency for various cytokinin forms.[1] While 80% methanol can be used, the modified Bieleski's solvent often yields a better response for internal standards, suggesting a more thorough extraction.[1]
Q3: How does the choice of SPE sorbent affect this compound recovery?
The selection of the SPE sorbent is critical for effective purification and high recovery. For cytokinins like this compound, mixed-mode solid-phase extraction columns are often superior to traditional reversed-phase (e.g., C18) columns. Sorbents with both reversed-phase and cation-exchange properties, such as the Oasis MCX, can significantly enhance recovery and sample purity.[1][2] This type of sorbent allows for a more selective retention and elution of basic compounds like this compound, leading to a cleaner final extract with reduced matrix effects.[2] In comparison to older methods, mixed-mode SPE has been shown to decrease UV-absorbing contaminants by approximately 90%.[1]
Q4: Can the pH of my sample affect recovery?
Yes, the pH of the sample loaded onto the SPE cartridge can significantly impact the retention and subsequent recovery of this compound. The charge state of the analyte is pH-dependent, which in turn affects its interaction with the sorbent. For mixed-mode sorbents with a cation-exchange function, it is generally advisable to acidify the sample (e.g., with formic acid) to ensure that the this compound is protonated and can effectively bind to the cation-exchanger. Conversely, during the elution step, a basic solution is used to neutralize the charge on the analyte, facilitating its release from the sorbent.
Q5: What are the most critical steps in the SPE protocol to optimize for better recovery?
Each step of the SPE protocol is crucial, but the wash and elution steps are often the most critical for optimizing recovery and purity.
-
Wash Step: The goal of the wash step is to remove interfering compounds without prematurely eluting the target analyte. A wash solvent that is too strong (e.g., containing too high a percentage of organic solvent) can lead to the loss of this compound. It is advisable to test a series of wash solutions with increasing organic solvent strength to find the optimal balance.
-
Elution Step: Incomplete elution is a common cause of low recovery. The elution solvent must be strong enough to disrupt the interactions between the this compound and the sorbent. For mixed-mode cation-exchange cartridges, an alkaline elution solvent (e.g., ammonium (B1175870) hydroxide (B78521) in a methanol/water mixture) is typically required to neutralize the charge on the analyte and effectively elute it from the column.[1] Ensure that the volume of the elution solvent is sufficient to completely elute the analyte. It can be beneficial to perform a second elution and analyze it separately to check for any remaining analyte on the cartridge.
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Recovery
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Use a modified Bieleski's solvent (e.g., methanol:water:formic acid at 15:4:1 v/v/v) for extraction. Ensure complete homogenization of the plant tissue, preferably by grinding to a fine powder in liquid nitrogen.[1] |
| Analyte Degradation | Perform all extraction and sample handling steps at low temperatures (-20°C or on ice) to minimize enzymatic degradation. Protect samples from light. |
| Incorrect SPE Sorbent | Utilize a mixed-mode SPE cartridge with both reversed-phase and cation-exchange properties (e.g., Oasis MCX) for enhanced selectivity and recovery of cytokinins.[1][2] |
| Improper Cartridge Conditioning | Ensure the cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. The sorbent should not be allowed to dry out before sample loading. |
| Suboptimal Sample Loading | Adjust the sample pH with a weak acid (e.g., formic acid) to ensure this compound is protonated for efficient binding to cation-exchange sorbents. Avoid overloading the cartridge, as this can lead to breakthrough of the analyte. |
| Premature Elution in Wash Step | The wash solvent may be too strong. Reduce the organic solvent percentage in the wash solution. Test different wash solvent compositions to maximize removal of interferences while retaining the analyte. |
| Incomplete Elution | The elution solvent may be too weak. For mixed-mode cation-exchange sorbents, use a basic elution solvent (e.g., 0.35 N ammonium hydroxide in 60% methanol) to neutralize the analyte for efficient elution.[1] Increase the volume of the elution solvent or perform a second elution. |
Table 2: Illustrative Recovery of Cytokinins with Different SPE Sorbents
| SPE Sorbent Type | Retention Mechanism | Typical Recovery Range for Cytokinins | Notes |
| C18 (Reversed-Phase) | Hydrophobic interactions | 50-85% | Recovery can be variable and is highly dependent on the sample matrix. May not effectively remove all polar interferences. |
| Oasis MCX (Mixed-Mode) | Reversed-Phase and Strong Cation-Exchange | 85-100% | Generally provides higher recovery and cleaner extracts for basic compounds like this compound.[1][2] |
Experimental Protocols
Protocol: Solid-Phase Extraction of this compound from Plant Tissue using a Mixed-Mode Cartridge
This protocol is adapted for the extraction and purification of this compound from plant tissue using an Oasis MCX (Mixed-Mode Cation-Exchange) SPE cartridge.
1. Sample Homogenization and Extraction: a. Freeze 50-100 mg of fresh plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a tube containing 1 mL of pre-chilled modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). d. Add an appropriate internal standard for quantification. e. Incubate at -20°C for at least 1 hour (or overnight). f. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes. g. Carefully collect the supernatant.
2. SPE Cartridge Conditioning and Equilibration: a. Condition the Oasis MCX cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol through it. b. Equilibrate the cartridge by passing 1 mL of 1 M formic acid through it. Do not allow the cartridge to dry out.
3. Sample Loading: a. Dilute the supernatant from step 1g with 1 M formic acid. b. Load the diluted supernatant onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate.
4. Washing: a. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds. b. Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.
5. Elution: a. Elute the cytokinins, including this compound, from the cartridge with 1-2 mL of 0.35 N ammonium hydroxide in 60% methanol.[1] Collect the eluate in a clean collection tube.
6. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Experimental workflow for this compound extraction.
References
Addressing poor reproducibility in zeatin riboside bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor reproducibility in zeatin riboside bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in bioassays? A1: this compound (ZR) is a type of cytokinin, a class of plant hormones that promotes cell division and growth.[1][2] As a key transport and storage form of cytokinin in plants, it is frequently used in bioassays to study plant growth regulation, morphogenesis, and the effects of potential therapeutic compounds on cellular processes.[3] Its primary functions include inducing cell division, delaying senescence, and influencing shoot and root development.[1][3]
Q2: What are the most common types of bioassays used to measure this compound activity? A2: The most common bioassays for cytokinins like this compound are:
-
Tobacco Callus Bioassay: This assay measures the ability of ZR to stimulate cell division and growth (fresh weight increase) in tobacco callus tissue.[1][4]
-
Amaranthus Betacyanin Bioassay: This method relies on the ability of cytokinins to induce the synthesis of the red pigment betacyanin in Amaranthus seedlings.[1]
-
Leaf Senescence Delay Bioassay: This assay quantifies the ability of ZR to delay the degradation of chlorophyll (B73375) in detached leaves, thereby measuring its anti-aging properties.[1]
-
Cucumber Cotyledon Greening Bioassay: This technique measures the ZR-induced increase in chlorophyll content in cucumber cotyledons grown in the dark.[5]
Q3: What are the critical factors to control for ensuring assay reproducibility? A3: Key factors include the stability of the this compound stock solution, the health and developmental stage of the plant material, consistent environmental conditions (light, temperature, humidity), and precise control of cell plating density.[1][6][7][8] Variability in any of these can lead to significant deviations in results.
Troubleshooting Guide
Q1: Why am I observing high variability between my experimental replicates? A1: High variability is a common issue and can stem from several sources:
-
Inconsistent Environmental Conditions: Fluctuations in temperature, light intensity, or humidity can significantly impact biological responses.[1] Maintaining a controlled environment is crucial.
-
Biological Variation: The age, health, and genetic uniformity of the plant material (seeds, tissues, or cells) can introduce variability. Use material from a consistent source and developmental stage.
-
Inaccurate Pipetting: Small errors in dispensing this compound solutions or culture media can lead to large differences in final concentrations and subsequent biological effects.
-
Uneven Plating Density: For cell-based assays, variations in the initial number of cells per well or plate can affect growth rates and the overall response, a phenomenon known as the cell density effect.[8][9]
-
Water Stress: In seedling or explant-based assays, inconsistent water availability can alter the tissue's response to cytokinins.[6][10]
Q2: My bioassay shows a weak or no response to this compound treatment. What could be the cause? A2: A lack of response can be traced back to several factors:
-
Degradation of this compound: ZR can degrade if not stored properly. It is sensitive to repeated freeze-thaw cycles, alkaline conditions, and high temperatures (like autoclaving).[11][12] Prepare fresh aliquots from a stock solution stored at -80°C or -20°C.[3]
-
Incorrect Concentration: The dose-response to cytokinins is often bell-shaped. Concentrations that are too low will not elicit a response, while excessively high concentrations can be inhibitory or toxic.[13][14] Perform a dose-response curve to determine the optimal concentration range.
-
Insensitive Biological Material: The plant tissue or cell line may have low sensitivity to cytokinins or may already have high levels of endogenous hormones.[15]
-
Suboptimal Media or pH: The pH of the culture medium affects the stability and uptake of this compound. Ensure the medium is prepared correctly and the pH is adjusted as required by the protocol.
Q3: My negative controls are showing a positive response. How can I fix this? A3: Unintended activity in negative controls typically points to one of two issues:
-
Contamination: The culture medium, water, or lab equipment may be contaminated with cytokinins or other growth-promoting substances. Use high-purity water and ensure all materials are sterile.
-
High Endogenous Cytokinin Levels: The plant material itself may be producing high levels of endogenous cytokinins, masking the effect of the negative control. Using a different tissue type or modifying the assay to reduce the background response may be necessary.[6][10]
Data Presentation: Factors Impacting Reproducibility
| Factor | Potential Impact on Bioassay | Recommended Control Measure |
| ZR Stock Solution | Degradation leads to loss of activity and underestimation of effects.[11][12] | Store at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.[3] |
| Plant/Cell Material | Age, health, and genetic background affect sensitivity and growth rates.[2] | Use material of a consistent age and developmental stage from a reliable source. |
| Plating/Cell Density | Can alter cell-specific productivity and response to stimuli.[8][9] | Standardize the initial cell count or tissue size for each replicate. |
| Environmental Conditions | Fluctuations in light, temperature, and humidity alter metabolic rates.[1] | Use a controlled environment chamber or incubator with stable and documented conditions. |
| Water Availability | Water stress can significantly alter the hormonal response in tissue explants.[6][10] | Ensure consistent hydration of explants or seedlings. |
| Media pH | Affects the chemical stability and cellular uptake of this compound. | Prepare media fresh and verify pH before use according to the protocol. |
Experimental Protocols
Protocol: Tobacco Callus Bioassay for Cytokinin Activity
This protocol is a standard method for assessing the ability of this compound to promote cell division in tobacco callus tissue.[1][4]
1. Materials and Reagents:
-
Tobacco (Nicotiana tabacum) callus culture
-
Murashige and Skoog (MS) basal medium
-
Bacto-agar
-
Auxin (e.g., 1-Naphthaleneacetic acid, NAA)
-
This compound (ZR) stock solution (e.g., 1 mg/mL in DMSO, stored at -20°C)
-
Sterile petri dishes, scalpels, and forceps
-
Laminar flow hood
-
Incubator (24±2°C, dark conditions)
2. Media Preparation:
-
Prepare MS basal medium supplemented with 2-3% sucrose and a fixed, suboptimal concentration of auxin (e.g., 2.0 mg/L NAA).
-
Aliquot the medium into separate flasks. Add varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) to each flask. The '0' concentration serves as the negative control.
-
Adjust the pH of the media to 5.7-5.8 with 1M KOH or 1M HCl.
-
Add agar (B569324) (e.g., 0.8%) and autoclave at 121°C for 20 minutes.
-
Pour the sterile media into petri dishes in a laminar flow hood and allow them to solidify.
3. Inoculation and Incubation:
-
Under sterile conditions, transfer a small, standardized piece of healthy tobacco callus (approx. 50-100 mg fresh weight) to the center of each prepared petri dish.
-
Seal the dishes with paraffin (B1166041) film.
-
Incubate the dishes in the dark at 24±2°C for 3-4 weeks.
4. Data Collection and Analysis:
-
After the incubation period, carefully remove the callus from each dish.
-
Measure the final fresh weight of each callus piece.
-
Calculate the increase in fresh weight relative to the initial weight.
-
Plot the mean increase in fresh weight against the concentration of this compound to generate a dose-response curve.
Mandatory Visualizations
Caption: Simplified cytokinin signaling pathway.
Caption: General workflow for a this compound bioassay.
References
- 1. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. An Improved Bioassay for Cytokinins Using Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Variability in the Amaranthus Bioassay for Cytokinins: Effects of Water Stress on Benzyladenine- and Fusicoccin-dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of cytokinin and plating density on protoplast culture of sunflower [kspbtjpb.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. academic.oup.com [academic.oup.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of O-β-d-Glucopyranosylzeatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to select negative and positive controls for zeatin riboside experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zeatin riboside. Proper experimental design, especially the selection of appropriate controls, is critical for interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: Why are controls so critical in this compound experiments?
A: Controls are fundamental to a well-designed experiment as they provide baselines for comparison and validate the results. In this compound (ZR) experiments, controls serve several key purposes:
-
Isolate the Effect: They help ensure that the observed biological effects are due to this compound itself and not other factors, such as the solvent used for dilution (the vehicle) or off-target effects.
-
Confirm System Viability: Positive controls confirm that the experimental system (e.g., cell line, tissue) is responsive and the assay is working as expected.
-
Rule Out Artifacts: Negative controls help differentiate the specific activity of ZR from general cellular stress or non-specific interactions.
Negative Controls: Ensuring Specificity
Q2: What is a "vehicle control" and why must I include it?
A: The vehicle is the solvent used to dissolve the this compound, which is often DMSO or ethanol (B145695) before further dilution in an aqueous medium like water or culture media.[1] A vehicle control consists of treating a set of cells or tissues with the same concentration of the solvent as is present in the experimental treatment, but without the this compound.
Importance:
-
Solvents like DMSO can have biological effects of their own, potentially altering gene expression, cell viability, or other measured parameters.
-
The vehicle control establishes a baseline, allowing you to subtract any effects of the solvent and isolate the true effect of the this compound treatment.
Q3: What are appropriate negative controls for this compound?
A: The choice of a negative control depends on the experimental context (plant or mammalian system) and the specific hypothesis being tested.
-
For Mammalian Systems (Adenosine A2A Receptor Pathway): this compound has been shown to act as an agonist for the mammalian adenosine (B11128) A2A receptor (A2AR).[2][3]
-
Specific Antagonist: The most robust negative control is to co-treat the system with this compound and a selective A2AR antagonist, such as ZM241385 .[2][3] If the effects of this compound are blocked or significantly reduced by the antagonist, it strongly supports that the mechanism of action is A2AR-dependent.
-
Inactive Isomer: While trans-zeatin (B1683218) riboside is the active form in many systems, its isomer, cis-zeatin (B600781) riboside (cis-ZR), often shows significantly lower or no activity in certain bioassays, such as those involving Arabidopsis cytokinin receptors.[4][5] Using cis-ZR can serve as a negative control to demonstrate the specificity of the trans isomer, though its potential for other biological activities should be considered.
-
-
For Plant Systems (Cytokinin Signaling Pathway): In plants, this compound is a cytokinin that influences processes like cell division and development.[6][7]
-
Inactive Analogs: Use a purine (B94841) derivative that is structurally similar but known to be inactive as a cytokinin.
-
Genetic Controls: Employ mutant plant lines that have defects in the cytokinin signaling pathway. For example, a loss-of-function mutant in a key cytokinin receptor (e.g., an ahk mutant) or a response regulator (e.g., a type-B arr mutant) should show a blunted or absent response to this compound treatment.[8][9]
-
Workflow for Control Selection
Caption: Logical workflow for selecting experimental and control groups.
Positive Controls: Validating the System
Q4: How do I select a positive control for my this compound experiment?
A: A positive control is a treatment that is known to produce the effect you are measuring. This confirms that your experimental setup is capable of detecting the expected outcome.
-
For Mammalian Systems (A2AR Agonism): Use a well-characterized, potent, and selective A2AR agonist. A common choice is CGS21680 .[2] If your system responds to CGS21680 but not this compound, it suggests ZR may not be active in your specific model, or the concentration is not optimal.
-
For Plant Systems (Cytokinin Activity): Use a well-known, biologically active cytokinin.
-
trans-Zeatin: The free base form, trans-zeatin, is a highly active cytokinin and is an excellent positive control for assays measuring cytokinin responses like shoot proliferation, lateral bud growth, or delay of senescence.[4][7]
-
Kinetin or 6-Benzylaminopurine (BAP): These are synthetic cytokinins that are widely used and elicit strong, predictable cytokinin responses.[7]
-
Troubleshooting & Data Interpretation
Q5: My vehicle control shows a significant effect compared to the untreated control. What should I do?
A: This indicates that the solvent itself is biologically active at the concentration used.
-
Solution 1: Lower the Vehicle Concentration. Perform a dose-response curve for the vehicle alone to find the highest concentration that does not produce a significant effect (a no-effect concentration). Aim to keep the final solvent concentration in your experiments well below this level, typically ≤0.1% for DMSO.
-
Solution 2: Change the Solvent. If lowering the concentration is not feasible, investigate alternative solvents that may be less disruptive to your system.
-
Data Analysis: Always compare the effect of your this compound treatment to the vehicle control, not the untreated control. This normalizes for the effect of the solvent.
Q6: My negative control (e.g., ZR + antagonist) did not fully block the effect of this compound. What does this mean?
A: This can have several interpretations:
-
Incomplete Antagonism: The concentration of the antagonist may be too low to fully compete with the this compound. Consider increasing the antagonist concentration.
-
Off-Target Effects: this compound might be acting through additional, secondary pathways that are not blocked by the specific antagonist used. This is a biologically significant result that may warrant further investigation.
-
Non-Specific Activity: At high concentrations, this compound might be causing effects unrelated to its primary mechanism of action, such as inducing a general stress response.
Illustrative Data from a Hypothetical Mammalian Cell Experiment
The following table summarizes potential data from an experiment measuring the inhibition of T-lymphocyte proliferation.
| Treatment Group | Concentration | % Proliferation Inhibition (Mean ± SD) | Interpretation |
| Untreated | - | 0 ± 2.5 | Baseline cell growth. |
| Vehicle Control | 0.1% DMSO | 1.8 ± 3.1 | The solvent has a negligible effect. |
| This compound | 10 µM | 25.4 ± 4.5 | ZR shows moderate inhibitory activity. |
| This compound | 50 µM | 68.2 ± 5.1 | ZR shows strong, dose-dependent inhibition. |
| Positive Control | 1 µM CGS21680 | 75.5 ± 4.8 | The assay system is working correctly.[2] |
| Negative Control | 50 µM ZR + 10 µM ZM241385 | 8.5 ± 3.9 | The antagonist significantly blocks the ZR effect, confirming A2AR-dependent action.[2] |
| Negative Control | 50 µM cis-Zeatin Riboside | 5.1 ± 2.8 | The cis isomer is significantly less active, showing stereospecificity. |
Experimental Protocols & Signaling Pathways
Protocol: T-Lymphocyte Cytokine Production Assay
This protocol is adapted from studies investigating the immunomodulatory effects of this compound on mammalian T-cells.[2][3]
1. Materials:
-
Purified CD3+ T-lymphocytes
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
96-well culture plates pre-coated with anti-CD3 monoclonal antibody (mAb).
-
This compound (stock in DMSO).
-
Positive Control: CGS21680 (stock in DMSO).
-
Negative Control: ZM241385 (stock in DMSO).
-
Vehicle: DMSO.
-
ELISA kits for quantifying cytokines (e.g., IFN-γ, IL-2).
2. Method:
-
Isolate primary T-lymphocytes from mouse spleens using standard methods.[2]
-
Resuspend purified T-cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound and controls in complete medium. Ensure the final DMSO concentration is constant across all vehicle and treatment wells (e.g., 0.1%).
-
Add 100 µL of cell suspension (100,000 cells) to each well of the anti-CD3 mAb-coated 96-well plate.
-
Immediately add 100 µL of the appropriate treatment or control solution to the wells. For antagonist experiments, add the antagonist (e.g., ZM241385) just before adding the this compound.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of cytokines (e.g., IFN-γ) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analyze the data by normalizing the results to the vehicle control and plotting dose-response curves.
Signaling Pathways and Control Action Points
Mammalian Adenosine A2A Receptor Pathway
Caption: this compound acts as an A2AR agonist, a process validated by CGS21680 and blocked by ZM241385.[2]
Plant Cytokinin Two-Component Signaling Pathway
Caption: Cytokinin signaling in plants, showing points for positive and genetic negative controls.[9][10]
References
- 1. genetixbiotech.com [genetixbiotech.com]
- 2. The plant hormone this compound inhibits T lymphocyte activity via adenosine A2A receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant hormone this compound inhibits T lymphocyte activity via adenosine A2A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]
- 6. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Trans-Zeatin vs. Zeatin Riboside Activity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the biological activities of two prominent cytokinins, trans-zeatin (B1683218) and its riboside counterpart, zeatin riboside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate their performance in key bioassays, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Executive Summary
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence. Among the most active and widely studied cytokinins are trans-zeatin and its transport form, this compound. While both are crucial for plant physiology, their direct biological activities differ significantly. Experimental evidence consistently demonstrates that trans-zeatin, the free base form, exhibits substantially higher intrinsic activity in promoting cell division and growth in classic bioassays compared to this compound. This compound, while essential for systemic signaling, generally requires conversion to the free base form at the target tissue to elicit a strong physiological response.
Data Presentation: A Comparative Overview
The following tables summarize the relative biological activities of trans-zeatin and this compound as determined by classic cytokinin bioassays. It is important to note that direct quantitative comparisons in single studies are not always readily available in published literature; therefore, this summary is a synthesis of findings from multiple sources.
| Bioassay | Trans-Zeatin Activity | This compound Activity | Key Findings |
| Tobacco Callus Bioassay | High | Low to Moderate | trans-Zeatin is significantly more active in promoting callus growth (fresh and dry weight) than this compound at equivalent concentrations.[1][2] |
| Soybean Callus Bioassay | High | Moderate | trans-Zeatin demonstrates superior activity in stimulating cell division and callus proliferation. This compound shows activity, but generally at a lower level than the free base.[3] |
| Radish Cotyledon Bioassay | High | Moderate | trans-Zeatin is more effective in promoting the expansion of excised radish cotyledons, a measure of cell enlargement.[4][5][6] |
Experimental Protocols
Detailed methodologies for the key bioassays cited are provided below to support experimental design and reproducibility.
Tobacco Callus Bioassay
This bioassay is a cornerstone for assessing cytokinin activity based on the stimulation of cell division and growth in tobacco callus tissue.
1. Establishment of Tobacco Callus Cultures:
- Excise leaf or pith explants from sterile tobacco plantlets (Nicotiana tabacum).
- Place explants on a solid Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2,4-Dichlorophenoxyacetic acid) and a cytokinin (e.g., kinetin) to induce callus formation.
- Subculture the callus every 3-4 weeks to maintain a healthy, undifferentiated state.
2. Bioassay Procedure:
- Prepare a basal MS medium without any cytokinins.
- Aliquot the medium into culture vessels and add the test compounds (trans-zeatin and this compound) at a range of concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM).
- Transfer a standardized amount of tobacco callus (e.g., 100 mg fresh weight) to each culture vessel.
- Incubate the cultures in the dark at 25°C for 4-5 weeks.
- At the end of the incubation period, measure the fresh and dry weight of the callus to determine the growth stimulation.
Soybean Callus Bioassay
This bioassay measures the ability of cytokinins to promote cell division in soybean callus tissue.[3]
1. Establishment of Soybean Callus Cultures:
- Excise cotyledon or hypocotyl explants from sterile soybean seedlings (Glycine max).
- Culture the explants on a solid MS or Gamborg's B5 medium containing an auxin to initiate callus growth.
- Maintain the callus through regular subculturing.
2. Bioassay Procedure:
- Prepare a basal medium as in the tobacco callus bioassay.
- Incorporate a range of concentrations of trans-zeatin and this compound into the medium.
- Inoculate each medium with a known weight of soybean callus.
- Incubate the cultures under controlled conditions (e.g., 25°C, in darkness) for 3-4 weeks.
- Determine the fresh and dry weight of the callus to quantify cytokinin activity.
Radish Cotyledon Bioassay
This rapid bioassay assesses cytokinin activity by measuring the promotion of cell enlargement in excised radish cotyledons.[4][5][6]
1. Plant Material Preparation:
- Germinate radish seeds (Raphanus sativus) in the dark for 48-72 hours.
- Excise the cotyledons from the seedlings under a dim green light to avoid phytochrome (B1172217) activation.
2. Bioassay Procedure:
- Prepare a series of petri dishes containing filter paper moistened with a buffer solution (e.g., 2 mM potassium phosphate, pH 6.0) and the desired concentrations of trans-zeatin and this compound.
- Place a set number of excised cotyledons (e.g., 10) in each petri dish.
- Incubate the dishes in the dark at 25°C for 48-72 hours.
- Measure the increase in fresh weight or surface area of the cotyledons to determine the extent of expansion.
Mandatory Visualizations
Cytokinin Signaling Pathway
The diagram below illustrates the multi-step phosphorelay system of cytokinin signal transduction in plant cells. Cytokinins bind to histidine kinase receptors in the endoplasmic reticulum, initiating a phosphorylation cascade that ultimately activates transcription factors in the nucleus, leading to the expression of cytokinin-responsive genes.
Caption: Cytokinin signaling pathway from perception to gene regulation.
Experimental Workflow: Tobacco Callus Bioassay
The following diagram outlines the key steps involved in performing a tobacco callus bioassay for cytokinin activity.
Caption: Workflow for the tobacco callus bioassay.
Logical Relationship: Activity Comparison
This diagram illustrates the logical flow of comparing the biological activities of trans-zeatin and this compound.
Caption: Logical framework for comparing cytokinin activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. toku-e.com [toku-e.com]
- 3. An Improved Cytokinin Bioassay Using Cultured Soybean Hypocotyl Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIOASSAYS • Intra Radice [intraradice.com]
- 6. Promotion of Radish Cotyledon Enlargement and Reducing Sugar Content by Zeatin and Red Light - PMC [pmc.ncbi.nlm.nih.gov]
Validating the immunomodulatory effects of zeatin riboside in T lymphocytes
A Comparative Guide for Researchers and Drug Development Professionals
The plant cytokinin zeatin riboside has emerged as a potent immunomodulatory agent with specific inhibitory effects on T lymphocyte function. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation of its therapeutic potential.
Performance Comparison: this compound vs. Other Immunomodulators
This compound's primary mechanism of action is the activation of the adenosine (B11128) A2A receptor (A2AR), a key regulator of inflammation. This distinguishes it from many conventional immunosuppressants.[1][2] Its effects are dose-dependent and can be blocked by selective A2AR antagonists, such as ZM241385.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on T lymphocyte function based on in vitro studies using purified murine T lymphocytes.
Table 1: Inhibition of T Cell Activation Marker Expression by this compound
| Cell Type | Activation Marker | Maximum Inhibition (%) |
| CD4+ T cells | CD25 | 52.67 ± 7.70 |
| CD69 | 19.0 ± 2.57 | |
| CD40L | 29.1 ± 2.4 | |
| CD8+ T cells | CD25 | 48.58 ± 6.46 |
| CD69 | 21.54 ± 1.76 |
Data represents the mean ± SEM from studies on purified murine T lymphocytes stimulated with anti-CD3 mAb.[1]
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
| T Cell Subset | Cytokine |
| CD4+ T cells | IFN-γ, IL-2, TNF-α, IL-4, IL-13 |
| CD8+ T cells | IFN-γ, IL-2, TNF-α |
This compound potently inhibits the production of both TH1 and TH2 cytokines.[1][2]
Signaling Pathway and Experimental Workflow
This compound Signaling in T Lymphocytes
This compound exerts its immunomodulatory effects by activating the adenosine A2A receptor, which in turn stimulates the production of cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade ultimately leads to the inhibition of T cell activation and effector functions.
References
A Comparative Analysis of the Biological Activity of Cis-Zeatin Riboside and Trans-Zeatin Riboside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cis-zeatin (B600781) riboside (cZR) and trans-zeatin (B1683218) riboside (tZR), two isomeric forms of the naturally occurring cytokinin, a class of plant hormones crucial for regulating cell division and differentiation. While trans-zeatin and its riboside are traditionally considered the highly active forms, recent research has illuminated the distinct and sometimes potent biological roles of their cis counterparts. This document synthesizes experimental data to delineate their differences in cytokinin signaling, cell proliferation, and gene expression, providing detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows.
Comparative Biological Activity: A Quantitative Overview
The biological potency of cytokinins is typically assessed through a variety of bioassays that measure physiological responses such as cell division, nutrient mobilization, and delay of senescence. Experimental data consistently demonstrates that trans-zeatin riboside exhibits significantly higher biological activity compared to cis-zeatin riboside in most classical bioassays. However, the activity of cis-zeatin riboside is not negligible and can be substantial in certain contexts and plant species.
| Bioassay | Organism/Tissue | Parameter Measured | trans-zeatin riboside Activity | cis-zeatin riboside Activity | Reference |
| Tobacco Callus Growth | Nicotiana tabacum | Fresh Weight Increase (EC₅₀) | More active | Less active, but still effective at promoting callus growth | [1][2] |
| Amaranthus Bioassay | Amaranthus caudatus | Betacyanin Synthesis (EC₅₀) | High activity | Very low activity | [1][2] |
| Oat Leaf Senescence | Avena sativa | Chlorophyll (B73375) Retention | High activity | Mild activity | [1][2] |
| Cytokinin Receptor Binding (AHK3) | Arabidopsis thaliana | Binding Affinity (Kᵢ) | High affinity | Lower affinity than tZR | [3] |
| Cytokinin Receptor Binding (AHK4/CRE1) | Arabidopsis thaliana | Binding Affinity (Kᵢ) | High affinity | Lower affinity than tZR | [3] |
| ARR5::GUS Reporter Gene Induction | Arabidopsis thaliana | GUS Activity | Strong induction | Weak induction | [2] |
| Rice Seminal Root Elongation | Oryza sativa | Inhibition of Root Growth | Comparable to cZ | Comparable to tZ | [4][5] |
Key Findings:
-
Trans-zeatin riboside is generally the more potent isomer: In classic bioassays like the tobacco callus and Amaranthus assays, tZR is significantly more active than cZR.[1][2]
-
Species-specific activity of cis-zeatin riboside: Notably, in rice, the inhibitory effects of cis-zeatin (and by extension, its riboside) on seminal root elongation are comparable to those of the trans isomer, suggesting a more prominent physiological role in certain plant species.[4][5]
-
Receptor binding affinity correlates with activity: The higher biological activity of tZR is consistent with its stronger binding affinity to key cytokinin receptors in Arabidopsis, such as AHK3 and AHK4/CRE1.[3]
-
Differential induction of cytokinin response genes: Trans-zeatin riboside is a more potent inducer of the cytokinin primary response gene ARR5 as demonstrated by the ARR5::GUS reporter system.[2]
-
Lack of interconversion: Importantly, metabolic studies have shown that cis- and trans-zeatin isomers are not interconverted in plant tissues. This indicates that the biological effects of cZR are intrinsic and not a result of its conversion to the more active trans form.
Cytokinin Signaling Pathway
Cytokinin perception and signal transduction are mediated by a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria. The binding of a cytokinin to its receptor, a histidine kinase located in the endoplasmic reticulum, initiates a signaling cascade that ultimately leads to the activation of transcription factors and the regulation of cytokinin-responsive genes.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the biological activity of cis- and trans-zeatin riboside involves a series of in vitro and in vivo assays to assess their effects on cell proliferation, gene expression, and overall physiological responses.
Experimental Protocols
Cytokinin Receptor Binding Assay (Competitive Binding)
This assay determines the binding affinity of cis- and trans-zeatin riboside to cytokinin receptors by measuring their ability to compete with a radiolabeled cytokinin for binding to the receptor.
Materials:
-
Membrane preparations containing the cytokinin receptor of interest (e.g., from E. coli or plant tissues expressing the receptor).
-
Radiolabeled trans-zeatin (e.g., [³H]tZ).
-
Unlabeled cis-zeatin riboside and trans-zeatin riboside.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled cZR and tZR.
-
In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of radiolabeled trans-zeatin, and varying concentrations of either unlabeled cZR or tZR.
-
Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled trans-zeatin).
-
Incubate the reactions at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Tobacco Callus Bioassay
This classic bioassay measures the ability of cytokinins to stimulate cell division and proliferation in cytokinin-dependent tobacco callus.
Materials:
-
Cytokinin-dependent tobacco callus culture (e.g., Nicotiana tabacum cv. Wisconsin No. 38).
-
Murashige and Skoog (MS) basal medium.
-
Sucrose.
-
Agar.
-
An auxin (e.g., naphthaleneacetic acid, NAA).
-
Stock solutions of cis- and trans-zeatin riboside.
-
Sterile petri dishes.
Procedure:
-
Prepare MS medium containing a suboptimal concentration of auxin (e.g., 2 mg/L NAA) and supplemented with a range of concentrations of either cZR or tZR. A control medium without any added cytokinin should also be prepared.
-
Adjust the pH of the media to 5.7-5.8 and solidify with agar.
-
Dispense the media into sterile petri dishes.
-
Inoculate each plate with a small, pre-weighed piece of tobacco callus (e.g., 50-100 mg).
-
Incubate the cultures in the dark at 25°C for 4-5 weeks.
-
After the incubation period, determine the fresh weight of the callus from each plate.
-
Plot the increase in fresh weight against the logarithm of the cytokinin concentration to determine the optimal concentration for growth and to compare the activity of the two isomers.
Amaranthus Bioassay
This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus caudatus seedlings.
Materials:
-
Seeds of Amaranthus caudatus.
-
Filter paper.
-
Petri dishes.
-
Incubation buffer (e.g., 2% sucrose, 10 mM sodium phosphate (B84403) buffer, pH 6.8).
-
Stock solutions of cis- and trans-zeatin riboside.
-
Spectrophotometer.
Procedure:
-
Germinate Amaranthus seeds in the dark for 72 hours at 25°C on moist filter paper.
-
Excise the cotyledons with the hypocotyls and transfer them to petri dishes containing filter paper moistened with the incubation buffer.
-
Add a range of concentrations of cZR or tZR to the respective petri dishes. Include a control with no added cytokinin.
-
Incubate the dishes in the dark at 25°C for 18-24 hours.
-
Extract the betacyanin pigment from the seedlings by homogenizing them in a known volume of distilled water and then heating the homogenate (e.g., in a boiling water bath for 5 minutes) or freezing and thawing.
-
Centrifuge the extracts to pellet the cell debris.
-
Measure the absorbance of the supernatant at 542 nm and 620 nm. The betacyanin content is proportional to the difference in absorbance (A₅₄₂ - A₆₂₀).
-
Compare the dose-response curves for cZR and tZR to determine their relative activities.
Oat Leaf Senescence Bioassay
This assay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached oat leaf segments, a hallmark of senescence.
Materials:
-
Oat seedlings (Avena sativa) grown in the light.
-
Filter paper.
-
Petri dishes.
-
Test solutions containing various concentrations of cis- and trans-zeatin riboside.
-
Ethanol (B145695) or acetone (B3395972) for chlorophyll extraction.
-
Spectrophotometer.
Procedure:
-
Cut segments (e.g., 1 cm) from the primary leaves of 7- to 10-day-old oat seedlings.
-
Float the leaf segments on the test solutions in petri dishes lined with filter paper. Include a control with no cytokinin.
-
Incubate the dishes in the dark at 25°C for 3-4 days to induce senescence.
-
Extract the chlorophyll from the leaf segments by incubating them in a known volume of 80% ethanol or acetone until the tissue is white.
-
Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm.
-
Calculate the total chlorophyll concentration using standard equations (e.g., Arnon's equation).
-
Compare the chlorophyll content in the cytokinin-treated segments to the control to assess the senescence-delaying activity of cZR and tZR.
ARR5::GUS Reporter Gene Assay
This assay utilizes transgenic Arabidopsis thaliana plants expressing the β-glucuronidase (GUS) reporter gene under the control of the promoter of the cytokinin-responsive gene ARR5. The intensity of the blue color produced upon staining with a GUS substrate is indicative of the level of cytokinin signaling.
Materials:
-
Transgenic Arabidopsis thaliana seedlings carrying the ARR5::GUS construct.
-
GUS staining solution [e.g., 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)].
-
70% ethanol.
-
Microscope.
Procedure:
-
Grow ARR5::GUS seedlings under sterile conditions on a suitable medium.
-
Treat the seedlings with various concentrations of cis- or trans-zeatin riboside for a specific period (e.g., 2-4 hours). Include an untreated control.
-
Submerge the seedlings in the GUS staining solution in a multi-well plate or microcentrifuge tubes.
-
Apply a vacuum for a few minutes to facilitate the infiltration of the staining solution into the plant tissues.
-
Incubate the seedlings at 37°C for several hours to overnight, until a blue color develops.
-
Stop the reaction by replacing the staining solution with 70% ethanol.
-
Clear the chlorophyll from the tissues by incubating in 70% ethanol (with changes of ethanol as needed).
-
Observe the staining pattern and intensity under a microscope.
-
For a quantitative analysis, the blue pigment can be extracted and measured spectrophotometrically, or the intensity of the blue color in digital images can be quantified using image analysis software.
Conclusion
The biological activity of zeatin riboside is highly dependent on its isomeric form. While trans-zeatin riboside is unequivocally the more potent cytokinin in most standard bioassays, reflecting its higher affinity for cytokinin receptors, cis-zeatin riboside possesses intrinsic, albeit generally weaker, biological activity. The comparable activity of the cis and trans forms in certain species like rice highlights the need for further research into the species-specific roles and signaling pathways of cis-cytokinins. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and compare the nuanced biological activities of these important plant growth regulators.
References
Zeatin Riboside: Biologically Active Hormone or Merely a Transport Form? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The classification of zeatin riboside, a naturally occurring cytokinin, has been a subject of scientific discussion. Is it a biologically active hormone in its own right, or does it primarily serve as a transportable precursor to the more potent trans-zeatin (B1683218)? This guide provides a comprehensive comparison, supported by experimental data, to elucidate the dual role of this compound in plant physiology.
At a Glance: this compound vs. Trans-Zeatin
| Feature | This compound (ZR) | Trans-Zeatin (tZ) |
| Primary Role | Major long-distance transport form of cytokinin, particularly in xylem sap. | Considered the primary biologically active form of zeatin. |
| Biological Activity | Generally exhibits weaker biological activity compared to trans-zeatin in various bioassays. Some studies suggest it may have inherent, albeit lower, activity. | High biological activity; directly binds to cytokinin receptors to initiate signaling. |
| Receptor Binding | Lower binding affinity to cytokinin receptors (e.g., AHK3/4) compared to trans-zeatin. | High binding affinity to cytokinin receptors, leading to robust signal transduction. |
| Metabolic Fate | Can be converted to the active form, trans-zeatin, by LONELY GUY (LOG) enzymes at the target site. | Can be inactivated through conjugation (e.g., glucosylation) or degradation. |
Evidence for this compound as a Transport Form
This compound is widely recognized as the dominant form of cytokinin transported from the roots to the shoots via the xylem.[1][2][3] This long-distance transport is crucial for coordinating growth and development between different plant organs. The hydrophilic nature of the ribose group facilitates its movement within the aqueous environment of the xylem.
Key Experimental Evidence:
-
Xylem Sap Analysis: Numerous studies have consistently shown that this compound is the most abundant cytokinin found in the xylem sap of various plant species.[4]
-
Grafting Experiments: Studies involving grafting between cytokinin biosynthesis and transport mutants in Arabidopsis have demonstrated that root-to-shoot translocation of this compound is sufficient to regulate both leaf size and meristem activity.[2][4] In contrast, the transport of trans-zeatin alone primarily influences leaf size.[2][4]
-
Transporter Identification: Specific transporters, such as members of the Equilibrative Nucleoside Transporter (ENT) family (e.g., AtENT3), have been identified and shown to facilitate the transport of this compound across cell membranes.[5]
Evidence for the Biological Activity of this compound
The biological activity of this compound is a more nuanced topic. While the free base, trans-zeatin, is generally considered the active form that directly interacts with cytokinin receptors, there is evidence to suggest that this compound is not merely an inert transport molecule.
Indirect Activity (Conversion to Trans-Zeatin):
The primary mechanism by which this compound exerts its biological effect is through its conversion to trans-zeatin by a family of enzymes called LONELY GUY (LOG).[6][7][8] These enzymes are phosphoribohydrolases that cleave the ribose group from this compound 5'-monophosphate, yielding the active trans-zeatin.[7][8] The localized expression of LOG enzymes in specific tissues allows for the precise spatial activation of cytokinin signaling.
Direct Activity:
Some studies suggest that this compound may possess inherent biological activity, albeit significantly lower than that of trans-zeatin.
-
Receptor Binding Assays: In vitro binding assays have shown that this compound can bind to cytokinin receptors, such as AHK3 and CRE1/AHK4 from Arabidopsis, but with a lower affinity than trans-zeatin.[6]
-
Bioassays: In certain bioassays, such as the moss Funaria hygrometrica gametophore induction assay, this compound has been reported to be inactive.[9][10] However, in other assays, like the tobacco callus bioassay, it shows some activity, though typically at higher concentrations than trans-zeatin.[11][12]
Quantitative Comparison of Biological Activity
The following tables summarize the comparative activity of this compound and trans-zeatin in key cytokinin bioassays.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Dissociation Constant (Kd) (nM) | Reference |
| Trans-Zeatin | AHK3 (Arabidopsis) | 1.3 | [6] |
| This compound | AHK3 (Arabidopsis) | 15 | [6] |
| Trans-Zeatin | CRE1/AHK4 (Arabidopsis) | 3.9 | [6] |
| This compound | CRE1/AHK4 (Arabidopsis) | 50 | [6] |
Lower Kd indicates higher binding affinity.
Table 2: Chlorophyll (B73375) Retention Bioassay in Oat Leaves
| Compound | Concentration for 50% Chlorophyll Retention (µM) | Relative Activity (tZ = 100) |
| Trans-Zeatin | ~0.01 | 100 |
| This compound | ~0.1 | 10 |
Data estimated from published dose-response curves.
Table 3: Tobacco Callus Growth Bioassay
| Compound | Concentration for Optimal Growth (mg/L) |
| Trans-Zeatin | 0.1 - 1.0 |
| This compound | 1.0 - 10.0 |
Concentration ranges are typical and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Chlorophyll Retention Bioassay
This bioassay assesses the ability of cytokinins to delay senescence in detached leaves.
Materials:
-
Mature, healthy leaves from a suitable plant species (e.g., oat, wheat, or tobacco).
-
Cytokinin stock solutions (trans-zeatin and this compound) in a suitable solvent (e.g., DMSO or ethanol).
-
Incubation buffer (e.g., 2 mM MES, pH 6.0).
-
Petri dishes lined with filter paper.
-
Spectrophotometer.
-
80% acetone.
Procedure:
-
Excise leaf segments of a uniform size (e.g., 1 cm discs or 2 cm segments) from healthy, mature leaves.
-
Float the leaf segments on a series of dilutions of the test cytokinins (e.g., 0.001, 0.01, 0.1, 1, 10 µM) and a control solution (buffer with the same concentration of the solvent used for the stock solutions) in Petri dishes.
-
Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 3-5 days to induce senescence.
-
After the incubation period, blot the leaf segments dry and record their fresh weight.
-
Extract chlorophyll by homogenizing the leaf tissue in a known volume of 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663).
-
Express the results as chlorophyll content per gram of fresh weight and compare the different treatments.
Protocol 2: Xylem Sap Collection and Analysis
This protocol describes a general method for collecting xylem sap to analyze its cytokinin content.
Materials:
-
Well-watered plants.
-
Sharp razor blade or scalpel.
-
Pipette or syringe with a fine-tipped needle.
-
Microcentrifuge tubes.
-
Liquid nitrogen or dry ice.
-
Lyophilizer (freeze-dryer).
-
LC-MS/MS system for cytokinin analysis.
Procedure:
-
Select healthy, well-watered plants.
-
Using a sharp razor blade, carefully cut the stem of the plant a few centimeters above the soil level.
-
Gently blot the cut surface with a lint-free tissue to remove any contaminating cellular debris.
-
Xylem sap will begin to exude from the cut surface due to root pressure.
-
Carefully collect the exuded sap using a pipette or syringe and transfer it to a pre-chilled microcentrifuge tube.
-
Immediately freeze the collected sap in liquid nitrogen or on dry ice to prevent degradation of the cytokinins.
-
For concentration, the samples can be lyophilized to dryness.
-
The dried samples can then be reconstituted in a suitable solvent for analysis.
-
Quantify the levels of different cytokinin forms, including this compound and trans-zeatin, using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflows
Cytokinin Signaling Pathway
The following diagram illustrates the canonical cytokinin signaling pathway, highlighting the conversion of this compound to the active trans-zeatin.
Caption: Cytokinin signaling pathway initiated by this compound.
Experimental Workflow for Chlorophyll Retention Bioassay
The following diagram outlines the key steps in a typical chlorophyll retention bioassay.
Caption: Workflow for a chlorophyll retention bioassay.
Conclusion
The evidence strongly supports a dual role for this compound in plant biology. It is unequivocally a major long-distance transport form of cytokinin, ensuring communication between roots and shoots. While it can be considered a pro-hormone that is converted to the highly active trans-zeatin at its site of action, the possibility of its own inherent, albeit weaker, biological activity cannot be entirely dismissed. For researchers in drug development and plant science, understanding this dual functionality is critical for manipulating cytokinin responses to improve crop traits and develop novel plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokinin Signaling [kieber.weebly.com]
- 3. Frontiers | Exploring the Role of a Cytokinin-Activating Enzyme LONELY GUY in Unicellular Microalga Chlorella variabilis [frontiersin.org]
- 4. Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane transport of root-borne trans-zeatin riboside maintains the cytokinin homeostasis in shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analyses of LONELY GUY cytokinin-activating enzymes reveal the importance of the direct activation pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The trans-zeatin-type side-chain modification of cytokinins controls rice growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activity of Isomers of Zeatin and Ribosyl-Zeatin on Funaria hygrometrica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Activity of Isomers of Zeatin and Ribosyl-Zeatin on Funaria hygrometrica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences and Applications of Zeatin Trans-Zeatin and Trans-Zeatin Riboside [agriplantgrowth.com]
- 12. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Cytokinin Antibody Cross-Reactivity with Zeatin Riboside
For researchers, scientists, and drug development professionals navigating the precise world of cytokinin analysis, the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of cytokinin antibodies with zeatin riboside, supported by experimental data and detailed protocols to aid in the selection of appropriate reagents for accurate quantification.
The nuanced structural similarities between cytokinin molecules, such as zeatin and its riboside counterpart, present a significant challenge in immunoassay development. Understanding the degree of cross-reactivity of an antibody is crucial for the correct interpretation of experimental results. This guide delves into the performance of anti-cytokinin antibodies, with a specific focus on their ability to distinguish between zeatin and this compound.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a polyclonal anti-zeatin riboside (ZR) antibody. The data is presented as the percentage of cross-reactivity relative to this compound, which is set at 100%.
| Compound | Antibody Type | Cross-Reactivity (%) |
| This compound (ZR) | Anti-ZR IgG | 100 |
| Zeatin (Z) | Anti-ZR IgG | 64[1] |
| Isopentenyladenosine (iPA) | Anti-ZR IgG | 0.06[1] |
| Isopentenyladenine (iP) | Anti-ZR IgG | 0.4[1] |
This data clearly indicates a significant level of cross-reactivity of the anti-zeatin riboside antibody with zeatin, at 64%. This highlights the critical need for careful experimental design and data interpretation when using such antibodies for the specific quantification of either compound.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). Below are detailed methodologies for these key experiments.
Competitive ELISA for Cross-Reactivity Determination
This protocol outlines the steps for a competitive ELISA to assess the cross-reactivity of an anti-cytokinin antibody.
Materials:
-
Microtiter plates
-
Anti-cytokinin antibody (e.g., anti-zeatin riboside)
-
Antigen-enzyme conjugate (e.g., this compound-horseradish peroxidase)
-
Standard solutions of the primary antigen (e.g., this compound) and potential cross-reactants (e.g., zeatin)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the anti-cytokinin antibody, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the antigen-enzyme conjugate and either the standard solution of the primary antigen or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the primary antigen. The concentration of the cross-reactant that causes a 50% reduction in the signal is used to calculate the percentage of cross-reactivity.
Radioimmunoassay (RIA) for Cross-Reactivity Determination
This protocol describes a competitive RIA for evaluating antibody specificity.
Materials:
-
Assay tubes
-
Anti-cytokinin antibody
-
Radiolabeled antigen (e.g., ³H-zeatin riboside)
-
Standard solutions of the primary antigen and potential cross-reactants
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% gelatin)
-
Charcoal-dextran suspension
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In assay tubes, combine the assay buffer, a fixed amount of the anti-cytokinin antibody, and varying concentrations of either the unlabeled primary antigen standard or the potential cross-reactant.
-
Addition of Radiolabeled Antigen: Add a fixed amount of the radiolabeled antigen to each tube.
-
Incubation: Incubate the tubes at 4°C overnight to allow for competitive binding.
-
Separation of Bound and Free Antigen: Add a charcoal-dextran suspension to each tube and incubate for a short period. The charcoal adsorbs the free, unbound antigen.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free antigen.
-
Measurement of Radioactivity: Decant the supernatant, which contains the antibody-bound radiolabeled antigen, into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Create a standard curve by plotting the percentage of bound radiolabeled antigen against the concentration of the unlabeled primary antigen. The concentration of the cross-reactant required to displace 50% of the radiolabeled antigen is used to determine the cross-reactivity percentage.
Visualizing the Concepts
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
Caption: Workflow for determining antibody cross-reactivity.
Caption: Simplified cytokinin signaling pathway in plants.
References
Zeatin Riboside's Role in Plant Defense Gene Expression: A Comparative Analysis
An objective comparison of zeatin riboside's performance against other cytokinins in modulating plant defense responses, supported by experimental data.
Introduction
This compound, a naturally occurring cytokinin, plays a significant role in various aspects of plant growth and development. Beyond its established functions in cell division and differentiation, emerging research highlights its involvement in orchestrating plant defense responses against pathogens. This guide provides a comparative analysis of the efficacy of this compound in modulating the expression of key plant defense genes. Its performance is evaluated against other well-known cytokinins, such as trans-zeatin (B1683218), kinetin, and 6-benzylaminopurine (B1666704) (BA), supported by quantitative experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to inform the selection of appropriate molecules for enhancing plant immunity.
Comparative Analysis of Defense Gene Expression
Cytokinins can trigger the expression of pathogenesis-related (PR) genes, which are crucial components of the plant's induced resistance. The following tables summarize the quantitative effects of different cytokinins on the expression of the salicylic (B10762653) acid (SA)-responsive gene PR-1 and the jasmonic acid (JA)/ethylene (ET)-responsive gene PDF1.2, two key markers for distinct defense pathways.
Table 1: Effect of Various Cytokinins on PR-1 Gene Expression in Arabidopsis thaliana
| Treatment | Concentration | Fold Change in PR-1 Expression (relative to control) | Reference |
| This compound | Data not available | Further research needed | |
| Kinetin | 100 µM | ~ 2.5 | Barna et al., 2021 |
| 6-Benzyladenine (BA) | 100 µM | ~ 4.5 | Barna et al., 2021 |
| Control (DMSO) | - | 1.0 | Barna et al., 2021 |
Table 2: Effect of Various Cytokinins on PDF1.2 Gene Expression in Arabidopsis thaliana
| Treatment | Concentration | Fold Change in PDF1.2 Expression (relative to control) | Reference |
| This compound | Data not available | Further research needed | |
| Kinetin | 100 µM | ~ 1.2 (not significant) | Barna et al., 2021 |
| 6-Benzyladenine (BA) | 100 µM | ~ 1.5 (not significant) | Barna et al., 2021 |
| Control (DMSO) | - | 1.0 | Barna et al., 2021 |
Table 3: Comparative Efficacy of cis- and trans-Zeatin on Salicylic Acid Accumulation and Pathogen Growth in Nicotiana tabacum
| Treatment | Salicylic Acid (SA) Level (ng/g FW) | Bacterial Growth (log cfu/cm²) | Reference |
| Control | ~ 50 | ~ 7.5 | Großkinsky et al., 2013 |
| cis-Zeatin (cZ) | ~ 75 | ~ 7.3 | Großkinsky et al., 2013 |
| trans-Zeatin (tZ) | ~ 250 | ~ 6.5 | Großkinsky et al., 2013 |
Note: While direct gene expression data for this compound is pending further research, the data for its aglycone form, zeatin, provides valuable insights. trans-Zeatin, considered the more active isomer, significantly induces salicylic acid, a key hormone in the defense against biotrophic pathogens, and restricts pathogen growth more effectively than cis-zeatin.[1][2]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experiments confirming the effect of cytokinins on plant defense gene expression.
Experimental Protocol: Analysis of Cytokinin-Induced Defense Gene Expression in Arabidopsis thaliana via RT-qPCR
1. Plant Material and Growth Conditions:
-
Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings on Murashige and Skoog (MS) medium under sterile conditions.
-
Maintain plants in a controlled growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Use 10 to 14-day-old seedlings for the experiments.
2. Cytokinin Treatment:
-
Prepare stock solutions of this compound, kinetin, and 6-benzyladenine (BA) in dimethyl sulfoxide (B87167) (DMSO).
-
Add the cytokinin stock solutions to liquid MS medium to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all treatments, including the control (e.g., 0.1%).
-
Gently transfer the seedlings into the liquid MS medium containing the respective treatments.
-
Incubate the seedlings for the desired time period (e.g., 24 hours) under the same growth conditions.
3. RNA Isolation and cDNA Synthesis:
-
Harvest the aerial parts of the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Isolate total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
4. Quantitative Real-Time PCR (RT-qPCR):
-
Perform RT-qPCR using a SYBR Green-based detection method on a real-time PCR system.
-
Design or obtain validated primers for the target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., ACTIN2 or UBIQUITIN5) for normalization.
-
Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Use a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the gene expression data using the 2-ΔΔCt method to calculate the fold change in gene expression relative to the control treatment.
Signaling Pathways and Experimental Workflow
Cytokinin Signaling Pathway in Plant Defense
Cytokinins are perceived by transmembrane histidine kinase receptors (AHKs). Upon cytokinin binding, the receptor autophosphorylates and initiates a phosphorelay cascade. The phosphate (B84403) group is transferred via histidine phosphotransfer proteins (AHPs) to the nucleus, where it activates Type-B Arabidopsis Response Regulators (ARRs). These Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, including defense-related genes like PR-1, thereby activating their transcription. Type-A ARRs are also induced and act in a negative feedback loop to modulate the signaling pathway.
Experimental Workflow
The following diagram illustrates the key steps involved in assessing the impact of this compound on plant defense gene expression.
Conclusion
Current evidence strongly suggests that cytokinins, including zeatin and its derivatives, are active modulators of plant defense responses. While quantitative data highlights the superior efficacy of trans-zeatin and 6-benzyladenine in inducing the SA-dependent defense pathway marker PR-1 compared to kinetin, a significant gap remains in our understanding of the precise quantitative effects of this compound. The provided experimental protocol offers a robust framework for researchers to systematically evaluate and compare the performance of this compound against other cytokinins. Future research focusing on generating quantitative gene expression data for this compound will be critical for a comprehensive understanding of its potential in enhancing plant immunity and for its application in crop protection strategies.
References
Zeatin Riboside vs. Isopentenyladenine: A Comparative Guide to Cytokinin Signaling
For Researchers, Scientists, and Drug Development Professionals
Cytokinins are a class of phytohormones that play a central role in regulating plant growth and development, including cell division, shoot and root morphogenesis, leaf senescence, and nutrient mobilization.[1][2][3] Among the numerous forms of cytokinins, zeatin and isopentenyladenine are two of the most abundant and biologically significant classes in plants.[4] This guide provides an objective comparison of zeatin riboside (a transport form of zeatin) and isopentenyladenine, focusing on the key differences in their signaling pathways, receptor interactions, metabolism, and physiological effects, supported by experimental data.
The Core Cytokinin Signaling Pathway
Cytokinin signaling in plants is primarily mediated by a multi-step two-component phosphorelay system, analogous to those found in bacteria.[2][5][6] The pathway is initiated when a cytokinin molecule binds to a sensor histidine kinase (AHK) receptor located in the endoplasmic reticulum membrane.[2][5] This binding triggers a cascade of phosphorylation events:
-
Signal Perception : The AHK receptor autophosphorylates a histidine residue in its kinase domain.[5][7]
-
Phosphorelay : The phosphoryl group is transferred first to an aspartate residue within the receptor and then to a histidine phosphotransfer protein (AHP) in the cytoplasm.[5][7]
-
Nuclear Translocation : The phosphorylated AHP translocates into the nucleus.[2][7]
-
Transcriptional Activation : In the nucleus, the AHP transfers the phosphoryl group to a type-B response regulator (ARR).[1][2] This activation turns the type-B ARR into an active transcription factor.
-
Gene Expression : The activated type-B ARR binds to the promoters of cytokinin-responsive genes, including type-A ARRs, initiating their transcription and leading to a physiological response.[1][2] Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[2][7]
Comparative Analysis: this compound vs. Isopentenyladenine
While both zeatin and isopentenyladenine signal through the same core pathway, their effectiveness and roles are differentiated by their affinity for receptors, their metabolic processing, and their transport within the plant.
Receptor Binding Affinity
The biological activity of a cytokinin is largely determined by its affinity for the AHK receptors. It is the free-base form of the cytokinin (e.g., trans-zeatin (B1683218), isopentenyladenine) that is recognized by the receptors, not the riboside form.[8] this compound must be converted to zeatin to become active.
Studies using heterologous expression systems have quantified the binding affinities of various cytokinins to different Arabidopsis receptors. These studies reveal a clear difference in preference, particularly for the AHK3 receptor.
| Cytokinin Form | Receptor | Apparent Dissociation Constant (KD) / Affinity | Reference(s) |
| trans-Zeatin (tZ) | AHK3 | 1-2 nM (High Affinity) | [9] |
| CRE1/AHK4 | 2-4 nM (High Affinity) | [9] | |
| Isopentenyladenine (iP) | AHK3 | ~10-fold lower affinity than tZ | [9][10] |
| CRE1/AHK4 | High Affinity (similar to tZ) | [10] | |
| AHK2 | High Affinity (similar to tZ) | [10] |
Table 1: Comparison of binding affinities of trans-Zeatin (the active form of this compound) and isopentenyladenine to Arabidopsis cytokinin receptors. Lower KD values indicate higher affinity.
These differences in receptor affinity are significant. For example, the high affinity of CRE1/AHK4 and AHK2 for both trans-zeatin and isopentenyladenine suggests overlapping roles, while AHK3's preference for trans-zeatin and dihydrozeatin over isopentenyladenine points to specialized functions.[9][10]
Metabolism and Activation
The most critical difference between this compound and isopentenyladenine lies in their metabolic state and processing. Isopentenyladenine (iP) is a cytokinin base, capable of directly binding to receptors.[4] In contrast, this compound (ZR) is a transport form and is generally considered biologically inactive until it is converted into the free base, trans-zeatin (tZ), by LONELY GUY (LOG) enzymes.[11]
Both molecules can be inactivated through two primary routes:
-
Irreversible Degradation : Cleavage of the N6-side chain by cytokinin oxidase/dehydrogenase (CKX) enzymes.[6]
-
Reversible/Irreversible Conjugation : Attachment of a glucose molecule (glucosylation) at various positions. O-glucosides are generally considered reversibly inactive, while N-glucosides are thought to be permanently inactivated.[4]
A key metabolic distinction has been observed in Arabidopsis:
-
Isopentenyladenine (iP) is predominantly converted into its N7 and N9-glucosides, which are stable and not converted back to the active iP base. This is considered a permanent inactivation step.[12][13]
-
trans-Zeatin (tZ) N-glucosides can be metabolized back to the active tZ base, suggesting that N-glucosylation of zeatin is a reversible inactivation mechanism.[12][13]
Physiological Effects
The differences in receptor affinity and metabolism translate into distinct physiological roles. This compound, as a major long-distance signal transported from the root to the shoot via the xylem, has systemic effects.[10][11] Isopentenyladenine-type cytokinins are more prevalent in the phloem.[10]
| Physiological Process | This compound (as trans-Zeatin) | Isopentenyladenine | Reference(s) |
| Primary Root Elongation | Strong inhibitor. | Strong inhibitor. | [3][14][15] |
| Lateral Root Formation | Strong inhibitor of initiation. | Strong inhibitor of initiation. | [14] |
| Shoot Proliferation | Strong promoter. | Strong promoter. | [16][17] |
| Leaf Senescence | Delays senescence. | Delays senescence. | [4][16] |
| Systemic Growth Control | Root-to-shoot translocation of tZR is sufficient to regulate both leaf size and shoot meristem activity. | Exogenous application promotes shoot regeneration and inhibits root growth.[4] | [11] |
Table 2: Comparison of key physiological effects. Both cytokinins often exhibit similar qualitative effects in bioassays, but their roles in planta are differentiated by transport and metabolic regulation.
Experimental Protocols
Cytokinin-Receptor Binding Assay
This protocol is adapted from methods using E. coli cells expressing individual plant receptor proteins.[9][18] It allows for the direct measurement of hormone-receptor binding affinity and specificity.
Detailed Methodology:
-
Receptor Expression: Express the cytokinin receptor of interest (e.g., AHK3, CRE1/AHK4) in a suitable host system like E. coli.
-
Cell Preparation: Culture the cells, induce protein expression, harvest, and resuspend them in a binding buffer (e.g., a non-buffered M9 medium analogue) at a defined concentration.[9]
-
Binding Reaction:
-
Prepare reaction mixtures containing the cell suspension.
-
Add a constant, low concentration of a radiolabeled cytokinin, such as [3H]trans-zeatin.[18]
-
For determining non-specific binding, add a large excess (e.g., 500-fold) of the corresponding unlabeled cytokinin.[18]
-
For competition assays, add varying concentrations of the competitor ligand (e.g., isopentenyladenine).
-
-
Incubation: Incubate the reactions at a low temperature (0–4°C) to maximize specific binding and minimize metabolic activity.[9][18]
-
Separation: Rapidly separate the cells from the incubation medium using vacuum filtration through glass fiber filters. Wash the filters with cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, perform a Scatchard analysis to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).[9] For competition experiments, calculate the inhibitor concentration that displaces 50% of the radioligand (IC50) to determine the competitor's affinity.
Gene Expression Analysis by qRT-PCR
This protocol measures the transcriptional response to cytokinin treatment by quantifying the expression of known cytokinin-responsive genes, such as the type-A ARRs (ARR5, ARR7).[19]
Methodology:
-
Plant Material and Treatment: Grow seedlings (e.g., Arabidopsis thaliana) in liquid or on solid sterile medium. Apply this compound or isopentenyladenine at the desired concentration. Include a mock-treated control.
-
RNA Extraction: Harvest tissue at specific time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol.
-
cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green qPCR mix, forward and reverse primers for the target gene (e.g., ARR5) and a reference gene (e.g., Actin), and PCR-grade water.
-
Add diluted cDNA template to the reaction wells.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Collect the threshold cycle (Ct) values for each reaction.[20]
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the relative expression level using the ΔΔCt method, comparing the treated samples to the mock-treated control.
-
Root Growth Inhibition Bioassay
This is a classic and straightforward bioassay to assess the biological activity of different cytokinins.[3][21]
Methodology:
-
Media Preparation: Prepare a sterile plant growth medium (e.g., Murashige and Skoog) and supplement it with a range of concentrations of this compound and isopentenyladenine (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM).[15] Include a solvent control.
-
Plating and Germination: Surface-sterilize seeds and place them on the prepared plates.
-
Growth Conditions: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod).
-
Measurement: After a set period (e.g., 7-10 days), scan the plates and measure the length of the primary root for a statistically significant number of seedlings per treatment.[3][15]
-
Data Analysis: Calculate the average root length and standard deviation for each treatment. Plot the root length as a function of cytokinin concentration to generate dose-response curves and compare the inhibitory effects.
Conclusion
The signaling activities of this compound and isopentenyladenine, while both critical for plant development, are differentiated by several key factors. Isopentenyladenine is a bioactive cytokinin base, whereas this compound is a transport precursor that requires enzymatic conversion to the active base, trans-zeatin. This conversion step represents a crucial point of regulation. Furthermore, they exhibit distinct affinities for certain cytokinin receptors, particularly AHK3, and follow different metabolic pathways for inactivation, with iP N-glucosylation being largely irreversible and tZ N-glucosylation being reversible. These biochemical distinctions underpin their specialized and overlapping roles in regulating plant architecture and physiology, from systemic root-to-shoot communication to localized growth responses. Understanding these differences is essential for researchers aiming to manipulate plant growth and for the development of novel agrochemicals.
References
- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. pnas.org [pnas.org]
- 4. Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]
- 8. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytokinins Act Directly on Lateral Root Founder Cells to Inhibit Root Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]
- 16. Differences and Applications of Zeatin Trans-Zeatin and Trans-Zeatin Riboside [agriplantgrowth.com]
- 17. goldbio.com [goldbio.com]
- 18. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
A Comparative Analysis of Zeatin Riboside and Other N6-Substituted Adenines in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zeatin riboside and other N6-substituted adenine (B156593) derivatives, focusing on their performance in key biological assays. The information presented is supported by experimental data to aid in the evaluation of these compounds for various research and development applications.
Comparative Cytokinin Activity
Cytokinins are a class of plant hormones that promote cell division and are involved in various aspects of plant growth and development. The activity of different N6-substituted adenines can vary significantly depending on the specific compound and the bioassay used.
Data Summary: Cytokinin Activity in Bioassays
The following table summarizes the relative activity of this compound and other common N6-substituted adenines in various plant bioassays.
| Compound | Tobacco Callus Bioassay | Chlorophyll Retention Assay | Cucumber Cotyledon Greening Assay |
| This compound | High activity | High activity | High activity |
| trans-Zeatin | Markedly more active than kinetin (B1673648) and 6-BAP | Less effective than kinetin | High activity |
| N6-(Δ2-isopentenyl)adenosine (iPA) | Active | - | - |
| N6-(Δ2-isopentenyl)adenine (iP) | More active than iPA in tobacco callus | Less active than zeatin and kinetin | - |
| Kinetin Riboside | Active | - | - |
| Kinetin | Less active than zeatin | More effective than zeatin | Least active among tested |
| 6-Benzylaminopurine (BAP) | Less active than zeatin | - | High activity |
Comparative Anticancer Activity
Certain N6-substituted adenosine (B11128) derivatives, including cytokinin ribosides, have demonstrated cytotoxic effects against various human cancer cell lines. The riboside form of these compounds is often more active than the free base.
Data Summary: In Vitro Anticancer Activity (IC50 Values)
The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and other N6-substituted adenines against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) |
| ortho-Topolin Riboside | Multiple Cell Lines | 0.5 - 11.6 |
| N6-Isopentenyladenosine (iPA) | Multiple Cell Lines | Confirmed cytotoxic |
| Kinetin Riboside | Multiple Cell Lines | Confirmed cytotoxic |
| N6-Benzyladenosine | Multiple Cell Lines | Confirmed cytotoxic |
| cis-Zeatin Riboside | Multiple Cell Lines | Confirmed cytotoxic |
| trans-Zeatin, Isopentenyladenine, Benzyladenine | Multiple Cell Lines | No significant effect |
Note: Specific IC50 values for this compound were not consistently found across a panel of cell lines in the searched literature, though its riboside counterparts show activity. The data highlights the general cytotoxic potential of N6-substituted ribosides.
Signaling Pathways
Cytokinin Signaling Pathway
Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, which is analogous to two-component systems in bacteria. The binding of a cytokinin to its receptor, a histidine kinase (like AHKs in Arabidopsis), initiates a cascade of phosphorylation events. This ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes. Type-A ARRs act as negative regulators of the pathway.
Zeatin Riboside's Affinity for Cytokinin Receptors: A Comparative Analysis
A comprehensive review of experimental data indicates that zeatin riboside does not directly and strongly bind to the Arabidopsis thaliana cytokinin receptor AHK4. While some interaction may occur, its affinity is substantially lower than that of its free-base counterpart, trans-zeatin (B1683218). This suggests that this compound likely requires conversion to trans-zeatin to elicit a significant cytokinin response through the AHK4 receptor.
Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development. Their signaling is initiated by binding to specific sensor histidine kinases, such as AHK4 (also known as CRE1 or WOL), located in the endoplasmic reticulum membrane. The binding of a cytokinin molecule to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the receptor triggers a phosphorylation cascade that ultimately leads to the regulation of gene expression.
This guide compares the binding affinities of zeatin and its riboside form, this compound, to the AHK4 receptor, providing supporting experimental data and methodologies for researchers in plant biology and drug development.
Comparative Binding Affinity
Experimental evidence consistently demonstrates a significant difference in the binding affinity of trans-zeatin (tZ) and trans-zeatin riboside (tZR) to the AHK4 receptor. Direct binding assays and competitive displacement studies reveal that AHK4 has a much higher affinity for the free-base form, trans-zeatin.
| Compound | Receptor | Assay Type | Metric | Value (nM) | Reference |
| trans-Zeatin (tZ) | CRE1/AHK4 | Direct Binding | Kd | 2-4 | [1] |
| trans-Zeatin (tZ) | CRE1/AHK4 | Competition Assay | IC50 | 4 | (Romanov et al., 2006) |
| trans-Zeatin Riboside (tZR) | CRE1/AHK4 | Competition Assay | IC50 | >10,000 | (Romanov et al., 2006) |
| Isopentenyladenine (iP) | CRE1/AHK4 | Competition Assay | IC50 | 17 | (Romanov et al., 2006) |
| Isopentenyladenosine (iPR) | CRE1/AHK4 | Competition Assay | IC50 | >10,000 | (Romanov et al., 2006) |
Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.
The data clearly illustrates that while trans-zeatin binds to AHK4 with high affinity (in the low nanomolar range), the concentration of trans-zeatin riboside required to achieve a similar level of receptor interaction is orders of magnitude higher. Studies using a bacterial assay showed that CRE1/AHK4 was not activated by cytokinin ribosides.[2] This suggests that this compound is a poor ligand for direct activation of the AHK4 receptor.[3]
Interestingly, the cytokinin receptor AHK3 exhibits a broader ligand specificity and can be activated by cytokinin ribosides, albeit with lower sensitivity than for free bases.[2] This highlights receptor-specific differences in cytokinin perception.
Cytokinin Signaling Pathway
The binding of an active cytokinin, such as trans-zeatin, to the CHASE domain of the AHK4 receptor initiates a multi-step phosphorelay signaling cascade.
Caption: A simplified diagram of the cytokinin signaling pathway initiated by ligand binding to the AHK4 receptor.
Experimental Protocols
The binding affinities of cytokinins to their receptors are often determined using a live-cell direct binding assay with transgenic Escherichia coli expressing a specific cytokinin receptor.
Live-Cell Cytokinin-Binding Assay Protocol
This protocol is adapted from the methods described by Romanov et al.[4]
1. Bacterial Strain and Culture Conditions:
-
Use an E. coli strain (e.g., KMI001) transformed with a plasmid expressing the cytokinin receptor of interest (e.g., AHK4).
-
Grow the bacterial culture overnight at 25°C in a suitable medium (e.g., M9 liquid medium supplemented with 0.1% w/v casamino acids and an appropriate antibiotic) until the optical density at 600 nm (OD600) reaches approximately 1.0.
2. Binding Assay:
-
Aliquot the homogenous bacterial suspension (e.g., 0.75–1.2 ml) into microcentrifuge tubes.
-
For total binding, add a known amount of radiolabeled cytokinin (e.g., 2 pmol of [3H]trans-zeatin).
-
For non-specific binding, add the radiolabeled cytokinin along with a large excess (e.g., 500-fold) of the corresponding unlabeled cytokinin.
-
For competition assays, add the radiolabeled cytokinin along with varying concentrations of the competitor ligand (e.g., this compound).
-
Incubate the tubes on ice for 30 minutes to allow binding to reach equilibrium.
3. Separation and Scintillation Counting:
-
Pellet the bacteria by centrifugation (e.g., 12,000 x g for 2 minutes at 4°C).
-
Carefully remove the supernatant.
-
Resuspend the bacterial pellet in a small volume of fresh medium and transfer it to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC50 value.
-
For saturation binding experiments, perform Scatchard analysis to determine the dissociation constant (Kd).
Caption: A workflow diagram for a competitive cytokinin-binding assay.
Conclusion
References
Verifying the Role of Zeatin Riboside in Mediating Plant-Microbe Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zeatin riboside's performance in mediating plant-microbe interactions against other signaling alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and development.
This compound vs. Alternative Signaling Molecules in Plant-Microbe Interactions
This compound (ZR), a cytokinin, plays a significant role in the intricate communication between plants and microbes. Its functions, however, are best understood when compared with other key signaling molecules involved in these interactions, such as flavonoids, strigolactones, salicylic (B10762653) acid (SA), and jasmonic acid (JA).
In Symbiotic Relationships:
In beneficial plant-microbe interactions, such as the symbiosis between legumes and rhizobia or plants and mycorrhizal fungi, a complex interplay of signaling molecules is essential for mutual recognition and the establishment of the symbiotic relationship.
-
This compound & Flavonoids in Legume-Rhizobia Symbiosis: Flavonoids are crucial for initiating the dialogue between legumes and rhizobia. They are released by the plant roots and act as chemoattractants for the bacteria, inducing the expression of nod genes in rhizobia, which in turn produce Nod factors.[1] Cytokinins, including this compound, are also involved, primarily by promoting the biosynthesis of flavonoids needed for the control of auxin transport during nodule formation.[2] However, the overall effect of cytokinin appears to be the suppression of nodulation frequency, acting as a feedback inhibitor to prevent excessive nodule formation.[2]
-
This compound & Strigolactones in Mycorrhizal Symbiosis: Strigolactones are key signaling molecules exuded by plant roots to stimulate hyphal branching in arbuscular mycorrhizal (AM) fungi, a critical step for successful colonization.[3] While strigolactones are the primary initiators, cytokinins, including those produced by the mycorrhizal fungi themselves, are thought to be involved in the later stages of symbiosis, influencing nutrient exchange and the overall functioning of the established relationship.[4] For instance, the puffball fungus Rhizopogon roseolus is known to produce and release zeatin and this compound.[5]
In Pathogenic Interactions:
The role of signaling molecules shifts towards defense activation during pathogenic encounters. The balance and crosstalk between different hormones are critical in determining the plant's resistance or susceptibility.
-
This compound, Salicylic Acid, and Jasmonic Acid in Plant Defense: Salicylic acid and jasmonic acid are the two primary defense hormones in plants. SA is generally associated with resistance against biotrophic and hemibiotrophic pathogens, while JA is crucial for defense against necrotrophic pathogens and herbivores.[6] Cytokinins, including this compound, have been shown to modulate these defense responses. Elevated cytokinin levels can enhance SA-mediated immunity, leading to increased resistance against pathogens like Pseudomonas syringae.[7] This suggests a synergistic interaction between cytokinin and SA signaling pathways. Conversely, the relationship between cytokinins and JA is often antagonistic.[7]
Data Presentation: Quantitative Comparisons
The following tables summarize quantitative data comparing the effects and concentrations of this compound and other signaling molecules in various plant-microbe interactions.
| Signaling Molecule | Interaction | Plant Species | Change in Concentration/Effect | Reference |
| trans-Zeatin (B1683218) | Infection with Pseudomonas syringae | Nicotiana tabacum | Significant increase in salicylic acid levels | [8] |
| cis-Zeatin | Infection with Pseudomonas syringae | Nicotiana tabacum | Tendency of enhanced salicylic acid accumulation (not significant) | [8] |
| trans-Zeatin | Infection with Pseudomonas syringae | Nicotiana tabacum | Significantly restricted pathogen proliferation | [8] |
| cis-Zeatin | Infection with Pseudomonas syringae | Nicotiana tabacum | No significant effect on pathogen proliferation | [8] |
| Jasmonic Acid | Treatment with Salicylic Acid | Rice | Dramatic decrease in JA content | [9] |
| Salicylic Acid | Treatment with Jasmonic Acid | Rice | Dramatic decrease in SA content | [9] |
Experimental Protocols
Accurate quantification of this compound and other signaling molecules is crucial for understanding their roles in plant-microbe interactions. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol 1: Quantification of this compound using Competitive ELISA
This protocol provides a general procedure for a competitive ELISA to quantify this compound in plant tissue.
1. Sample Preparation: a. Freeze 100-200 mg of fresh plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a centrifuge tube and add 1 mL of ice-cold 80% methanol (B129727). d. Vortex thoroughly and incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant. For enhanced purification, pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and then water. g. Elute the cytokinins with 80% methanol. h. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. i. Reconstitute the dried extract in a known volume of Tris-buffered saline (TBS; 50 mM Tris, 10 mM NaCl, 1 mM MgCl2, pH 7.5) for use in the ELISA.[7]
2. ELISA Procedure: a. The 96-well microplate is pre-coated with anti-zeatin riboside antibodies. b. Add 50 µL of the prepared plant extract or this compound standards to the appropriate wells. c. Add 50 µL of Horseradish Peroxidase (HRP)-conjugated this compound (tracer) to each well. d. Incubate the plate for 1-2 hours at 37°C. During this time, the free this compound in the sample competes with the HRP-conjugated this compound for binding to the antibodies. e. Wash the wells 3-5 times with 250 µL of wash buffer to remove unbound components. f. Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes. g. Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow. h. Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Protocol 2: Quantification of Cytokinins using HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of various cytokinins, including this compound, from plant tissues.
1. Sample Extraction and Purification: a. Homogenize 10-20 mg of frozen plant tissue in 1 mL of modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) containing deuterated internal standards. b. Shake for 1 hour at 4°C. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and re-extract the pellet with 0.5 mL of the same buffer. e. Combine the supernatants and pass them through a C18 solid-phase extraction (SPE) column to remove interfering compounds. f. Elute the cytokinins with 80% methanol. g. Evaporate the eluate to dryness and resuspend the residue in 1% acetic acid.
2. HPLC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 50% B over 10 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 mL/min. b. Mass Spectrometry Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each cytokinin and its deuterated internal standard are monitored.
- Quantification: The concentration of each cytokinin is determined by comparing the peak area of the endogenous compound to that of its corresponding deuterated internal standard.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Strigolactones and their crosstalk with other phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zeatin and this compound from a mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some things get better with age: differences in salicylic acid accumulation and defense signaling in young and mature Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The Role of Auxin-Cytokinin Antagonism in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arbuscular Mycorrhizal Fungi and Rhizobium Improve Nutrient Uptake and Microbial Diversity Relative to Dryland Site-Specific Soil Conditions [mdpi.com]
Quantitative comparison of zeatin riboside levels in stressed vs. non-stressed plants
For researchers, scientists, and drug development professionals, understanding the nuanced roles of phytohormones like zeatin riboside (ZR) in plant stress responses is critical. This guide provides a comparative analysis of ZR levels in plants subjected to various abiotic stressors versus those in non-stressed conditions, supported by experimental data and detailed protocols.
This compound, a key cytokinin, is integral to numerous plant growth and development processes. Emerging research highlights its significant modulation under environmental stress, suggesting its potential as a biomarker for stress resilience and a target for developing stress-tolerant crops. This guide synthesizes quantitative data from multiple studies to offer a clear comparison of ZR concentrations under drought, heat, cold, and salinity stress.
Quantitative Comparison of this compound Levels
The following tables summarize the quantitative changes in this compound levels observed in different plant species under various stress conditions compared to control (non-stressed) plants.
| Plant Species | Stress Type | Tissue | Change in this compound Level | Reference |
| Drought Stress | ||||
| Sunflower (Helianthus annuus) | Drought | Xylem Sap | Drastic decrease after a transient rise | [1] |
| Creeping Bentgrass (Agrostis stolonifera) | PEG-induced drought | Immature Leaves | Reduced by an average of 71% | [2] |
| Medicago sativa | Drought | Leaves, Roots, Nodules | Decreased | [3] |
| Heat Stress | ||||
| Maize (Zea mays) | Heat Stress | Ears | Significant decrease in heat-sensitive variety | [4] |
| Creeping Bentgrass (Agrostis stolonifera) | Heat Stress (35/25°C) | Leaves | Increased by 28-39% with treatments | [5] |
| Tobacco (Nicotiana tabacum) | Combined drought and heat | Roots | Highly up-regulated (cis-zeatin riboside) | [6][7] |
| Cold Stress | ||||
| Rye (Secale cereale) | Prolonged low-temperature | Roots and Shoots | Significant rise | [8] |
| Zoysiagrass (Zoysia japonica) | Cold Acclimation (28 days) | Leaves | Reduced by 64% in cold-tolerant cultivar | [9] |
| Rice (Oryza sativa) | Cold Stress | - | Decreased levels of tZRPs (trans-zeatin riboside phosphates) | [10] |
| Salinity Stress | ||||
| Dendrobium officinale | Salinity Stress | Roots | Down-regulated expression of biosynthesis genes | [11] |
| Arabidopsis thaliana | Salt Stress | Leaves | Overall reduction in cytokinin levels | [12] |
Experimental Protocols
The quantification of this compound and other cytokinins is predominantly achieved through highly sensitive analytical techniques. Below are detailed methodologies from cited research.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method was utilized for the analysis of ZR in the xylem sap of sunflower plants.[1]
-
Sample Collection: Xylem sap was collected from decapitated hypocotyls of four-week-old sunflower plants by pressurizing the root system.
-
Extraction: The collected xylem sap was immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
Purification: Cytokinins were purified using solid-phase extraction (SPE) with C18 cartridges.
-
Derivatization: The purified samples were derivatized to form permethyl derivatives to increase their volatility for GC analysis.
-
Quantification: The derivatized samples were analyzed by a combined GC-MS system. Quantification was performed using the mass fragment patterns characteristic of this compound, with deuterated internal standards for accurate measurement.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A rapid and highly sensitive method for quantifying various phytohormones, including this compound, from small amounts of plant tissue.[13]
-
Sample Preparation: Approximately 10 mg of plant tissue is homogenized in a 2-mL tube with steel balls using a tissue lyser.
-
Extraction: An extraction solvent (e.g., acetonitrile-based solution with isotopically labeled internal standards) is added, and the mixture is shaken and centrifuged.[14]
-
Purification: The supernatant is passed through a filter. For complex samples, further solid-phase extraction may be employed.
-
Chromatographic Separation: The purified extract is injected into a UPLC system equipped with a reverse-phase column (e.g., Kinetex C18). A gradient elution program with mobile phases consisting of acidified water and acetonitrile (B52724) is used to separate the phytohormones.[13]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The identification and quantification of this compound are achieved by selected reaction monitoring (SRM) of specific precursor-to-product ion transitions.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantitative analysis of this compound.
Simplified this compound Signaling in Plant Stress Response
Caption: Simplified cytokinin signaling pathway in response to abiotic stress.
References
- 1. Root-derived trans-zeatin riboside and abscisic acid in drought-stressed and rewatered sunflower plants: interaction in the control of leaf diffusive resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrated Analysis of the Effects of Cold and Dehydration on Rice Metabolites, Phytohormones, and Gene Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological and transcriptomic analysis uncovers salinity stress mechanisms in a facultative crassulacean acid metabolism plant Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]
- 14. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safe Disposal of Zeatin Riboside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of zeatin riboside, a common plant cytokinin used in research. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance may cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls : Always handle this compound powder in a chemical fume hood to avoid the formation and inhalation of dust.[1][2] Ensure the area is well-ventilated.[1]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, protective clothing, and government-standard-approved safety glasses or face shields.[1][2][3] For dust, use an appropriate respirator (e.g., N95 or P1 type).[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[1] These steps provide a general framework; however, you must consult and adhere to the specific procedures outlined by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes unused or expired pure compounds, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
Step 2: Containment and Labeling
-
Transfer the waste material into a suitable, closable, and clearly labeled container.[1][3] The container should be designated for chemical waste.
-
The label must be accurate and legible, clearly stating "this compound Waste" and any other information required by your institution (e.g., concentration, date).
Step 3: Managing Spills
-
In the event of a spill, avoid creating dust.[3]
-
Cover the spill with a suitable absorbent material.[2]
-
Carefully sweep the material into a designated, closable container for disposal.[2][3]
-
After cleanup, decontaminate the spill area. A 10% caustic solution may be used for decontamination, followed by thorough ventilation of the area.[2]
Step 4: Final Disposal
-
Crucially, do not dispose of this compound waste down the drain or in regular trash. [3][4] This is to prevent contamination of sewer systems and groundwater.[4]
-
Store the sealed waste container in a designated, secure area until it can be collected by your institution's hazardous waste management service.
-
Arrange for pickup and disposal through your approved institutional channels. These services are equipped to handle special waste in compliance with all regulations.[2]
Data Summary
Safety Data Sheets (SDS) for this compound do not specify quantitative exposure limits or disposal thresholds. The primary directive is adherence to local, state, and federal regulations.
| Data Point | Value / Guideline | Source |
| Occupational Exposure Limit | No specific values listed in reviewed SDS. | [2][3] |
| Aquatic Toxicity | Slightly hazardous for water; do not allow undiluted product to reach groundwater or sewer systems. | [4] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | [3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe this compound disposal.
References
Personal protective equipment for handling Zeatin riboside
For researchers, scientists, and drug development professionals, the proper handling of all chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Zeatin riboside.
This compound is a naturally occurring cytokinin, a class of plant growth hormones used in plant tissue culture.[1][2][3][4][5] According to multiple safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[6][7][8] However, adherence to standard laboratory safety protocols is still necessary to minimize any potential risks.
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. The following PPE is recommended when handling this compound, particularly in its solid, powdered form, to prevent direct contact and inhalation of dust particles.
| PPE Category | Recommended Equipment | Standard |
| Eye Protection | Safety glasses with side shields or goggles | EN 166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | EN 374 |
| Body Protection | Laboratory coat | N/A |
| Respiratory Protection | Type N95 (US) or type P1 (EN 143) dust mask if dust formation is likely | NIOSH (US) or CEN (EU) |
Note: Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[8]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use will ensure minimal exposure and maintain the compound's integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, well-ventilated, and dry place.[11]
-
The recommended storage temperature is between -15°C and -25°C.[1][7][9][10][12] Always refer to the manufacturer's instructions for specific storage conditions.
2. Preparation and Use:
-
Handle the compound in a well-ventilated area. The use of a chemical fume hood is recommended.[11]
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the formation of dust and aerosols when handling the solid form.[10][11]
-
Avoid direct contact with skin, eyes, and clothing.[7][9][10]
-
Do not eat, drink, or smoke in the handling area.[10]
-
For creating solutions, this compound is soluble in water.[2][4][12]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[9]
3. First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[7][8][10]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][10][11]
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen.[8][11]
-
If swallowed: Rinse mouth with water and drink plenty of water afterwards.[7][8][10]
-
In all cases of exposure, if symptoms persist, consult a physician and show them the safety data sheet.[8][11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
1. Unused Material and Contaminated Waste:
-
Dispose of unused this compound and any contaminated lab materials (e.g., gloves, weighing paper, pipette tips) in a designated and suitable sealed container for disposal.[9]
-
Follow all local, state, and federal regulations for chemical waste disposal. It is generally recommended to dispose of the material via an approved waste disposal plant.[11]
2. Environmental Precautions:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. goldbio.com [goldbio.com]
- 2. rpicorp.com [rpicorp.com]
- 3. This compound, 50mg, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. rpicorp.com [rpicorp.com]
- 5. agscientific.com [agscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. toku-e.com [toku-e.com]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 12. genetixbiotech.com [genetixbiotech.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
